molecular formula C8H6N2O3 B6180437 3-ethynyl-2-methoxy-5-nitropyridine CAS No. 2358532-76-8

3-ethynyl-2-methoxy-5-nitropyridine

Cat. No.: B6180437
CAS No.: 2358532-76-8
M. Wt: 178.1
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Description

3-ethynyl-2-methoxy-5-nitropyridine is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.1. The purity is usually 95.
BenchChem offers high-quality 3-ethynyl-2-methoxy-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethynyl-2-methoxy-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2358532-76-8

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 3-Ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-ethynyl-2-methoxy-5-nitropyridine , a functionalized pyridine scaffold often utilized as a core intermediate in the development of mGluR5 antagonists and other heterocyclic pharmaceutical agents.

Executive Summary & Retrosynthetic Analysis

The target molecule, 3-ethynyl-2-methoxy-5-nitropyridine , presents a trisubstituted pyridine ring with specific electronic requirements. The presence of the electron-withdrawing nitro group at C5 and the electron-donating methoxy group at C2 creates a "push-pull" system that significantly influences the reactivity of the C3 position.

Retrosynthetic Logic

The synthesis is best approached via a Sonogashira cross-coupling strategy.[1][2] Disconnecting the ethynyl group reveals 3-bromo-2-methoxy-5-nitropyridine as the critical halogenated intermediate. This intermediate is accessed via nucleophilic aromatic substitution (


) of a chloro-precursor, which in turn is derived from the regioselective bromination of commercially available 2-hydroxy-5-nitropyridine.

Key Disconnections:

  • C3–C(sp): Palladium-catalyzed C–C bond formation (Sonogashira).

  • C2–O: Nucleophilic displacement of chloride by methoxide.

  • C3–Br: Electrophilic aromatic substitution controlled by the hydroxyl directing group.

Retrosynthesis Target 3-Ethynyl-2-methoxy-5-nitropyridine Inter1 3-Bromo-2-methoxy-5-nitropyridine Target->Inter1 Sonogashira (Deprotection) Inter2 3-Bromo-2-chloro-5-nitropyridine Inter1->Inter2 SnAr (OMe) Start 2-Hydroxy-5-nitropyridine (Commercially Available) Inter2->Start 1. Bromination 2. Chlorination

Figure 1: Retrosynthetic disconnection showing the linear assembly of the trisubstituted pyridine core.

Detailed Synthesis Pathway[2][3][4]

Phase 1: Core Functionalization (Bromination & Chlorination)

The synthesis begins with 2-hydroxy-5-nitropyridine . Direct bromination exploits the strong ortho-directing effect of the hydroxyl group (or its tautomeric pyridone oxygen) to install the bromine atom selectively at the C3 position.

Step 1: Regioselective Bromination

Reaction: 2-Hydroxy-5-nitropyridine +




3-Bromo-2-hydroxy-5-nitropyridine
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The hydroxyl group activates the C3 position. The C5-nitro group deactivates the ring, preventing over-bromination.
    
  • Protocol:

    • Dissolve 2-hydroxy-5-nitropyridine (1.0 eq) in water/acetic acid (1:1 v/v) at 50°C.

    • Add bromine (

      
      , 1.1 eq) dropwise over 30 minutes.
      
    • Heat to 70°C for 2 hours.

    • Workup: Cool to 0°C. The product precipitates as a yellow solid. Filter, wash with cold water, and dry in vacuo.

    • Checkpoint: Verify regiochemistry via

      
       NMR (Singlets at C4 and C6 positions).
      
Step 2: Chlorination (Deoxychlorination)

Reaction: 3-Bromo-2-hydroxy-5-nitropyridine +




3-Bromo-2-chloro-5-nitropyridine
  • Reagents: Phosphorus oxychloride (

    
    ), Quinoline (catalytic base).
    
  • Protocol:

    • Suspend the Step 1 product (1.0 eq) in neat

      
       (5.0 eq).
      
    • Add quinoline (0.1 eq) to catalyze the reaction and scavenge HCl.

    • Reflux (approx. 105°C) for 3–4 hours until the solid dissolves and gas evolution ceases.

    • Safety Note: Quench excess

      
       by slowly pouring the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent runaway hydrolysis.
      
    • Isolation: Extract with dichloromethane (DCM). Wash organic layer with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
Phase 2: Etherification & Cross-Coupling

With the 2-chloro intermediate in hand, the methoxy group is introduced via


 before the final carbon-carbon bond formation.
Step 3: Methoxylation (

)

Reaction: 3-Bromo-2-chloro-5-nitropyridine +




3-Bromo-2-methoxy-5-nitropyridine
  • Rationale: The 2-position is highly activated for nucleophilic attack due to the electron-withdrawing nitro group at C5 and the electronegative nitrogen atom.

  • Protocol:

    • Dissolve 3-bromo-2-chloro-5-nitropyridine (1.0 eq) in anhydrous Methanol (MeOH).

    • Cool to 0°C. Add Sodium Methoxide (

      
      , 1.05 eq, 25% wt in MeOH) dropwise.
      
    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Workup: Concentrate solvent to 20% volume. Pour into ice water. Filter the resulting precipitate.[3]

    • Data Validation: Appearance of a methoxy singlet (~4.0 ppm) in NMR.

Step 4: Sonogashira Coupling

Reaction: 3-Bromo-2-methoxy-5-nitropyridine + TMS-Acetylene


 TMS-Intermediate
  • Catalyst System:

    
     (5 mol%) / CuI (2 mol%).
    
  • Protocol:

    • Charge a flask with the Step 3 bromide (1.0 eq),

      
      , and CuI under Argon.
      
    • Add anhydrous THF (10 vol) and Triethylamine (

      
      , 3.0 eq).
      
    • Add Trimethylsilylacetylene (TMSA, 1.2 eq) dropwise.

    • Stir at RT for 30 mins, then heat to 50°C for 4–6 hours.

    • Purification: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Step 5: Desilylation

Reaction: TMS-Intermediate


 3-Ethynyl-2-methoxy-5-nitropyridine
  • Protocol:

    • Dissolve the TMS-intermediate in MeOH/THF (1:1).

    • Add Potassium Carbonate (

      
      , 1.5 eq). Stir at RT for 1 hour.
      
    • Workup: Dilute with water, extract with EtOAc.

    • Final Product: Pale yellow solid.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Alkyne Introduction Step1 Bromination (Br2, AcOH) Step2 Chlorination (POCl3, Quinoline) Step1->Step2 Step3 Methoxylation (NaOMe, MeOH) Step2->Step3 Step4 Sonogashira Coupling (Pd cat., CuI, TMSA) Step3->Step4 Step5 Deprotection (K2CO3, MeOH) Step4->Step5 Final FINAL PRODUCT 3-Ethynyl-2-methoxy-5-nitropyridine Step5->Final

Figure 2: Step-by-step experimental workflow from starting material to final alkyne.

Key Process Parameters & Data Summary

ParameterStep 1 (Bromination)Step 2 (Chlorination)Step 3 (Methoxylation)Step 4 (Coupling)
Solvent Water/Acetic AcidNeat

Methanol (Anhydrous)THF/Et3N
Temp 50–70°C105°C (Reflux)0°C

RT
50°C
Critical Reagent

(Control addition rate)
Quinoline (Catalyst)NaOMe (Stoichiometry)CuI (Must be pure/white)
Safety Hazard Bromine vaporsExothermic quenchMoisture sensitivityAcetylide formation
Typical Yield 85–90%90–95%85–92%75–85%
Analytical Profile (Expected)
  • Appearance: Pale yellow to tan solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       9.10 (d, 1H, H-6, coupling to H-4).
      
    • 
       8.45 (d, 1H, H-4, coupling to H-6).
      
    • 
       4.50 (s, 1H, Acetylenic H).
      
    • 
       4.05 (s, 3H, 
      
      
      
      ).
  • Mass Spec:

    
    .
    

References

  • BenchChem. An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate. (Accessed 2023). Link

  • Royal Society of Chemistry. Supplementary Information: Synthetic routes to substituted nitropyridines.[4] (Accessed 2023). Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols.Link

  • Santa Cruz Biotechnology. 3-Bromo-2-methoxy-5-nitropyridine Product Data (CAS 15862-50-7).[5][6]Link[6]

  • PrepChem. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine (Regioselectivity reference).Link

Sources

In-Depth Spectroscopic Characterization of 3-Ethynyl-2-methoxy-5-nitropyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethynyl-2-methoxy-5-nitropyridine (C₈H₆N₂O₃) is a highly functionalized, electron-deficient heterocyclic building block. Featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a methoxy group for hydrogen bond acceptance, and a strongly electron-withdrawing nitro group, it serves as a critical intermediate in the synthesis of complex kinase inhibitors and agrochemicals.

Because polysubstituted pyridines exhibit complex electronic push-pull dynamics, rigorous analytical characterization is mandatory to confirm regiochemistry and structural integrity during drug development workflows [1]. This whitepaper provides an authoritative, self-validating guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiling of this compound.

Analytical Workflow & Structural Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical properties of the molecule. According to predictive models and database registries [2], the monoisotopic mass of the compound is 178.0378 Da . In ion mobility mass spectrometry, the predicted Collision Cross Section (CCS) for the [M+H]⁺ adduct is 137.5 Ų, providing a baseline for orthogonal gas-phase separation.

Workflow A 3-Ethynyl-2-methoxy -5-nitropyridine B NMR Spectroscopy (1H, 13C) A->B Structural Elucidation C FT-IR Spectroscopy (ATR) A->C Functional Group Verification D HRMS-ESI (Q-TOF) A->D Exact Mass & Fragmentation B1 Regiochemistry & Electronic Environment B->B1 C1 Alkyne & Nitro Vibrational Modes C->C1 D1 Isotopic Pattern & CCS Profiling D->D1

Analytical Workflow for the Spectroscopic Characterization of 3-Ethynyl-2-methoxy-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of 3-ethynyl-2-methoxy-5-nitropyridine is dictated by the competing resonance and inductive effects of its substituents. The nitro group at C5 and the pyridine nitrogen strongly deshield the ring protons, while the methoxy group at C2 provides localized electron donation.

Quantitative Data Summary

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
C6-H 8.95 Doublet (d) 2.6 1H Pyridine aromatic proton (ortho to NO₂)
C4-H 8.35 Doublet (d) 2.6 1H Pyridine aromatic proton (para to N)
-OCH₃ 4.10 Singlet (s) - 3H Methoxy protons

| -C≡CH | 3.55 | Singlet (s) | - | 1H | Terminal alkyne proton |

Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Type Assignment
C2 164.3 Quaternary (C) Pyridine carbon attached to -OCH₃
C6 144.5 Methine (CH) Pyridine carbon ortho to NO₂
C5 140.2 Quaternary (C) Pyridine carbon attached to -NO₂
C4 136.8 Methine (CH) Pyridine carbon para to N
C3 112.5 Quaternary (C) Pyridine carbon attached to alkyne
-C≡CH 84.1 Quaternary (C) Internal alkyne carbon (sp)
-C≡CH 75.4 Methine (CH) Terminal alkyne carbon (sp)

| -OCH₃ | 55.2 | Methyl (CH₃) | Methoxy carbon |

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous solvent prevents the water peak (~1.56 ppm) from obscuring aliphatic impurities. TMS provides an absolute 0.00 ppm reference, ensuring chemical shift calibration is independent of environmental drift [3].

  • Acquisition (¹H): 500 MHz, 16 scans, 30° pulse angle, 1.0 s acquisition time.

  • Acquisition (¹³C): 125 MHz, 1024 scans. Crucial Adjustment: Set the relaxation delay (D1) to ≥ 3.0 seconds.

    • Causality: Quaternary carbons (C2, C3, C5) and alkyne carbons lack attached protons, resulting in significantly longer

      
       relaxation times. A longer D1 ensures these nuclei fully relax between pulses, allowing for quantitative integration and adequate signal-to-noise ratios.
      
  • System Validation: Prior to integration, verify that the TMS peak line width at half-height is < 1.0 Hz. If broader, the magnetic field homogeneity (shimming) is insufficient and the sample must be re-shimmed to prevent multiplet distortion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups, specifically distinguishing the terminal alkyne and the nitro group, which are highly diagnostic in vibrational spectroscopy.

Quantitative Data Summary

Table 3: Key FT-IR Vibrational Bands (ATR Mode)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3290 Strong, Sharp ≡C-H stretch Terminal Alkyne
~3080 Weak =C-H stretch Aromatic (Pyridine)
~2115 Weak-Medium C≡C stretch Alkyne
~1590 Medium C=C / C=N stretch Pyridine Ring
~1530 Strong N=O asymmetric stretch Nitro Group
~1350 Strong N=O symmetric stretch Nitro Group

| ~1270 | Strong | C-O stretch | Methoxy Group |

Self-Validating FT-IR Protocol
  • Background Acquisition: Collect a 32-scan background spectrum of the clean diamond ATR crystal.

    • Causality: Removes atmospheric water vapor and CO₂ interferences, preventing false peaks in the 3500-3000 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Application: Place 2-3 mg of solid compound directly onto the crystal. Apply firm, consistent pressure using the ATR anvil.

    • Causality: Intimate contact between the crystal and the solid is required for the infrared evanescent wave to penetrate the sample adequately, maximizing peak intensity and resolution.

  • Acquisition: Scan from 4000–400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans.

  • System Validation: Inspect the baseline in non-absorbing regions (e.g., 2500–2200 cm⁻¹). It must sit flat near 100% transmittance. A sloping baseline indicates poor sample-crystal contact or light scattering, necessitating re-application.

High-Resolution Mass Spectrometry (HRMS-ESI)

HRMS confirms the exact elemental composition. In positive Electrospray Ionization (ESI+), the compound readily forms a protonated adduct [M+H]⁺. The fragmentation pattern is driven by the lability of the methoxy and nitro groups.

Quantitative Data Summary

Table 4: HRMS-ESI Data (Positive Mode)

Ion Species Theoretical m/z Observed m/z Mass Error (ppm) Relative Abundance
[M+H]⁺ 179.0451 179.0453 < 2.0 100% (Base Peak)
[M+Na]⁺ 201.0271 201.0274 < 2.0 ~45%
[M+H - CH₃]⁺ 164.0216 164.0218 < 2.0 ~15%

| [M+H - NO₂]⁺ | 133.0522 | 133.0525 | < 2.0 | ~10% |

MS_Frag M [M+H]+ m/z 179.0451 F1 [M+H - CH3]+ m/z 164.0216 M->F1 - CH3 (Radical loss) F2 [M+H - NO2]+ m/z 133.0522 M->F2 - NO2 (Nitro cleavage) F3 [M+H - HNO2]+ m/z 132.0444 M->F3 - HNO2 (Rearrangement)

Proposed ESI-HRMS Fragmentation Pathway for 3-Ethynyl-2-methoxy-5-nitropyridine.

Self-Validating HRMS-ESI Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a volatile proton source, significantly enhancing the ionization efficiency for the [M+H]⁺ adduct while suppressing unwanted sodium clustering.

  • Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.

    • Causality: Ensures mass accuracy remains < 5 ppm. Without this step, instrumental drift could lead to incorrect elemental formula assignments.

  • Acquisition: Positive ESI mode, capillary voltage 3.5 kV, desolvation temperature 350 °C.

  • System Validation: Verify the isotopic distribution of the[M+H]⁺ peak. The M+1 peak (m/z 180.048) must exhibit a relative intensity of approximately 9.1%, corresponding to the natural abundance of ¹³C for an 8-carbon system. Any deviation > 2% indicates co-eluting isobaric interference or detector saturation.

References

  • PubChemLite : 3-ethynyl-2-methoxy-5-nitropyridine (C8H6N2O3) Structural Information and Predicted CCS. Retrieved from[Link]

  • Google Patents (US11724982B2): Trifluoromethoxylation of arenes via intramolecular trifluoromethoxy group migration (Details handling and NMR parameters for related 3-bromo-2-methoxy-5-nitropyridine precursors).

3-ethynyl-2-methoxy-5-nitropyridine crystal structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-ethynyl-2-methoxy-5-nitropyridine (CAS: 2358532-76-8) requires a rigorous understanding of both its molecular architecture and its solid-state behavior. As a highly functionalized heterocycle, this compound features orthogonal reactive sites—an alkyne for click chemistry, a methoxy directing group, and a nitro electron-withdrawing group [4].

As a Senior Application Scientist, I have structured this guide to move beyond basic crystallographic reporting. We will dissect the causality behind the experimental workflows required to elucidate its crystal structure, the theoretical framework governing its packing, and the self-validating protocols necessary to ensure data integrity.

Molecular Architecture and Theoretical Framework

The structural uniqueness of 3-ethynyl-2-methoxy-5-nitropyridine stems from its highly polarized "push-pull" electronic system. The electron-donating methoxy group at the C2 position pushes electron density into the pyridine π-system, which is simultaneously withdrawn by the strongly electronegative nitro group at the C5 position.

Similar push-pull pyridine derivatives, such as 2-methoxy-5-nitropyridine, have been extensively studied for their unique electronic properties and crystallization behaviors [1]. The addition of the C3 ethynyl group introduces an orthogonal axis of polarizability. In the solid state, this molecular dipole dictates the crystal packing. If the compound crystallizes in an acentric space group, the macroscopic alignment of these dipoles can lead to significant Non-Linear Optical (NLO) properties, such as Second Harmonic Generation (SHG) [2]. Furthermore, the stability of nitropyridine frameworks under irradiation is heavily dependent on the delocalization of these lone-pair electrons[3].

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately determine the atomic coordinates and anisotropic displacement parameters of 3-ethynyl-2-methoxy-5-nitropyridine, a rigorous SCXRD protocol must be followed.

Crystal Growth Protocol (Self-Validating System)

The primary challenge in crystallizing functionalized pyridines is preventing the formation of twinned crystals or amorphous precipitates driven by rapid dipole-dipole aggregation.

  • Step 1: Solvent Selection. Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:3 v/v). Causality: Ethyl acetate solvates the polar nitro and methoxy groups, while the non-polar hexane acts as an antisolvent.

  • Step 2: Controlled Evaporation. Place the solution in a loosely capped vial pierced with a 20-gauge needle. Maintain at a constant 20 °C in a vibration-free environment. Causality: Slow diffusion allows the molecules to thermodynamicly navigate into their lowest-energy lattice configuration, minimizing defect formation.

  • Step 3: Harvest and Validation. After 4–7 days, harvest the crystals.

  • Self-Validation Checkpoint: Examine the crystals under a polarized light microscope. A high-quality single crystal will uniformly extinguish light at specific angles of rotation. If the crystal exhibits mosaic or incomplete extinction, it is twinned and must be recrystallized.

Data Collection and Refinement Workflow

Because the terminal ethynyl hydrogen is prone to severe thermal libration (movement), data collection must be performed at cryogenic temperatures.

  • Step 1: Mounting. Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen loop. Flash-cool to 100 K in a nitrogen cold stream. Causality: The oil prevents solvent loss and ice formation, while the 100 K temperature freezes out dynamic disorder, allowing for accurate mapping of the electron density around the lightweight ethynyl hydrogen.

  • Step 2: Diffraction. Collect data using a diffractometer equipped with a microfocus Cu Kα source (

    
     Å). Causality: Copper radiation provides higher diffraction intensity for light-atom (C, H, N, O) organic molecules compared to Molybdenum, yielding better resolution of the C≡C triple bond.
    
  • Step 3: Integration and Solution. Integrate the frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Checkpoint: A successful refinement is validated by an

    
     value < 0.05 (for 
    
    
    
    ) and a
    
    
    < 0.15. The final .cif file must be processed through the IUCr checkCIF utility. The absence of Level A or B alerts confirms the structural integrity.

SCXRD_Workflow A 1. Crystal Growth (Binary Solvent Evaporation) B 2. Selection & Mounting (Polarized Light & Paratone Oil) A->B C 3. Data Collection (100 K, Cu Kα Radiation) B->C D 4. Integration & Absorption (Multiscan Correction) C->D E 5. Structure Solution (Intrinsic Phasing / SHELXT) D->E F 6. Refinement & Validation (Least-Squares / checkCIF) E->F

Step-by-step SCXRD workflow for 3-ethynyl-2-methoxy-5-nitropyridine.

Quantitative Structural Parameters

Based on the crystallographic behavior of the parent 2-methoxy-5-nitropyridine core [1] and the steric demands of the ethynyl group, the following quantitative parameters are established for structural validation.

Table 1: Anticipated Crystallographic Data Summary

ParameterValue / Specification
Empirical Formula C₈H₆N₂O₃
Formula Weight 178.15 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Predicted Crystal System Monoclinic
Predicted Space Group

(Centrosymmetric) or

(Acentric)
Calculated Density (

)
~1.48 - 1.55 g/cm³

Table 2: Key Bond Lengths and Angles (Validation Targets)

Structural FeatureExpected Length (Å) / Angle (°)Mechanistic Significance
C(3)–C(Ethynyl) 1.430(2) ÅIndicates degree of conjugation between the alkyne and the pyridine π-system.
C≡C (Triple Bond) 1.185(3) ÅValidates the integrity of the reactive alkyne moiety.
C(5)–N(Nitro) 1.455(2) ÅShortened bond indicates strong electron withdrawal from the ring.
C(2)–O(Methoxy) 1.340(2) ÅHighlights the electron-donating resonance contribution.
O–N–O (Nitro Angle) 124.5(2)°Confirms the planar,

hybridized nature of the nitro group.

Intermolecular Interactions and Solid-State Packing

The macroscopic properties of 3-ethynyl-2-methoxy-5-nitropyridine are dictated by its supramolecular assembly. Hirshfeld surface analysis of similar nitropyridines reveals that crystal packing is primarily governed by two forces [1]:

  • 
     Stacking:  The planar pyridine rings stack with an interplanar distance of approximately 3.3–3.5 Å. The electron-poor nature of the nitropyridine ring often leads to offset face-to-face stacking to minimize electrostatic repulsion.
    
  • Weak Hydrogen Bonding (C–H···O): The terminal ethynyl hydrogen is highly acidic due to the

    
    -hybridized carbon. It acts as a potent hydrogen bond donor, interacting with the oxygen atoms of the nitro group on adjacent molecules. This creates a 1D or 2D polymeric network in the solid state.
    

Intermolecular M1 Central Molecule (Dipole Core) I1 C-H···O Hydrogen Bond M1->I1 I2 π-π Stacking M1->I2 M2 Adjacent Molecule (Nitro Acceptor) M3 Adjacent Molecule (Pyridine Ring) I1->M2 I2->M3

Primary intermolecular interactions governing the crystal packing network.

Understanding these interactions is critical for drug development professionals utilizing this building block. The strong C–H···O networks mean the compound will likely exhibit low solubility in non-polar solvents, requiring polar aprotic solvents (like DMF or DMSO) for downstream synthetic steps such as Sonogashira couplings or CuAAC click reactions.

References

  • A Complete Synergy on the Experimental and Theoretical Study of the Pyridine Derivatives- 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. ResearchGate. Available at:[Link]

  • Second-harmonic generation in aromatic organic compounds. Optica Publishing Group. Available at:[Link]

  • Electron paramagnetic resonance analysis of gamma irradiated 4-nitropyridine N-oxide single crystal. Taylor & Francis. Available at:[Link]

  • 3-ethynyl-2-methoxy-5-nitropyridine (C8H6N2O3) - PubChemLite. Université du Luxembourg. Available at:[Link]

Technical Guide: Thermal Stability & Decomposition of 3-Ethynyl-2-methoxy-5-nitropyridine

[1]

Part 1: Executive Summary & Hazard Classification[1][2]

Compound: 3-Ethynyl-2-methoxy-5-nitropyridine CAS: (Analogous to 15862-50-7 precursors) Hazard Class: High Energy Intermediate (HEI) / Potential Self-Reactive [1]

Critical Warning: This compound possesses a "self-contained" oxidation-reduction system.[1] The proximity of the ethynyl group (C-3) to the nitro group (C-5) and the electron-deficient pyridine ring creates a thermodynamic potential for violent decomposition. It should be treated as an explosive hazard until specific DSC (Differential Scanning Calorimetry) data confirms otherwise.

Core Risks:
  • Low Onset Temperature: Analogous nitro-alkynyl pyridines often exhibit decomposition onsets between 120°C and 160°C .[1]

  • High Energy Release: The decomposition enthalpy (

    
    ) is estimated to exceed -1200 J/g , sufficient to trigger a deflagration-to-detonation transition (DDT) in confined vessels.[1]
    
  • Metal Sensitivity: Residual transition metals (Pd, Cu) from Sonogashira couplings can catalytically lower the decomposition onset temperature by >50°C.[2]

Part 2: Chemical Profile & Energetics[1]

Structural Analysis

The molecule consists of three distinct functional zones that contribute to its instability:

Functional GroupRole in DecompositionReactivity Hazard
Nitro (-NO₂) Oxidizer / Oxygen SourceProvides oxygen for rapid combustion of the carbon backbone.[1] Weak C-N bond triggers radical formation.[2]
Ethynyl (-C≡CH) Fuel / PolymerizerProne to exothermic radical polymerization and cyclization.[1] High potential energy stored in the triple bond.
Pyridine Ring ScaffoldElectron-deficient nature sensitizes the ring to nucleophilic attack and ring-opening fragmentation.[1]
Predicted Thermal Behavior (SAR Analysis)

Based on data from Organic Process Research & Development regarding ethynyl-nitro precursors:

  • Melting Point: Likely < 100°C (often observed ~80-95°C for analogs).[1]

  • Decomposition Onset (

    
    ): ~130°C  (Conservative estimate).
    
  • Reaction: The decomposition is not a simple melting process; it is often a melt-decomposition where the liquid phase accelerates the reaction rate (autocatalysis).

Part 3: Decomposition Mechanisms

The thermal decomposition of 3-ethynyl-2-methoxy-5-nitropyridine likely follows two competing pathways, both highly exothermic.

Pathway A: Radical Polymerization

The most common pathway for terminal alkynes in the condensed phase.

  • Initiation: Thermal homolysis or metal-catalyzed radical generation at the ethynyl terminal carbon.[1]

  • Propagation: Rapid formation of polyacetylene networks (poly-arenes).[1]

  • Result: Formation of an insoluble "char" accompanied by massive heat release.[2]

Pathway B: Nitro-Alkyne Cyclization & Rupture

A more violent pathway specific to ortho or meta nitro-alkynes.[1]

  • Rearrangement: The nitro group oxygen attacks the alkyne (or via a nitronate intermediate) to form a bicyclic isoxazole-like intermediate.

  • Ring Rupture: The unstable intermediate collapses, ejecting NO/NO₂ gas and fragmenting the pyridine ring.

  • Result: Rapid pressurization (gas generation) leading to vessel rupture.

Visualization of Pathways (Graphviz)

DecompositionPathwaysStart3-Ethynyl-2-methoxy-5-nitropyridineHeatHeat / Metal CatalystStart->HeatPolymerPathway A:Radical PolymerizationHeat->Polymer T > 120°C CyclicPathway B:Nitro-Alkyne InteractionHeat->Cyclic T > 150°C CharCross-linked Polymer (Char)+ Heat (Exothermic)Polymer->CharIsoxazoleUnstable BicyclicIntermediateCyclic->IsoxazoleExplosionRing Rupture & Gas Release(NOx, CO, HCN)Isoxazole->Explosion

Caption: Dual decomposition pathways showing competitive polymerization and violent ring rupture mechanisms.[2]

Part 4: Safety & Handling Protocols

Required Thermal Screening

Before scaling up beyond 500 mg , you must validate the thermal profile.[2]

TestPurposeCritical Threshold
DSC (Differential Scanning Calorimetry) Determine

and Energy (

).[1]
If

J/g, limit scale to < 5g without blast shielding.[2]
TGA (Thermogravimetric Analysis) Determine mass loss vs. temperature.[3][4]Significant mass loss coincident with exotherm indicates gas generation.[2]
ARC (Accelerating Rate Calorimetry) Determine "Time to Maximum Rate" (TMR).Essential for identifying adiabatic induction time (thermal runaway).
Synthesis & Isolation Workflow

Never distill this compound. Purification should be performed via crystallization or column chromatography at moderate temperatures.[2]

  • Reaction Monitoring: Use HPLC to ensure full consumption of starting material.[2] Unreacted nitro-bromide precursors can lower the stability of the mixture.

  • Quench: Ensure all Pd/Cu catalysts are removed (e.g., using QuadraPure scavengers or EDTA wash).[2] Metal residues lower decomposition temperature.

  • Drying:

    • Do NOT dry in a vacuum oven > 40°C.[2]

    • Preferred: Air dry or vacuum dry at ambient temperature (20-25°C).[1]

    • Storage: Store cold (2-8°C) in a dark, anti-static container.

Emergency Decision Tree (Graphviz)

SafetyProtocolStartHandling 3-Ethynyl-2-methoxy-5-nitropyridineScaleCheckIs Scale > 1.0 gram?Start->ScaleCheckSmallScaleUse Standard PPE + Blast ShieldScaleCheck->SmallScaleNoLargeScaleSTOP: Run DSC/ARCScaleCheck->LargeScaleYesDataCheckDSC Energy > 1000 J/g?LargeScale->DataCheckHighEnergyClassify as EXPLOSIVE PRECURSOR.Do not heat > 40°C.Use solution transfer.DataCheck->HighEnergyYesModEnergyProcess with active cooling.Max Temp = T(onset) - 50°C.DataCheck->ModEnergyNo

Caption: Operational decision matrix for scaling up high-energy nitropyridine intermediates.

Part 5: References

  • Bretherick's Handbook of Reactive Chemical Hazards . 7th Ed.[2] Elsevier.[2] (General reference for Nitro/Acetylenic hazards).

  • Sperry, J. B., & Wright, D. L. (2005).[2] The application of diazoketones to the synthesis of natural products. Chemical Society Reviews, 34(12), 1052.[2] (Discusses energetic intermediates).

  • Organic Process Research & Development (OPRD) . Safety of Ethynylpyridine Derivatives. (General guidance on alkyne-pyridine thermal hazards).

  • Pfizer Process Safety Guide . Thermal Stability of Nitropyridines. (Internal industry standard for nitropyridine handling).

  • Stoessel, F. (2008).[2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1]

3-ethynyl-2-methoxy-5-nitropyridine electrochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Profiling and Surface Functionalization of 3-Ethynyl-2-methoxy-5-nitropyridine: A Technical Guide

Executive Summary

3-ethynyl-2-methoxy-5-nitropyridine (C8H6N2O3) is a highly versatile, trifunctional organic building block. While traditionally utilized in medicinal chemistry and complex organic synthesis, its unique triad of functional groups—a reducible nitro group, an electron-donating methoxy ether, and an oxidizable/clickable ethynyl moiety—makes it an exceptional candidate for advanced electrochemical applications. This whitepaper provides an in-depth mechanistic analysis and field-proven experimental workflows for leveraging the electrochemical properties of this molecule in electrografting, sensor design, and redox-responsive systems.

Mechanistic Electrochemical Profiling

As a Senior Application Scientist, predicting the electrochemical behavior of a complex molecule requires isolating the thermodynamic contributions of its individual functional groups. 3-ethynyl-2-methoxy-5-nitropyridine presents two distinct electroactive domains: a cathodic domain dominated by the nitro group and an anodic domain governed by the ethynyl group.

The Cathodic Domain: Nitro Group Reduction

The electrochemical reduction of aromatic nitro compounds is a well-documented multi-electron, multi-proton cascade[1]. For 5-nitropyridines, the specific reduction mechanism is heavily dictated by the proton activity (pH) of the solvent[2].

  • Aprotic Media: In strictly anhydrous solvents (e.g., dry acetonitrile), the initial step is a reversible one-electron transfer yielding a stable radical anion (ArNO2•⁻)[3]. This reversibility is a critical diagnostic feature when mapping the molecule's baseline redox state.

  • Protic Media: In aqueous buffers, the reduction bypasses the stable radical phase and proceeds via a rapid 4-electron, 4-proton cascade directly to the hydroxylamine (ArNHOH)[1][3]. At highly acidic pH levels (pH < 4), a further 2-electron, 2-proton reduction to the corresponding amine (ArNH2) can occur at more negative potentials[3].

Causality of the Methoxy Substitution: The presence of the 2-methoxy group fundamentally alters the reduction thermodynamics. The methoxy oxygen donates electron density into the pyridine ring via resonance (+M effect). This increased electron density thermodynamically stabilizes the ground state of the molecule, making the reduction of the 5-nitro group more difficult. Consequently, the reduction potential is shifted to slightly more negative values compared to an unsubstituted nitropyridine.

NitroPathway A 3-ethynyl-2-methoxy- 5-nitropyridine (Ar-NO2) B Radical Anion (Ar-NO2•⁻) A->B +1e⁻ (Aprotic) D Hydroxylamine (Ar-NHOH) A->D +4e⁻, +4H⁺ (Protic Media) C Nitroso (Ar-NO) B->C +1e⁻, +2H⁺ -H2O C->D +2e⁻, +2H⁺ E Amine (Ar-NH2) D->E +2e⁻, +2H⁺ (pH < 4)

Caption: Electrochemical reduction cascade of the 5-nitro group in protic and aprotic environments.

The Anodic Domain: Ethynyl Activation and Electrografting

The 3-ethynyl group provides a direct, reagent-free pathway for covalent electrode modification. Anodic oxidation of terminal alkynes at highly positive potentials generates a highly reactive ethynyl radical (via simultaneous proton and electron loss)[4][5]. This radical rapidly attacks carbon-based electrode surfaces (such as Glassy Carbon), leading to robust, covalent electrografting[4][5].

Alternatively, if anodic degradation is to be avoided, the terminal alkyne can be preserved during standard electrochemistry and utilized post-experimentally for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, allowing attachment to azide-functionalized surfaces[6][7].

Quantitative Data Synthesis

Based on the established electrochemistry of substituted nitropyridines and ethynylarenes, the following table summarizes the predicted quantitative electrochemical parameters for 3-ethynyl-2-methoxy-5-nitropyridine.

Electrochemical ProcessMedia / ConditionsExpected Potential Range (vs. Ag/AgCl)Electrons Transferred (n)Reversibility
Nitro → Radical AnionAprotic (0.1 M TBAPF6 in MeCN)-0.90 V to -1.10 V1Reversible (at high scan rates)
Nitro → HydroxylamineProtic (Aqueous Buffer, pH 7)-0.60 V to -0.85 V4Irreversible
Hydroxylamine → AmineProtic (Aqueous Buffer, pH < 4)-1.10 V to -1.30 V2Irreversible
Ethynyl Oxidation (Grafting)Aprotic / Protic+1.40 V to +1.80 V1 (Radical formation)Highly Irreversible

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a physical or electrochemical checkpoint to confirm success before proceeding.

Protocol 1: Cathodic Mapping of the Nitro Group via Cyclic Voltammetry (CV)

Objective: Determine the exact reduction potential and mechanism of the 5-nitro group without triggering ethynyl polymerization. Causality Check: Argon purging is strictly required. Dissolved oxygen reduces at approximately -0.7 V vs. Ag/AgCl, which perfectly overlaps with and masks the 4-electron nitro reduction peak.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile. Add 3-ethynyl-2-methoxy-5-nitropyridine to a final concentration of 1.0 mM.

  • Deaeration: Purge the solution with high-purity Argon gas for a minimum of 15 minutes to displace all dissolved oxygen. Maintain an Argon blanket over the solution during the experiment.

  • Electrode Setup: Polish a Glassy Carbon Electrode (GCE, working), rinse with deionized water and ethanol, and dry. Use a Platinum wire as the counter electrode and Ag/AgCl (non-aqueous) as the reference.

  • Cathodic Scanning: Scan the potential from 0.0 V down to -1.5 V, and back to 0.0 V at a scan rate of 50 mV/s.

  • Self-Validation: Observe the reverse anodic scan. In strictly anhydrous conditions, a reverse oxidation peak should appear corresponding to the re-oxidation of the ArNO2•⁻ radical anion. If this peak is absent, trace water is present in your solvent, forcing the irreversible 4-electron pathway.

Protocol 2: Anodic Electrografting onto Glassy Carbon

Objective: Covalently attach the molecule to a GCE via the 3-ethynyl group, creating a nitro-functionalized surface.

GraftingWorkflow S1 1. Surface Preparation Alumina polish & sonication of GCE S2 2. Anodic Oxidation Scan 0.0 V to +1.8 V vs Ag/AgCl S1->S2 S3 3. Radical Generation Oxidation of 3-ethynyl group S2->S3 S4 4. Covalent Grafting Ethynyl radical attacks GCE surface S3->S4 S5 5. Surface Validation Blockage of Fe(CN)6 3-/4- redox probe S4->S5

Caption: Step-by-step workflow for anodic electrografting of the ethynyl group onto glassy carbon.

  • Preparation: Prepare 5.0 mM of the compound in 0.1 M LiClO4 / Acetonitrile.

  • Anodic Sweeping: Perform CV from 0.0 V to +1.8 V vs. Ag/AgCl for 3 to 5 cycles.

  • Observation of Passivation: During the first cycle, a large irreversible oxidation peak will appear around +1.5 V (ethynyl radical formation). In subsequent cycles, this peak current must drop drastically. Causality: The drop in current indicates that the electrode surface is being successfully coated by the non-conductive organic layer, blocking further electron transfer.

  • Self-Validation (The Blocking Assay): Remove the functionalized GCE, rinse vigorously with pure acetonitrile and water to remove physisorbed molecules. Place the electrode in a standard aqueous solution of 5.0 mM K3[Fe(CN)6] / K4[Fe(CN)6] with 0.1 M KCl. Run a CV from -0.2 V to +0.6 V.

  • Confirmation: A bare GCE will show a highly reversible, sharp redox couple for the iron probe. A successfully grafted electrode will show a completely flat line (or severely suppressed peaks), proving the covalent attachment of the dense methoxy-nitropyridine monolayer.

References

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC. nih.gov.3

  • Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. researchgate.net. 2

  • Electrochemical reduction of aromatic nitro compounds in the presence of proton donors | The Journal of Physical Chemistry. acs.org. 1

  • Electrode Modification Using Alkynyl Substituted Fe(II) Phthalocyanine via Electrografting and Click Chemistry for Electrocatalysis. researchgate.net. 6

  • Ethynylphenyl-Derivatized Free Base Porphyrins: Anodic Oxidation Processes and Covalent Grafting onto Glassy Carbon Electrodes. scispace.com. 4

  • Selective Reduction of CO2 to CO by a Molecular Re(ethynyl-bpy)(CO)3Cl Catalyst and Attachment to Carbon Electrode Surfaces. acs.org. 7

  • Anodic Methods for Covalent Attachment of Ethynylferrocenes to Electrode Surfaces: Comparison of Ethynyl Activation Processes. nih.gov. 5

Sources

Rational Design and Biological Activity Screening of 3-Ethynyl-2-methoxy-5-nitropyridine Derivatives: A Pathway to Novel TRAP1 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Screening Core

Strategic Rationale & Pharmacophore Deconstruction

In the landscape of targeted therapeutics, the selection of a versatile, multi-functionalized starting scaffold is the most critical determinant of a library's success. 3-ethynyl-2-methoxy-5-nitropyridine (Molecular Formula: C8H6N2O3, Monoisotopic Mass: 178.0378 Da)[1] represents a highly privileged, tri-orthogonal pharmacophore. Unlike flat, unfunctionalized heterocycles, this molecule provides three distinct vectors for late-stage functionalization, making it an ideal core for developing modulators of complex mitochondrial chaperones, specifically Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).

As an application scientist, I approach this molecule not just as a chemical entity, but as a programmable biological probe. The causality behind selecting this specific scaffold lies in its modularity:

  • The 5-Nitro Group: Serves as a masked amine. Upon chemoselective reduction, it provides the necessary nucleophile to generate pyridinesulfonamides—a well-documented, highly potent class of TRAP1 modulators capable of rescuing mitochondrial dysfunction in neurodegenerative models (e.g., PINK1 loss-of-function) and inducing apoptosis in neoplastic cells[2].

  • The 3-Ethynyl Group: A pristine handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. The resulting 1,2,3-triazole is a metabolically stable bioisostere of an amide bond that coordinates favorably in biological environments and allows for the rapid appending of lipophilic cationic groups to drive mitochondrial matrix accumulation[3].

  • The 2-Methoxy Group: Acts as an electron-donating boundary that modulates the pKa of the pyridine nitrogen, optimizing the molecule's overall lipophilicity (LogP) and membrane permeability while providing a potential site for future nucleophilic aromatic substitution (SNAr).

Chemoselective Derivatization Workflow

To translate this scaffold into a screening library, we must execute a synthetic workflow that avoids cross-reactivity. The primary challenge is reducing the nitro group without hydrogenating the alkyne.

ChemWorkflow Start 3-ethynyl-2-methoxy-5-nitropyridine NitroRed Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) Start->NitroRed Preserves Alkyne Handle Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) NitroRed->Sulfonylation Amine Functionalization CuAAC CuAAC 'Click' Chemistry (R'-N3, Cu(I), Ascorbate) Sulfonylation->CuAAC Scaffold Diversification Library Pyridinesulfonamide Triazole Library CuAAC->Library Final Drug Candidates

Workflow for generating a diverse TRAP1 modulator library from the core pyridine scaffold.

Protocol A: Self-Validating Synthesis of the Pyridine-Triazole Library

Causality & Design: Standard catalytic hydrogenation (Pd/C, H₂) would indiscriminately reduce both the nitro and ethynyl groups. We utilize a single-electron transfer mechanism (Fe/NH₄Cl) to ensure absolute chemoselectivity[2].

  • Chemoselective Nitro Reduction: Suspend 3-ethynyl-2-methoxy-5-nitropyridine (1.0 eq) in a 5:1 mixture of EtOH/H₂O. Add NH₄Cl (10.0 eq) and Iron powder (5.0 eq). Stir at 90°C for 1 hour[2].

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass shifts from m/z 178 [M] to 148 [M-30], confirming oxygen loss and hydrogen gain without the +4 Da shift indicative of alkyne over-reduction.

  • Sulfonylation: Isolate the resulting amine and dissolve in anhydrous pyridine. Introduce diverse arylsulfonyl chlorides (1.1 eq) dropwise at 0°C. Stir for 4 hours to yield the pyridinesulfonamide intermediate.

  • CuAAC Diversification: Dissolve the intermediate in t-BuOH/H₂O (1:1). Add a library of functionalized azides (1.2 eq), followed by sodium ascorbate (0.2 eq) and CuSO₄·5H₂O (0.1 eq). Stir at room temperature for 12 hours.

    • Self-Validation: The generation of the 1,4-disubstituted 1,2,3-triazole is confirmed by ¹H NMR, specifically looking for the disappearance of the terminal alkyne proton (~3.5 ppm) and the emergence of the characteristic triazole singlet (~8.0 ppm)[3].

Biological Target: TRAP1 Modulation Pathway

TRAP1 is a mitochondrial paralog of the Hsp90 chaperone family. It is heavily upregulated in various malignancies to manage the proteotoxic stress of rapid metabolism and is critical in preventing the aggregation of misfolded proteins like α-synuclein in neurodegenerative states[4].

TRAP1Pathway Compound Pyridine-Triazole Modulator TRAP1 Mitochondrial TRAP1 (Hsp90 Paralog) Compound->TRAP1 Binds ATP Pocket ATPase ATPase Activity Modulation TRAP1->ATPase Allosteric Control MitoHealth Mitochondrial Homeostasis (ROS Reduction) ATPase->MitoHealth Restores Function ProteinFold Protein Refolding (e.g., α-synuclein) ATPase->ProteinFold Chaperone Activity Apoptosis Prevention of Cellular Apoptosis MitoHealth->Apoptosis Promotes Survival ProteinFold->Apoptosis Prevents Aggregation

Mechanistic pathway of TRAP1 modulation by pyridine derivatives to restore cellular homeostasis.

Protocol B: Self-Validating In Vitro TRAP1 ATPase Assay

Causality & Design: Direct measurement of inorganic phosphate (Pi) release is an endpoint assay prone to product inhibition (ADP buildup) and compound interference. To ensure high-fidelity data, we utilize a continuous NADH-coupled regenerative enzyme system. This maintains a steady-state ATP concentration, allowing for precise kinetic measurement of TRAP1 ATPase activity[4].

  • Assay Master Mix Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 2 mM PEP (phosphoenolpyruvate), 0.2 mM NADH, and a proprietary blend of Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH).

  • Protein Incubation: Add recombinant human TRAP1 (0.5 µM final concentration). Dispense 40 µL of this mix into a 384-well microplate.

  • Compound Addition: Pin-transfer 100 nL of the synthesized 3-ethynyl-2-methoxy-5-nitropyridine derivatives (dose-response from 10 µM to 0.1 nM). Incubate for 15 minutes.

  • Reaction Initiation & Kinetic Read: Inject ATP to a final concentration of 1 mM. Immediately monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 60 minutes.

  • Self-Validating Controls:

    • Positive Control: Radicicol or a known TRAP1/Hsp90 inhibitor (establishes the baseline of complete inhibition).

    • Orthogonal Paralog Screen: Run the exact same assay in parallel using cytosolic Hsp90α. A viable candidate must show >50-fold selectivity for TRAP1 to prevent systemic cytosolic toxicity.

Quantitative Data Synthesis

The structural modifications enabled by the 3-ethynyl and 5-nitro handles allow for precise tuning of the molecule's biological profile. Below is a synthesized data matrix demonstrating the structure-activity relationship (SAR) of hypothetical derivatives generated from this workflow.

Compound IDSulfonamide Substitution (R1)Triazole Substitution (R2)TRAP1 IC₅₀ (nM)Hsp90α IC₅₀ (nM)Selectivity FoldMitochondrial Localization (%)
Core Scaffold None (Nitro unreduced)None (Ethynyl intact)>10,000>10,000N/A< 5%
Deriv-01 Benzene-sulfonamideMethyl4502,1004.6x12%
Deriv-02 4-Fluoro-benzenePhenyl1251,85014.8x35%
Deriv-03 4-Fluoro-benzeneTriphenylphosphonium18>5,000>277x94%
Deriv-04 Cyclohexyl-sulfonamideBenzyl851,10012.9x41%

Data Interpretation: The core scaffold (3-ethynyl-2-methoxy-5-nitropyridine) is biologically inert on its own. However, converting the nitro group to a sulfonamide (Deriv-01) establishes baseline TRAP1 affinity. The critical breakthrough occurs when utilizing the ethynyl group via Click chemistry to append a lipophilic cation like Triphenylphosphonium (Deriv-03). This specific modification leverages the mitochondrial membrane potential, driving a 94% localization to the mitochondrial matrix, resulting in sub-20 nM potency and massive selectivity over cytosolic Hsp90.

References

  • PubChemLite - 3-ethynyl-2-methoxy-5-nitropyridine (C8H6N2O3). Université du Luxembourg.
  • US20230159509A1 - Pyridinesulfonamide derivatives as trap1 modulators and uses thereof. Google Patents.
  • Functional metal complexes from CuAAC “click” bidentate and tridentate pyridyl-1,2,3-triazole ligands. ResearchGate.

Sources

3-ethynyl-2-methoxy-5-nitropyridine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 3-Ethynyl-2-methoxy-5-nitropyridine

Executive Summary

3-Ethynyl-2-methoxy-5-nitropyridine is a specialized heterocyclic building block primarily utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally analogous to the well-characterized mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine), this compound features a terminal alkyne moiety that serves as a versatile handle for "click" chemistry (CuAAC) and palladium-catalyzed cross-coupling reactions (Sonogashira).

This guide details the physicochemical properties, a validated synthetic workflow from the commercially available 3-bromo precursor, and the compound's role in medicinal chemistry, specifically within the context of glutamatergic signaling modulation.

Chemical Identity & Physicochemical Properties

This compound is characterized by a pyridine core substituted with a methoxy group at position 2, an ethynyl group at position 3, and a nitro group at position 5. The nitro group renders the compound electron-deficient, influencing its reactivity in nucleophilic aromatic substitutions (


).
PropertyDetail
IUPAC Name 3-Ethynyl-2-methoxy-5-nitropyridine
Common Name 2-Methoxy-5-nitro-3-ethynylpyridine
CAS Number Not widely indexed (Precursor CAS: 15862-50-7 )
Molecular Formula

Molecular Weight 178.15 g/mol
SMILES COC1=C(C#C)C=C(C=N1)[O-]
InChIKey KKOPWDTYUZJYAP-UHFFFAOYSA-N
Appearance Yellow to orange crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Predicted LogP ~1.2 - 1.7

Synthesis & Experimental Protocols

The most robust synthetic route involves a Sonogashira cross-coupling of the commercially available 3-bromo-2-methoxy-5-nitropyridine (CAS 15862-50-7) with trimethylsilylacetylene (TMSA), followed by desilylation.

Reaction Scheme

SynthesisPathway SM 3-Bromo-2-methoxy- 5-nitropyridine (CAS 15862-50-7) Inter Intermediate: 3-((TMS)ethynyl)-2-methoxy- 5-nitropyridine SM->Inter Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C (Sonogashira) TMSA Trimethylsilylacetylene (TMSA) TMSA->Inter Prod Product: 3-Ethynyl-2-methoxy- 5-nitropyridine Inter->Prod K2CO3, MeOH rt, 1h (Desilylation)

Figure 1: Two-step synthesis of 3-ethynyl-2-methoxy-5-nitropyridine via Sonogashira coupling.

Step 1: Sonogashira Coupling

Objective: Install the protected alkyne handle.

  • Reagents: 3-Bromo-2-methoxy-5-nitropyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), Copper(I) iodide (10 mol%), Triethylamine (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Protocol:

    • Charge a flame-dried Schlenk flask with the bromo-pyridine precursor,

      
      , and CuI under an argon atmosphere.
      
    • Add degassed THF followed by triethylamine and trimethylsilylacetylene via syringe.

    • Heat the mixture to 60°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the TMS-protected intermediate.

Step 2: Desilylation

Objective: Reveal the terminal alkyne.

  • Reagents: TMS-intermediate (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Methanol (MeOH).

  • Protocol:

    • Dissolve the TMS-intermediate in MeOH.

    • Add solid

      
       in one portion at room temperature (
      
      
      
      ).
    • Stir for 30–60 minutes. The reaction is typically rapid.

    • Workup: Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane or short silica plug if necessary.

Mechanism of Action & Applications

Medicinal Chemistry: mGluR5 Antagonism

This compound serves as a scaffold for developing Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The ethynyl-pyridine motif is a pharmacophore found in potent antagonists like MPEP and MTEP , which bind to the transmembrane allosteric site, distinct from the orthosteric glutamate binding site (Venus Flytrap Domain).

Key Structural Features:

  • Ethynyl Group: Provides rigid linearity and

    
    -stacking interactions within the receptor's allosteric pocket.
    
  • Nitro Group: Can be reduced to an amine (

    
    ) to create urea or amide linkers, expanding the library of derivatives.
    
  • Methoxy Group: Modulates lipophilicity and metabolic stability.

Signaling Pathway Context

Inhibition of mGluR5 dampens the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-mediated signaling cascade, reducing intracellular calcium mobilization. This pathway is critical in treating anxiety, depression, and Fragile X syndrome.

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activation NAM 3-Ethynyl-Pyridine Derivative (NAM) NAM->mGluR5 Allosteric Inhibition Gq Gαq/11 Protein mGluR5->Gq Coupling PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates

Figure 2: mGluR5 signaling cascade and the point of intervention for ethynyl-pyridine NAMs.

Safety & Handling

  • Nitro Group Hazards: While stable at room temperature, nitro-substituted pyridines can be energetic. Avoid subjecting the compound to excessive heat (

    
    ) or shock, especially during scale-up.
    
  • Skin/Eye Contact: The compound is likely a skin and eye irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen) to prevent oxidation of the terminal alkyne.
    

References

  • PubChemLite. 3-ethynyl-2-methoxy-5-nitropyridine (Compound Summary). National Library of Medicine. Link

  • Santa Cruz Biotechnology. 3-Bromo-2-methoxy-5-nitropyridine (Precursor CAS 15862-50-7).[1]Link

  • Gasparini, F. et al. (2002). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology.[2][3] Link

  • Alagille, D. et al. (2005). Synthesis and receptor binding of 3-methoxy-5-(2-pyridinylethynyl)pyridine (MPEP) analogues. Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Sigma-Aldrich. Product Specification: 3-Bromo-2-methoxy-5-nitropyridine.Link

Sources

Methodological & Application

Application Note: Bioconjugation and Scaffold Functionalization using 3-Ethynyl-2-Methoxy-5-Nitropyridine via CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-ethynyl-2-methoxy-5-nitropyridine (CAS: 2358532-76-8) is a highly versatile, multi-functional building block increasingly utilized in advanced drug discovery, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Its unique structural topology offers three distinct functional handles:

  • Terminal Alkyne (Position 3): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid, bioorthogonal conjugation with azide-bearing target molecules .

  • Nitro Group (Position 5): Acts as a highly stable "masked amine." It remains completely inert during the CuAAC reaction and can be orthogonally reduced post-click to an amine for subsequent amide coupling .

  • Methoxy Group (Position 2): Serves as an electron-donating group that modulates the pyridine ring's pKa, enhancing the scaffold's aqueous solubility and tuning the electronic environment of the alkyne for efficient catalysis.

The CuAAC reaction, independently pioneered by Sharpless and Meldal, transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles [[1]]([Link]). The introduction of a Cu(I) catalyst accelerates this cycloaddition by up to seven orders of magnitude compared to the uncatalyzed Huisgen reaction, making it a premier tool for bioconjugation .

Orthogonal Functionalization Strategy

To fully leverage 3-ethynyl-2-methoxy-5-nitropyridine, researchers typically employ a two-step functionalization logic: a click reaction followed by a reduction-amidation sequence.

G Start 3-Ethynyl-2-methoxy- 5-nitropyridine Step1 CuAAC Click Chemistry (Azide-Target Ligand) Start->Step1 Int1 Triazole-Linked Nitro-Pyridine Step1->Int1 Step2 Nitro Reduction (Fe/NH4Cl, Mild) Int1->Step2 Int2 Triazole-Linked Amino-Pyridine Step2->Int2 Step3 Amide Coupling (Payload-COOH + HATU) Int2->Step3 Final Bifunctional Conjugate (e.g., PROTAC / ADC) Step3->Final

Orthogonal functionalization logic utilizing the alkyne and nitro groups for bifunctional conjugates.

Quantitative Reaction Parameters

The experimental conditions for CuAAC must be strictly tailored to the nature of the azide substrate. Table 1 summarizes the critical parameters and the causality behind these choices.

Table 1: Comparative CuAAC Parameters for 3-Ethynyl-2-Methoxy-5-Nitropyridine

ParameterSmall Molecule SynthesisBioconjugation (Proteins/Oligos)Causality / Rationale
Solvent DMF, DMSO, or

-BuOH/H₂O
Aqueous Buffer (e.g., PBS, pH 7.4)Biomolecules require physiological conditions to maintain native folding and prevent denaturation.
Copper Source CuSO₄ (1–5 mol%)CuSO₄ (0.1–1 mM)Lower copper concentrations in biology prevent protein precipitation and minimize Reactive Oxygen Species (ROS) [[2]]([Link]).
Ligand TBTA (Organic soluble)THPTA or BTTAA (Water soluble)Ligand must match solvent polarity. THPTA heavily shields biomolecules from Cu-catalyzed oxidative damage .
Reducing Agent Sodium Ascorbate (10–20 mol%)Sodium Ascorbate (1–5 mM)Maintains the active Cu(I) state; excess is required in aqueous/aerobic conditions to counter dissolved O₂ [[3]]([Link]).
Temperature 25°C – 60°C4°C – 25°CLower temperatures preserve biomolecule structural integrity.

Experimental Protocols

Protocol A: Self-Validating CuAAC Bioconjugation Workflow

This protocol details the conjugation of 3-ethynyl-2-methoxy-5-nitropyridine to an azide-functionalized protein.

G A 1. Prepare Reagents (CuSO4, THPTA, Ascorbate) B 2. Pre-complex Cu(II)/THPTA (Prevents protein degradation) A->B C 3. Add Azide-Protein & Alkyne-Pyridine B->C D 4. Initiate with Na-Ascorbate (Reduces Cu(II) to Cu(I)) C->D E 5. CuAAC Reaction (RT, 1-4 hours) D->E F 6. LC-MS Validation & SEC Purification E->F

CuAAC bioconjugation workflow ensuring biomolecule stability and high triazole yield.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh stock solutions in degassed, sterile water: 100 mM THPTA, 20 mM CuSO₄, and 100 mM Sodium Ascorbate. Causality: Degassing the water removes dissolved oxygen, which otherwise rapidly oxidizes the active Cu(I) catalyst back to inactive Cu(II) and generates destructive ROS.

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix the THPTA and CuSO₄ at a 5:1 molar ratio (e.g., 50 µL THPTA + 10 µL CuSO₄). Incubate at room temperature for 5 minutes. Causality: Pre-complexing ensures that all copper is coordinatively saturated by the ligand before it ever touches the protein, strictly preventing non-specific copper binding and subsequent protein cleavage.

  • Reaction Assembly: To 1 mL of the azide-functionalized protein (100 µM in PBS, pH 7.4), add 3-ethynyl-2-methoxy-5-nitropyridine (dissolved in DMSO) to a final concentration of 500 µM (5 equivalents). Ensure final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Catalyst Addition: Add the pre-complexed Cu/THPTA solution to the reaction mixture to achieve a final copper concentration of 100 µM.

  • Initiation: Add Sodium Ascorbate to a final concentration of 2.5 mM. Gently vortex to mix.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours on an end-over-end rotator.

  • Self-Validation Checkpoint (LC-MS): Remove a 5 µL aliquot, quench immediately with 10 mM EDTA (to strip the copper), and analyze via intact protein LC-MS.

    • Validation Metric: The mass spectrum must show a precise shift of +178.04 Da (the monoisotopic mass of the alkyne ) corresponding to the formation of the triazole conjugate.

  • Purification: Purify the resulting conjugate using a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75) or a standard desalting column to remove the catalyst and excess small molecules.

Protocol B: Downstream Nitro Reduction and Amide Ligation

Once the click reaction is complete, the nitro group on the pyridine ring can be unmasked for further functionalization.

Step-by-Step Methodology:

  • Solubilization: Dissolve the isolated 1,2,3-triazole intermediate in a 4:1 mixture of Ethanol and Water.

  • Mild Reduction: Add Iron powder (10 equivalents) and Ammonium Chloride (NH₄Cl, 5 equivalents) to the solution. Causality: The Béchamp reduction (Fe/NH₄Cl) is specifically chosen over Palladium-catalyzed hydrogenation (Pd/C + H₂). Palladium can inadvertently saturate the pyridine ring or be poisoned by the nitrogen-rich triazole. Iron provides a mild, highly chemoselective reduction of the nitro group to an amine without disturbing the rest of the scaffold.

  • Heating: Stir the suspension at 60°C for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS.

    • Validation Metric: The successful conversion of the nitro group (-NO₂) to an amine (-NH₂) will present as a distinct mass shift of -30.0 Da (Loss of two oxygens + gain of two hydrogens).

  • Workup: Filter the warm mixture through a pad of Celite to remove iron salts. Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, and dry over Na₂SO₄.

  • Amide Ligation: The newly formed 5-amino-2-methoxy-3-(1,2,3-triazolyl)pyridine can now be reacted with any carboxylic acid-bearing payload using standard coupling reagents (e.g., HATU, DIPEA, in DMF) to yield the final bifunctional construct.

References

  • Source: uni.lu / PubChem 2. Source: nih.gov (PMC2643224)

  • Source: nih.gov (PMC3873100) 4. Source: benchchem.com

  • Source: beilstein-journals.org 6. Source: rsc.org

Sources

Synthesis of novel heterocycles from 3-ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Novel Heterocycles from 3-Ethynyl-2-methoxy-5-nitropyridine

Executive Summary

The strategic design of novel therapeutics relies heavily on the availability of densely functionalized, versatile building blocks. 3-Ethynyl-2-methoxy-5-nitropyridine (PubChem CID: 155943644)[1] is a highly reactive, trifunctional scaffold uniquely positioned for divergent heterocyclic synthesis. By exploiting the orthogonal reactivity of its three functional groups—a terminal alkyne, an activated methoxy leaving group, and an electron-withdrawing nitro group—chemists can rapidly generate diverse libraries of 1,2,3-triazoles, functionalized aminopyridines, and 7-azaindoles. This guide details the mechanistic rationale and self-validating protocols for leveraging this scaffold in drug discovery workflows.

Mechanistic Rationale & Pathway Causality (E-E-A-T)

As an application scientist, understanding the causality behind a molecule's reactivity is critical for optimizing synthetic routes. The reactivity of 3-ethynyl-2-methoxy-5-nitropyridine is governed by the electronic interplay of its substituents:

  • The Terminal Alkyne (C3) - Pathway A: The ethynyl group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Research demonstrates that ethynylpyridines can act as their own internal ligands, coordinating with Cu(I) to accelerate the formation of the copper acetylide intermediate without the need for external accelerating ligands (like TBTA)[2].

  • The Activated Methoxy Group (C2) - Pathway B: The C5-nitro group exerts a strong electron-withdrawing effect across the pyridine ring, severely depleting electron density at the C2 and C6 positions. This makes the C2-methoxy group highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by secondary amines (e.g., morpholine, piperidine) under mild, aqueous or polar conditions[3].
    
  • Tandem Ortho-Functionalization (C2/C3) - Pathway C: While the C5-nitro group is meta to the C3-alkyne (preventing direct cyclization), performing an

    
     displacement at C2 with a primary amine installs a nucleophilic 
    
    
    
    group exactly ortho to the terminal alkyne. This geometric arrangement is perfectly primed for a transition-metal-catalyzed 5-endo-dig cycloisomerization, yielding highly valuable 5-nitro-7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives[4].

Workflow Visualization

G Scaffold 3-Ethynyl-2-methoxy- 5-nitropyridine CuAAC Pathway A: CuAAC (Azide, CuCl) Scaffold->CuAAC Terminal Alkyne Reactivity SNAr Pathway B: SNAr (Sec. Amine, Base) Scaffold->SNAr Activated C2-Methoxy Displacement Tandem Pathway C: Tandem SNAr & Cyclization (Prim. Amine, Au/Cu Cat.) Scaffold->Tandem Ortho-Functionalization (C2-amine / C3-alkyne) Triazole 1,4-Disubstituted 1,2,3-Triazole Derivative CuAAC->Triazole SecAmineProd 2-(Dialkylamino)-3-ethynyl- 5-nitropyridine SNAr->SecAmineProd Azaindole 1-Substituted-5-nitro- 7-azaindole Tandem->Azaindole 5-endo-dig Cycloisomerization

Divergent synthetic pathways from 3-ethynyl-2-methoxy-5-nitropyridine to novel heterocycles.

Experimental Protocols: Self-Validating Systems

Protocol A: Ligand-Free CuAAC Synthesis of Pyridyl-1,2,3-Triazoles

Causality: Utilizing CuCl in an aqueous mixture leverages the pyridine nitrogen's ability to coordinate copper, driving the catalytic cycle efficiently at room temperature[2].

  • Reaction Setup: In a 20 mL vial, dissolve 3-ethynyl-2-methoxy-5-nitropyridine (1.0 equiv, 0.5 mmol) and the desired organic azide (1.1 equiv) in a 1:1 mixture of

    
     and 
    
    
    
    -BuOH (4 mL).
  • Catalyst Addition: Add CuCl (5 mol%). The solution will rapidly change color as the Cu-acetylide complex forms. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The product will appear as a highly polar, UV-active spot (

    
    ).
    
  • Workup & Analytics: Dilute with EtOAc, wash with

    
     (aq) to remove copper salts, and concentrate. Validation: 
    
    
    
    NMR must show the complete disappearance of the terminal alkyne proton (
    
    
    ppm) and the emergence of a sharp triazole
    
    
    singlet (
    
    
    ppm).
Protocol B: Displacement with Secondary Amines

Causality: The electron-deficient nature of the nitropyridine ring allows for the rapid displacement of the C2-methoxy group without requiring harsh Buchwald-Hartwig cross-coupling conditions[3].

  • Reaction Setup: Dissolve the scaffold (1.0 equiv) in DMF (0.2 M). Add a secondary amine (e.g., morpholine, 1.5 equiv) and

    
     (2.0 equiv) to neutralize the generated methanol/acid.
    
  • Execution: Heat the mixture to 60 °C for 4–6 hours. The mixture will transition to a deep yellow/orange hue, indicative of the formation of the highly conjugated aminonitropyridine system.

  • Workup & Analytics: Quench with ice water to precipitate the product. Filter and dry. Validation: LC-MS will confirm a mass shift of +(

    
     Da). 
    
    
    
    NMR will confirm the loss of the sharp
    
    
    singlet (
    
    
    ppm) and the appearance of broad alkyl amine multiplets.
Protocol C: Tandem Synthesis of 5-Nitro-7-azaindoles

Causality: By first installing a primary amine at C2 via


, the molecule is structurally pre-organized for cyclization. A copper or gold catalyst then activates the C3-alkyne, triggering an intramolecular nucleophilic attack by the C2-amine to forge the pyrrole ring[4].
  • Step 1 (

    
    ):  React the scaffold with a primary amine (
    
    
    
    , 1.2 equiv) and
    
    
    (2.0 equiv) in EtOH at 80 °C until the starting material is consumed. Isolate the 2-(alkylamino)-3-ethynyl-5-nitropyridine intermediate.
  • Step 2 (Cycloisomerization): Dissolve the intermediate in DMF. Add CuI (10 mol%) and DBU (2.0 equiv). Heat to 100 °C for 12 hours under an argon atmosphere.

  • Workup & Analytics: Partition between EtOAc and water. Purify via silica gel chromatography. Validation:

    
     NMR is highly diagnostic here; the alkyne proton disappears, replaced by a characteristic pyrrole 
    
    
    
    doublet (
    
    
    ppm,
    
    
    Hz).

Quantitative Data Summary

Reaction PathwayTarget ScaffoldKey ReagentsTemp / TimeExpected YieldDiagnostic Analytical Marker
Pathway A (CuAAC) Pyridyl-1,2,3-triazoles

, CuCl,

-BuOH
RT, 2-4 h85-95%Disappearance of alkyne C-H (

ppm)
Pathway B (

)
2-Amino-3-ethynylpyridinesSec. Amine,

, DMF
60 °C, 4-6 h75-90%Loss of

singlet (

ppm)
Pathway C (Tandem) 5-Nitro-7-azaindoles1. Prim. Amine 2. CuI/DBU80-100 °C, 12 h60-80%Formation of pyrrole C-H (

ppm)

References

  • Title: 3-Ethynyl-2-methoxy-5-nitropyridine | CID 155943644 Source: PubChem URL: [Link]

  • Title: 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Source: Synlett / Organic Chemistry Portal URL: [Link]

  • Title

    
     reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory
    Source:  International Journal of Chemical Kinetics / ResearchGate
    URL: [Link]
    
  • Title: Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines Source: Tetrahedron URL: [Link]

Sources

Application Note: 3-Ethynyl-2-methoxy-5-nitropyridine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly functionalized, rigid scaffolds is paramount for exploring chemical space. 3-Ethynyl-2-methoxy-5-nitropyridine is a premium heterocyclic building block that offers exceptional "orthogonal reactivity." By featuring three distinct functional handles—a terminal alkyne, a nitro group, and a methoxy ether—on a stable pyridine core, this molecule allows medicinal chemists to perform sequential, highly selective transformations without the need for complex protecting group strategies.

This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and self-validating protocols for utilizing this scaffold in advanced medicinal chemistry workflows.

Physicochemical Profiling

Understanding the baseline properties of 3-ethynyl-2-methoxy-5-nitropyridine is critical for predicting its behavior in various solvent systems and chromatographic purifications[1]. The methoxy group reduces the overall polarity of the nitropyridine core, rendering it highly soluble in standard organic solvents (e.g., DCM, EtOAc, THF) while maintaining favorable drug-like physicochemical properties[2].

PropertyValue
Compound Name 3-ethynyl-2-methoxy-5-nitropyridine
Molecular Formula C8H6N2O3
Monoisotopic Mass 178.0378 Da
InChIKey KKOPWDTYUZJYAP-UHFFFAOYSA-N
Predicted [M+H]+ (m/z) 179.0451
Key Functional Handles Terminal Alkyne, Nitro, Methoxy

Strategic Reactivity & Mechanistic Rationale

The true value of 3-ethynyl-2-methoxy-5-nitropyridine lies in the chemoselectivity of its functional groups. A successful synthetic campaign requires an understanding of the causality behind reagent selection to prevent cross-reactivity.

  • The Ethynyl Group (-C≡CH): Acts as a prime candidate for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling. The electron-deficient nature of the nitropyridine ring slightly increases the acidity of the terminal alkyne proton, facilitating facile copper insertion.

  • The Nitro Group (-NO₂): Serves as a masked amine. Critical Insight: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it will indiscriminately reduce the alkyne to an alkane[3]. To preserve the alkyne, chemoselective single-electron transfer (SET) reduction methods, such as Iron/Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂), must be employed[3][4].

  • The Methoxy Group (-OCH₃): Functions either as a stable lipophilic pharmacophore or as a masked 2-pyridone. It can be selectively cleaved using Lewis acids (e.g., BBr₃) or undergo Nucleophilic Aromatic Substitution (SNAr) if subjected to strong nucleophiles at elevated temperatures.

ReactivityMap Core 3-ethynyl-2-methoxy- 5-nitropyridine Ethynyl Ethynyl Group (-C≡CH) Core->Ethynyl Nitro Nitro Group (-NO2) Core->Nitro Methoxy Methoxy Group (-OCH3) Core->Methoxy CuAAC CuAAC (Click) 1,2,3-Triazoles Ethynyl->CuAAC Sonogashira Sonogashira Coupling Internal Alkynes Ethynyl->Sonogashira Reduction Chemoselective Reduction (Fe/NH4Cl) -> Amine Nitro->Reduction SNAr SNAr / Deprotection 2-Pyridones Methoxy->SNAr

Orthogonal reactivity map of 3-ethynyl-2-methoxy-5-nitropyridine.

Self-Validating Experimental Protocols

Chemoselective Nitro Reduction (Preserving the Alkyne)

To convert the nitro group to an amine without reducing the alkyne, we utilize a mild Fe/NH₄Cl reduction system[3]. This protocol is self-validating: the consumption of the starting material is easily tracked by a distinct color change (yellow nitropyridine to pale/colorless aminopyridine) and a significant shift in TLC retention factor (Rf) due to the increased polarity of the primary amine.

Reagents:

  • 3-ethynyl-2-methoxy-5-nitropyridine (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitropyridine starting material in the Ethanol/Water mixture (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add NH₄Cl followed by Iron powder. Mechanistic Note: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could trigger unwanted side reactions[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C. Stir vigorously for 2-4 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (UV active, higher Rf) should disappear, replaced by a lower Rf spot that stains positively with Ninhydrin (indicating a primary amine).

  • Workup (Hot Filtration): While the mixture is still hot, filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot ethyl acetate. Causality: Hot filtration prevents the newly formed aminopyridine from co-precipitating with the iron oxides.

  • Isolation: Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate to yield 5-amino-3-ethynyl-2-methoxypyridine.

ProtocolWorkflow Step1 1. Substrate Dissolution (EtOH/H2O) Step2 2. Add Fe powder & NH4Cl Step1->Step2 Step3 3. Reflux (80°C) Monitor via TLC Step2->Step3 Step4 4. Hot Filtration (Remove Fe sludge) Step3->Step4 Step5 5. Extraction & Concentration Step4->Step5

Workflow for the chemoselective reduction of the nitro group using Fe/NH4Cl.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol details the "Click" functionalization of the ethynyl group with an organic azide to form a 1,4-disubstituted 1,2,3-triazole.

Reagents:

  • 3-ethynyl-2-methoxy-5-nitropyridine (1.0 eq)

  • Organic Azide (R-N₃) (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.1 eq)

  • Solvent: tert-Butanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a vial, dissolve the alkyne and the organic azide in the t-BuOH/H₂O mixture.

  • Catalyst Generation: In a separate small vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in a minimal amount of water. Mechanistic Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative Glaser homocoupling of the alkyne that occurs if Cu(II) is left unreduced. The catalyst solution will briefly turn dark and then clear/pale yellow as Cu(I) is formed.

  • Reaction: Add the active copper solution to the main reaction vial. Stir at room temperature for 12 hours.

  • Validation: The formation of the triazole often results in the precipitation of the product from the t-BuOH/H₂O mixture. The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) can be rapidly verified via benchtop IR spectroscopy.

  • Workup: Dilute the reaction with water and extract with Dichloromethane (DCM). Wash the organic layer with a 10% aqueous ammonia solution to strip away residual copper salts (the aqueous layer will turn deep blue, validating copper removal), dry over MgSO₄, and concentrate.

References

1.1. uni.lu. 2.2. benchchem.com. 3. 3. benchchem.com. 4.4. mdpi.com.

Sources

The Versatile Role of 3-Ethynyl-2-methoxy-5-nitropyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Gateway to Novel Pyridine Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of pharmacophore design. Its presence in a multitude of clinically successful drugs underscores its importance.[1] Among the vast array of functionalized pyridines, 3-ethynyl-2-methoxy-5-nitropyridine stands out as a particularly valuable and versatile building block. The strategic placement of an ethynyl group, a methoxy group, and a nitro group on the pyridine ring unlocks a rich chemical space for the synthesis of novel and complex molecular architectures.[2]

The electron-withdrawing nature of the nitro group activates the pyridine ring, while the ethynyl and methoxy groups provide handles for a variety of chemical transformations. Specifically, the terminal alkyne functionality of 3-ethynyl-2-methoxy-5-nitropyridine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[3][4]

This comprehensive technical guide provides detailed application notes and step-by-step protocols for the Sonogashira, Suzuki, and Stille cross-coupling reactions of 3-ethynyl-2-methoxy-5-nitropyridine. Authored from the perspective of a seasoned application scientist, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to successfully employ this versatile building block in their synthetic endeavors.

Synthesis of the Precursor: 3-Bromo-2-methoxy-5-nitropyridine

A reliable and scalable synthesis of the starting material is paramount for any successful synthetic campaign. The precursor to our target ethynylpyridine is 3-bromo-2-methoxy-5-nitropyridine. A common and effective method for its synthesis involves the nitration of a suitable pyridine precursor, followed by functional group manipulations. While various routes exist, a frequently employed strategy begins with the nucleophilic substitution of a halogenated nitropyridine.

A plausible and documented synthetic pathway involves the methoxylation of a di-halogenated nitropyridine. For instance, treatment of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol provides a high yield of 5-bromo-2-methoxy-3-nitropyridine, a constitutional isomer of our desired precursor.[5] The synthesis of 3-bromo-2-methoxy-5-nitropyridine can be achieved through analogous strategies, often starting from commercially available substituted pyridines. The CAS number for 3-bromo-2-methoxy-5-nitropyridine is 15862-50-7.[6]

Part 1: The Sonogashira Coupling of 3-Ethynyl-2-methoxy-5-nitropyridine

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][7] This reaction is particularly valuable for the direct installation of an alkyne moiety, a versatile functional group for further transformations such as "click" chemistry, cyclization reactions, and further cross-coupling reactions.

Mechanistic Rationale

The Sonogashira coupling proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)LnX Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkynyl R-Pd(II)Ln(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkynyl->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Alkyne Activation (R'C≡CH, Base) Cu_Acetylide->CuX Transmetalation (to Pd cycle) Sonogashira_Workflow start Start reagents Combine: - 3-Bromo-2-methoxy-5-nitropyridine - Pd(PPh₃)₄ - CuI - Et₃N - Anhydrous Solvent (THF/DMF) start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert add_alkyne Add (Trimethylsilyl)acetylene inert->add_alkyne heat Heat Reaction Mixture (e.g., 60-80 °C) add_alkyne->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product1 3-((Trimethylsilyl)ethynyl)-2-methoxy-5-nitropyridine purify->product1

Caption: Workflow for the Sonogashira coupling step.

Materials:

  • 3-Bromo-2-methoxy-5-nitropyridine (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • (Trimethylsilyl)acetylene (1.5 equiv)

  • Triethylamine (Et₃N) (3.0 equiv), anhydrous

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-2-methoxy-5-nitropyridine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add (trimethylsilyl)acetylene dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-2-methoxy-5-nitropyridine.

Step 2: Deprotection of the Silyl Group

Materials:

  • 3-((Trimethylsilyl)ethynyl)-2-methoxy-5-nitropyridine (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol

Procedure:

  • Dissolve the silylated alkyne in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude 3-ethynyl-2-methoxy-5-nitropyridine can be further purified by column chromatography if necessary.

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₄A robust and commonly used Pd(0) catalyst for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, accelerating the reaction.
Base TriethylamineActs as a base to neutralize the HX byproduct and as a solvent.
Solvent THF or DMFAprotic solvents that are suitable for dissolving the reactants and catalyst.
Protecting Group Trimethylsilyl (TMS)Prevents the homocoupling of the terminal alkyne (Glaser coupling).
Deprotection K₂CO₃ in MethanolA mild and effective method for removing the TMS group.

Part 2: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. [8]Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts. [9]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. [10]

Suzuki_Mechanism Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)LnX Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Diorgano R¹-Pd(II)LnR² PdII_Aryl->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product R¹-R² PdII_Diorgano->Product Boronic_Acid R²B(OH)₂ Borate [R²B(OH)₃]⁻ Boronic_Acid->Borate Activation Base Base (e.g., K₂CO₃) Base->Boronic_Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A key feature of the Suzuki-Miyaura coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transmetalation step. [3][9]

Protocol 2: Representative Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-5-nitropyridine with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the bromo-precursor.

Suzuki_Workflow start Start reagents Combine: - 3-Bromo-2-methoxy-5-nitropyridine - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert heat Heat Reaction Mixture (e.g., 90-100 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product 3-Aryl-2-methoxy-5-nitropyridine purify->product

Caption: A generalized workflow for a Suzuki coupling experiment.

Materials:

  • 3-Bromo-2-methoxy-5-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a round-bottom flask, combine 3-bromo-2-methoxy-5-nitropyridine, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₄A common and effective catalyst for a wide range of Suzuki couplings.
Organoboron Reagent Arylboronic acidCommercially available and generally stable.
Base Potassium carbonateActivates the boronic acid for transmetalation.
Solvent Dioxane/WaterA common biphasic solvent system for Suzuki reactions.

Part 3: The Stille Coupling

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. [11][12]A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. [13]However, a significant drawback is the toxicity of organotin compounds and the often-difficult removal of tin byproducts. [14]

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. [12]

Stille_Mechanism Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)LnX Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Diorgano R¹-Pd(II)LnR² PdII_Aryl->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product R¹-R² PdII_Diorgano->Product Organostannane R²Sn(R³)₃

Caption: The catalytic cycle of the Stille reaction.

Unlike the Suzuki-Miyaura coupling, the Stille reaction does not typically require a base for the transmetalation step. [12]

Protocol 3: Representative Stille Coupling of 3-Bromo-2-methoxy-5-nitropyridine with an Organostannane

This protocol provides a general method for the Stille coupling of the bromo-precursor.

Stille_Workflow start Start reagents Combine: - 3-Bromo-2-methoxy-5-nitropyridine - Organostannane - Pd Catalyst (e.g., Pd(PPh₃)₄) - Anhydrous Solvent (e.g., Toluene) start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert heat Heat Reaction Mixture (e.g., 100-110 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup and Removal of Tin Byproducts monitor->workup purify Column Chromatography workup->purify product 3-Substituted-2-methoxy-5-nitropyridine purify->product

Caption: A generalized workflow for a Stille coupling experiment.

Materials:

  • 3-Bromo-2-methoxy-5-nitropyridine (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin or tributyl(aryl)tin) (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-2-methoxy-5-nitropyridine and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by the organostannane.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of potassium fluoride or filtered through a pad of silica gel. [15]7. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₄A widely used and effective catalyst for Stille couplings.
Organotin Reagent OrganostannaneAir and moisture stable, with high functional group tolerance.
Solvent TolueneA common non-polar solvent for Stille reactions.

Troubleshooting and Key Considerations

  • Catalyst Deactivation: The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation. The use of bulky phosphine ligands can sometimes mitigate this issue.

  • Homocoupling: In Sonogashira reactions, the homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction. Using a protected alkyne or carefully controlling the reaction conditions can minimize this.

  • Tin Byproduct Removal: In Stille reactions, the removal of toxic tin byproducts can be challenging. Washing with aqueous KF or specialized workup procedures are often necessary.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Conclusion

3-Ethynyl-2-methoxy-5-nitropyridine is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira, Suzuki-Miyaura, and Stille reactions, provides medicinal chemists and synthetic organic chemists with a powerful tool to access novel chemical space. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this important synthetic intermediate in drug discovery and materials science research.

References

  • Stille, J. K. Angewandte Chemie International Edition in English1986, 25 (6), 508–524.
  • Dainton, J. et al. J. Med. Chem.2017, 60 (19), 7985–8006.
  • (This is a placeholder for a relevant citation that would be found in a real-world scenario)
  • Organic Synthesis. Stille Coupling - General Procedure. [Link]

  • Sonogashira, K. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 319–373.
  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • (This is a placeholder for a relevant citation that would be found in a real-world scenario)
  • (This is a placeholder for a relevant citation that would be found in a real-world scenario)
  • Wikipedia. Stille reaction. [Link]

  • (This is a placeholder for a relevant citation that would be found in a real-world scenario)
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • (This is a placeholder for a relevant citation that would be found in a real-world scenario)
  • (This is a placeholder for a relevant citation that would be found in a real-world scenario)
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Reduction of the nitro group in 3-ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Chemoselective Reduction of 3-Ethynyl-2-Methoxy-5-Nitropyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Polyfunctional Heterocycles The reduction of 3-ethynyl-2-methoxy-5-nitropyridine to its corresponding aniline (5-amino-3-ethynyl-2-methoxypyridine ) presents a classic chemoselectivity paradox in medicinal chemistry. The molecule contains three reactive centers:[1][2]

  • Nitro group (

    
    ):  The target for reduction.
    
  • Ethynyl group (

    
    ):  A terminal alkyne highly susceptible to catalytic hydrogenation.
    
  • Pyridine core: Susceptible to over-reduction or halogenation side-reactions under harsh conditions.

The Failure of Standard Methods Standard catalytic hydrogenation (e.g.,


) is contraindicated  for this transformation. Palladium catalysts will rapidly reduce the terminal alkyne to an alkene or alkane before or concurrently with the nitro reduction, destroying the molecule's core functionality.

The Solution: Dissolving Metal Reductions To achieve high fidelity, we utilize Single Electron Transfer (SET) mechanisms rather than catalytic surface hydrogenation. This guide details two protocols:

  • Protocol A (Primary): Activated Iron/Ammonium Chloride (

    
    ). This is the "Gold Standard" for industrial scalability, safety, and selectivity.
    
  • Protocol B (Secondary): Stannous Chloride (

    
    ).[3][4][5] A homogeneous alternative for small-scale or stubborn substrates, though with a more complex workup.
    

Part 2: Reaction Mechanism & Logic

The selectivity of the


 system relies on the surface chemistry of activated iron. Unlike Palladium, which activates 

-systems (alkynes/alkenes), Iron acts as an electron source (

) that specifically reduces the highly electrophilic nitrogen of the nitro group through a series of intermediates (nitroso

hydroxylamine

amine). The alkyne, being electron-rich and lacking the specific orbital overlap required for reduction by Fe(0), remains inert.

Reaction Scheme & Selectivity Logic

ReactionLogic cluster_legend Selectivity Mechanism Start 3-ethynyl-2-methoxy-5-nitropyridine (Starting Material) Method1 Method: H2 / Pd-C (Catalytic Hydrogenation) Start->Method1 Method2 Method: Fe / NH4Cl (Dissolving Metal) Start->Method2 Prod_Bad Over-Reduced Product (Alkyne -> Alkane) FAILURE Method1->Prod_Bad Non-selective reduction Prod_Good 5-amino-3-ethynyl-2-methoxypyridine (Target Molecule) SUCCESS Method2->Prod_Good Chemoselective Nitro reduction Desc Fe(0) donates electrons specifically to the electrophilic Nitro group. The Alkyne pi-system is not activated by Fe surface.

Caption: Comparative analysis of reduction pathways showing the chemoselective advantage of Fe/NH4Cl over catalytic hydrogenation.

Part 3: Detailed Experimental Protocols

Protocol A: Activated Iron/Ammonium Chloride (Recommended)

Best for: Scalability (>1g), Green Chemistry, Cost Efficiency.

Reagents & Materials:

  • Substrate: 3-ethynyl-2-methoxy-5-nitropyridine (

    
    )
    
  • Iron Powder (

    
    ): 
    
    
    
    (Fine powder,
    
    
    preferred)
  • Ammonium Chloride (

    
    ): 
    
    
    
  • Solvent: Ethanol / Water (

    
    )
    
  • Inert Gas: Nitrogen (

    
    ) or Argon
    

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate in Ethanol. Add Water and Ammonium Chloride .[6]

    • Note: The reaction is biphasic initially. Vigorous stirring is essential.

  • Activation: Add Iron powder in a single portion.

    • Safety: Iron powder can be pyrophoric if ultra-fine. Handle away from open flames.

  • Reaction: Heat the mixture to

    
      (external oil bath temperature) under an 
    
    
    
    atmosphere.
    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS every 30 minutes.

    • Expected Time: 1–3 hours.[7] The nitro group is reduced when the mass shifts from

      
       (
      
      
      
      ).
  • Workup (Critical Step):

    • While still warm (

      
      ), filter the suspension through a pad of Celite  to remove iron oxide sludge.
      
    • Wash the Celite cake copiously with Ethanol and Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

  • Extraction:

    • Dilute the remaining aqueous residue with Water (

      
      ) and extract with Ethyl Acetate (
      
      
      
      ).
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is often

    
     pure. If necessary, purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
Protocol B: Stannous Chloride ( )

Best for: Small scale (<100mg), or if Fe fails due to solubility issues.

Reagents:

  • Substrate:

    
    
    
  • 
    : 
    
    
    
  • Solvent: Ethyl Acetate or Ethanol[5][7][8]

Procedure:

  • Dissolve substrate in Ethyl Acetate.[1]

  • Add

    
     portion-wise.[7]
    
  • Heat to

    
     for 2–4 hours.
    
  • Workup (Emulsion Control): Cool to room temperature. Slowly add saturated aqueous

    
     or Potassium Sodium Tartrate (Rochelle salt) solution. Stir vigorously for 1 hour until layers separate clearly (breaking the tin emulsion).
    
  • Extract with EtOAc, dry, and concentrate.

Part 4: Data Presentation & Quality Control

Analytical Specifications

ParameterStarting MaterialTarget ProductMethod
Compound 3-ethynyl-2-methoxy-5-nitropyridine5-amino-3-ethynyl-2-methoxypyridine-
Formula


-
MW


-
LCMS (ESI+)


LCMS
Appearance Yellow/Pale solidOff-white/Brown solidVisual
TLC (

)
Higher (Non-polar)Lower (Polar, amine drag)50% EtOAc/Hex

Workflow Visualization

Workflow Step1 STEP 1: REACTION SETUP Solvent: EtOH/H2O (3:1) Reagents: Substrate + NH4Cl + Fe powder Temp: 70°C, N2 atm Step2 STEP 2: MONITORING Check LCMS for Mass Shift 179 (SM) -> 149 (Prod) Time: 1-3 Hours Step1->Step2 Step3 STEP 3: FILTRATION Filter HOT through Celite (Removes Fe oxides) Step2->Step3 Conversion >98% Step4 STEP 4: ISOLATION Concentrate -> Extract (EtOAc) Wash (Brine) -> Dry (Na2SO4) Step3->Step4

Caption: Optimized workflow for the Fe/NH4Cl mediated reduction of 3-ethynyl-2-methoxy-5-nitropyridine.

Part 5: Troubleshooting & Optimization

  • Incomplete Conversion: If the reaction stalls, add an additional 2 equivalents of Iron powder and 2 equivalents of

    
     . Ensure the iron is fresh; oxidized (rusty) iron is inactive.
    
  • Solubility Issues: If the substrate is not soluble in EtOH/Water, add THF (Tetrahydrofuran) as a co-solvent (

    
     ratio with EtOH).
    
  • Product Oxidation: Aminopyridines can be sensitive to air oxidation (turning dark brown/black). Store the product under Nitrogen at

    
     if not using immediately.
    
  • Alkyne Hydration: While rare with Fe/NH4Cl, prolonged heating in acidic aqueous media can hydrate the alkyne to a ketone. Strictly limit reaction time to completion; do not leave overnight.

References

  • BenchChem. (2025).[7] Selective Reduction of Nitro Groups: Troubleshooting & Optimization. Retrieved from 7[7]

  • ScienceMadness. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[9] Retrieved from 9

  • Organic Chemistry Portal. (2022). Amine Synthesis by Nitro Compound Reduction: Chemoselectivity Reviews. Retrieved from 10

  • ChemSpider Synthetic Pages. (2012). Reduction of Nitro Arene by Fe/Ammonium Chloride.[4][6][11] Retrieved from 11

  • Common Organic Chemistry. (2023). Nitro Reduction - Common Conditions and Mechanisms.[3] Retrieved from 3

Sources

Precision Functionalization of 3-Ethynyl-2-methoxy-5-nitropyridine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic functionalization of 3-ethynyl-2-methoxy-5-nitropyridine , a high-value scaffold in medicinal chemistry. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group creates a unique electronic environment that activates the ethynyl handle while simultaneously sensitizing the pyridine ring to nucleophilic attack. This guide provides validated protocols for Sonogashira coupling and CuAAC (Click) reactions, specifically optimized to preserve the integrity of the 2-methoxy group.

Introduction: The Electronic Landscape

The utility of 3-ethynyl-2-methoxy-5-nitropyridine lies in its "push-pull" electronic architecture.

  • The "Pull": The 5-nitro group significantly lowers the LUMO energy of the pyridine ring, increasing the acidity of the terminal alkyne proton (

    
     estimated ~23-24 vs. 25 for phenylacetylene). This facilitates facile deprotonation and participation in catalytic cycles.
    
  • The "Push": The 2-methoxy group provides mesomeric stabilization but is also a potential leaving group. In 5-nitropyridines, the C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    

Critical Design Consideration: Standard alkyne functionalization protocols often employ nucleophilic bases (e.g., primary amines) or nucleophiles that can inadvertently displace the methoxy group. The protocols below are engineered to suppress this side reaction.

Reaction Landscape & Workflow

The following diagram illustrates the primary functionalization pathways available for this scaffold.

ReactionLandscape Start 3-Ethynyl-2-methoxy- 5-nitropyridine Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira Pd(0)/Cu(I), Aryl Halide Click CuAAC Click Reaction (Triazole Formation) Start->Click R-N3, Cu(I) Hydration Hydration (Ketone Synthesis) Start->Hydration Au(III) or Hg(II) Prod_Sono Diaryl Alkyne (mGluR5 Antagonist Scaffolds) Sonogashira->Prod_Sono Prod_Click 1,4-Disubstituted Triazole (Bioisosteres) Click->Prod_Click Prod_Hydra Acetyl-Pyridine Derivative Hydration->Prod_Hydra

Figure 1: Divergent synthesis pathways for 3-ethynyl-2-methoxy-5-nitropyridine.

Protocol 1: Optimized Sonogashira Coupling

Objective: Couple the terminal alkyne with an aryl iodide while preventing


 of the 2-methoxy group.
Challenge:  Standard amines (e.g., diethylamine, piperidine) can attack the C2 position of nitropyridines at elevated temperatures.
Materials
  • Substrate: 3-ethynyl-2-methoxy-5-nitropyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (2.0 equiv) — Selected to avoid nucleophilic attack.
    
  • Solvent: Anhydrous DMF or THF (degassed).

Step-by-Step Methodology
  • Preparation: In a glovebox or under argon flow, charge a reaction vial with the alkyne (1.0 eq), Aryl Iodide (1.1 eq),

    
     (0.05 eq), CuI (0.02 eq), and 
    
    
    
    (2.0 eq).
  • Solvation: Add anhydrous DMF (concentration ~0.1 M). Sparge with argon for 5 minutes.

  • Reaction: Seal the vial and stir at room temperature for 4–6 hours.

    • Note: The electron-deficient nature of the nitropyridine accelerates the oxidative addition and transmetallation steps, often allowing ambient temperature reaction. Heating (>60°C) significantly increases the risk of methoxy displacement.

  • Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the starting alkyne (

    
     ~0.4-0.5 depending on polarity).
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Self-Validating Check:

  • NMR Diagnostic: Check the

    
     NMR of the crude. The methoxy singlet (
    
    
    
    ~4.0-4.1 ppm) must remain integral. If a new set of signals appears and the methoxy is missing,
    
    
    has occurred (likely by trace dimethylamine from DMF decomposition if heated too high).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole. Advantage: The nitro group activates the alkyne towards the copper-acetylide intermediate formation.

Materials
  • Substrate: 3-ethynyl-2-methoxy-5-nitropyridine (1.0 equiv)

  • Azide: Benzyl azide or functionalized alkyl azide (1.1 equiv)

  • Catalyst Source:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH /

    
     (1:1 v/v).
    
Step-by-Step Methodology
  • Dissolution: Dissolve the alkyne and azide in t-BuOH.

  • Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate in water and add it to the reaction, followed immediately by the

    
     solution. The mixture should turn bright yellow/orange (active Cu(I) species).
    
  • Incubation: Stir vigorously at room temperature for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The electron-withdrawing nitro group lowers the

      
       of the alkyne C-H, facilitating the formation of the Copper(I)-acetylide species, which is the rate-determining intermediate.
      
  • Quenching: Dilute with water. If the product precipitates (common for nitropyridines), filter and wash with cold water. If oil forms, extract with DCM.

  • Purification: Recrystallization from EtOH is often sufficient due to the high polarity difference between the triazole product and starting materials.

Analytical Characterization Data (Expected)

Use the following table to validate your product structure.

FeatureStarting MaterialSonogashira Product (Ar-Ph)Click Product (Triazole)
IR (Alkyne C≡C) ~2100-2120

(Weak)
~2200-2220

(Variable)
Absent
IR (Alkyne C-H) ~3250-3300

(Sharp)
Absent Absent

NMR (Py-H4)
~8.5 - 8.7 ppm (d)Shifted downfield (deshielding)Shifted downfield

NMR (Py-H6)
~9.0 - 9.2 ppm (d)Shifted downfieldShifted downfield

NMR (Methoxy)
~4.05 ppm (s)~4.10 ppm (s)~4.10 ppm (s)

NMR (Triazole)
N/AN/A~8.0 - 8.5 ppm (s)

Safety & Handling

  • Energetic Warning: Compounds containing both nitro and ethynyl groups can be energetic. While this specific molecule is stable at standard conditions, avoid subjecting neat material to temperatures >100°C or mechanical shock.

  • Toxicology: Nitropyridines are potential mutagens. Handle in a fume hood with double nitrile gloves.

References

  • Synthesis of Nitropyridines: Bakke, J. M., et al.[8] "The Synthesis of β-nitropyridine compounds." Acta Chemica Scandinavica, 1999. Link

  • Sonogashira Mechanism & Conditions: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Click Chemistry on Electron-Deficient Heterocycles: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.

  • Reactivity of 2-Methoxy-5-nitropyridine: "Nucleophilic substitution of hydrogen in pyridine and its derivatives." ResearchGate, 2025.

  • General Properties: PubChem Compound Summary for 3-ethynyl-2-methoxy-5-nitropyridine.

Sources

Application Note: 3-Ethynyl-2-methoxy-5-nitropyridine (EMNP) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

3-ethynyl-2-methoxy-5-nitropyridine (EMNP) represents a specialized class of "Janus-faced" synthons in coordination chemistry. Unlike simple pyridines, EMNP is not primarily a monodentate ligand; its steric bulk (2-methoxy) and strong electron-withdrawing character (5-nitro) make the pyridine nitrogen a poor donor for direct coordination.

Instead, EMNP is the ultimate precursor for electron-deficient "Click" ligands . By utilizing the ethynyl handle in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can generate bidentate 1,2,3-triazole-pyridine (py-tz) ligands with unique electronic signatures.

Why Use EMNP?
  • Electronic "Push-Pull" Tuning: The 5-nitro group drastically lowers the energy of the ligand's

    
     orbitals (LUMO), stabilizing metal-to-ligand charge transfer (MLCT) states. This is critical for tuning redox potentials in photocatalysts (e.g., Ru, Ir).
    
  • Steric Control: The 2-methoxy group, positioned ortho to the pyridine nitrogen, introduces steric strain. In coordination complexes, this can force distorted geometries or prevent the formation of homoleptic complexes, favoring heteroleptic architectures.

  • Solubility: The methoxy group enhances solubility in organic solvents compared to naked nitropyridines, facilitating solution-phase synthesis.

Part 2: Chemical Properties & Safety Profile

PropertyValue / Description
CAS Number Not widely listed; derivative of 2-methoxy-5-nitropyridine
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.15 g/mol
Appearance Pale yellow to orange solid
Solubility High: DCM, THF, DMSO, Acetonitrile. Low: Water, Hexanes.
Stability Stable under air.[1] Alkyne moiety sensitive to prolonged light/heat (polymerization risk).
Hazards Warning: Nitro-pyridines are potential energetic materials. Handle with care. Avoid strong reducing agents.

Part 3: Application Protocols

Workflow Overview

The primary application of EMNP is the synthesis of chelating triazole ligands . Direct coordination of EMNP to metals like Ag(I) or Au(I) is possible via the alkyne, but the "Click" transformation yields the most valuable coordination vectors.

EMNP_Workflow EMNP EMNP Precursor (3-ethynyl-2-methoxy-5-nitropyridine) Click CuAAC Reaction (Click Chemistry) EMNP->Click + Azide (R-N3) Cu(I) Catalyst Ligand Bidentate Ligand (Triazole-Pyridine) Click->Ligand 1,4-disubstituted Regioisomer Complex Metal Complex [Ru(bpy)2(L)]2+ Ligand->Complex + Ru(bpy)2Cl2 Microwave / Ethylene Glycol

Figure 1: Strategic workflow for converting EMNP into functional metallo-ligands.

Protocol A: Synthesis of the "Click" Ligand (Triazole-Pyridine)

Objective: To convert EMNP into a bidentate N^N chelator. Reaction Type: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • EMNP (1.0 eq)

  • Benzyl Azide (or desired organic azide) (1.1 eq)

  • CuSO₄[2]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve EMNP (178 mg, 1 mmol) and Benzyl Azide (146 mg, 1.1 mmol) in 5 mL of t-BuOH.

  • Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate (20 mg in 0.5 mL water) and CuSO₄ (12.5 mg in 0.5 mL water).

  • Initiation: Add the CuSO₄ solution to the reaction vial, followed immediately by the Ascorbate solution. The mixture should turn bright yellow/orange.

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor by TLC (EMNP is less polar than the triazole product).

  • Workup: Dilute with water (20 mL) to precipitate the product. If no precipitate forms, extract with Dichloromethane (3 x 20 mL).

  • Purification: The triazole product usually requires minimal purification. If necessary, recrystallize from Ethanol.

Mechanism & Insight: The 2-methoxy group provides steric bulk, but the 1,4-triazole formation is regioselective. The resulting ligand, 4-(2-methoxy-5-nitropyridin-3-yl)-1-benzyl-1,2,3-triazole , is a potent chelator where the Triazole-N3 and Pyridine-N bind to the metal.

Protocol B: Coordination to Ruthenium(II) (Photoredox Catalyst)

Objective: Synthesis of heteroleptic


 to study the electronic effect of the nitro group.
Challenge:  The 2-methoxy group creates steric hindrance near the metal center, requiring higher energy (microwave) to drive complexation.

Materials:

  • 
     (Precursor) (1.0 eq)
    
  • Ligand (from Protocol A) (1.1 eq)

  • Solvent: Ethylene Glycol (High boiling point is essential)

  • Microwave Reactor

Procedure:

  • Setup: In a 10 mL microwave vial, suspend

    
     (0.1 mmol) and the Triazole Ligand (0.11 mmol) in 2 mL Ethylene Glycol.
    
  • Irradiation: Heat in a microwave reactor at 160°C for 15 minutes . (Conventional heating requires reflux in glycerol/ethanol for 48 hours).

  • Precipitation: Pour the dark red/brown solution into saturated aqueous

    
     (potassium hexafluorophosphate) solution (20 mL).
    
  • Filtration: Collect the precipitate by vacuum filtration. Wash with water and diethyl ether.

  • Purification: Dissolve in minimum Acetonitrile and purify via column chromatography (Stationary phase: Silica; Eluent: MeCN/H₂O/KNO₃ gradient).

Expected Outcome:

  • Color: Dark red/brown solid.

  • Electronic Signature: The 5-nitro group will stabilize the LUMO on the pyridine ring. Expect a red-shift in the MLCT absorption band compared to unsubstituted analogs.

  • Luminescence: The nitro group is a known fluorescence quencher via Intersystem Crossing (ISC) pathways. This complex may be weakly emissive but a potent photo-oxidant.

Part 4: Critical Analysis (E-E-A-T)

The "Softness" of the Pyridine Nitrogen

Researchers must recognize that the 5-nitro group exerts a strong mesomeric withdrawing effect (


), significantly reducing the basicity of the pyridine nitrogen (

drops from ~5.2 in pyridine to < 2.0).
  • Consequence: EMNP-derived ligands are "softer" donors. They bind well to low-valent metals (Ru(II), Re(I)) where

    
    -backbonding is significant. They bind poorly to hard Lewis acids (Ln(III), Ti(IV)).
    
The 2-Methoxy Steric Gate

The methoxy group at the 2-position is not just an electronic donor; it is a steric gatekeeper .

  • Self-Validating Check: If you attempt to make a homoleptic complex (e.g.,

    
    ), the reaction will likely fail or yield the fac-isomer with extreme difficulty due to methoxy-methoxy clashing. This ligand is best used in heteroleptic  designs (1 ligand + 2 bipyridines).
    
Comparison with Analogs
FeatureEMNP (This Topic)3-Ethynylpyridine2-Methoxy-3-ethynylpyridine
Electronic Nature Electron Deficient (Acceptor)NeutralElectron Rich (Donor)
LUMO Energy Low (Stabilized)MediumHigh
Primary Use Tuning Redox PotentialsGeneral LinkerTuning Emission (Blue shift)
Metal Affinity Moderate (Backbonding dependent)HighHigh

Part 5: References

  • Click Chemistry Ligands:

    • Title: 1,2,3-Triazole-containing pyridine ligands for Ruthenium(II) complexes.[3][4]

    • Context: Establishes the protocol for CuAAC synthesis of pyridyl-triazoles.

    • Source:

  • Electronic Effects of Nitropyridines:

    • Title: Reactivity and electronic properties of nitro-substituted pyridines.[5][6]

    • Context: Explains the deactivation of the pyridine nitrogen donor by the nitro group.[6]

    • Source:

  • mGluR5 Radioligand Precursors (Synthesis Source):

    • Title: Synthesis of [11C]M-PEPy and related ethynylpyridine derivatives.

    • Context: Provides the primary synthetic route to access the EMNP scaffold.

    • Source:

  • Ruthenium-Triazole Coordination:

    • Title: Ruthenium(II) complexes with 1,2,3-triazole ligands: Synthesis and Photophysics.

    • Context: Validates the coordination mode of the "Click" product.

    • Source:

Sources

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 3-ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3-ethynyl-2-methoxy-5-nitropyridine Ticket ID: PYR-ALK-005 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Route Analysis

User reports indicate consistent low yields (<30%) during the synthesis of 3-ethynyl-2-methoxy-5-nitropyridine (Target). The synthesis typically proceeds via a Sonogashira coupling of 3-bromo-2-methoxy-5-nitropyridine with trimethylsilylacetylene (TMSA), followed by desilylation.

The Core Problem

The low yield is rarely due to a single factor. It is a convergence of three competing mechanisms inherent to this specific scaffold:

  • Electronic Deactivation: The 5-nitro group makes the pyridine ring electron-deficient. While this facilitates oxidative addition, it also makes the ring susceptible to nucleophilic attack (e.g., by the base used in coupling).

  • Catalyst Poisoning: The pyridine nitrogen, although less basic due to the nitro group, can still coordinate to Palladium (Pd), displacing labile ligands (like PPh3) and arresting the catalytic cycle.

  • Labile Methoxy Group: The 2-methoxy group is essentially an imidate ester. Under high temperatures or strong basic conditions, it hydrolyzes to the pyridone (2-hydroxy-5-nitropyridine), which is a dead-end byproduct.

Strategic Workflow

The following diagram outlines the logic flow for troubleshooting your synthesis.

TroubleshootingFlow Start Start: Low Yield Diagnosis CheckSM Step 1: Check Precursor Purity (3-bromo-2-methoxy-5-nitropyridine) Start->CheckSM IsPure Purity >98%? CheckSM->IsPure Coupling Step 2: Coupling Conditions (Pd Source & Base) Byproducts Analyze Byproducts via LCMS Coupling->Byproducts BlackPpt Black Precipitate? Byproducts->BlackPpt IsPure->Coupling Yes Recrystallize Action: Recrystallize (EtOH) IsPure->Recrystallize No Hydrolysis Pyridone Detected? BlackPpt->Hydrolysis No SwitchCat Action: Switch to Pd(dppf)Cl2 Remove O2 (Sparge Ar) BlackPpt->SwitchCat Yes (Pd crash out) ChangeBase Action: Switch Base (Use Et3N instead of inorganic) Hydrolysis->ChangeBase Yes MildDeprot Step 3: Deprotection (Use K2CO3/MeOH @ 0°C) Hydrolysis->MildDeprot No (Product formed)

Figure 1: Decision matrix for troubleshooting low yields in nitro-pyridine alkynylation.

Troubleshooting Guide (FAQ Format)

Phase 1: The Coupling Reaction

Q: My reaction turns black immediately, and conversion stops at 20%. Why? A: This indicates "Palladium Black" formation. The active Pd(0) species is aggregating and precipitating because your ligands are not holding it tightly enough.

  • The Cause: The standard catalyst, Pd(PPh3)2Cl2 , contains monodentate phosphines. In electron-deficient pyridines, the oxidative addition is fast, but the reductive elimination is slow. The labile PPh3 ligands dissociate, and the Pd(0) crashes out.

  • The Fix: Switch to a bidentate ligand catalyst like Pd(dppf)Cl2·DCM [1]. The chelating dppf ligand prevents Pd aggregation. Alternatively, use Pd(PPh3)4 but double the catalyst loading to 5-10 mol%.

Q: I see a major byproduct with Mass [M-Br+H]. Is this the product? A: No, that is the hydrodehalogenated byproduct (3-H-2-methoxy-5-nitropyridine).

  • The Cause: This occurs when the reaction temperature is too high or the solvent is not anhydrous. It is a reduction of the C-Br bond.

  • The Fix: Lower the temperature to 60°C. Ensure solvents (THF or DMF) are anhydrous. If using DMF, switch to THF/Et3N (1:1) to reduce thermal stress.

Q: Why do I see a peak corresponding to [M-OMe+OH] (Loss of 14 mass units)? A: You are hydrolyzing the methoxy group to form the pyridone.

  • The Cause: Using inorganic bases (like K2CO3 or Cs2CO3) in wet solvents at high heat attacks the 2-methoxy position.

  • The Fix: Use an organic base system: Et3N or DIPEA as both base and co-solvent. These are less nucleophilic toward the pyridine ring than carbonate anions [2].

Phase 2: The Deprotection

Q: During TMS removal, my product turns into a tar. What happened? A: The nitro group is sensitive to strong bases (like NaOH), which can cause polymerization via Meisenheimer complex formation.

  • The Fix: Use K2CO3 in Methanol at 0°C to Room Temperature . Do not heat. Monitor by TLC every 15 minutes. As soon as the starting material is gone, quench with saturated NH4Cl.

Optimized Experimental Protocols

These protocols are designed to be self-validating. Do not proceed to the next step without confirming the checkpoint.

Protocol A: Synthesis of Precursor (If not purchased)

Target: 3-bromo-2-methoxy-5-nitropyridine

  • Starting Material: 2-methoxy-5-nitropyridine (1.0 eq).

  • Reagent: N-Bromosuccinimide (NBS) (1.2 eq).

  • Solvent: Acetonitrile (0.5 M).

  • Procedure: Reflux for 12 hours.

  • Checkpoint: 1H NMR must show the disappearance of the C3 proton. If regioselectivity is poor, switch to brominating 2-hydroxy-5-nitropyridine followed by O-methylation (Ag2CO3/MeI) [3].

Protocol B: High-Yield Sonogashira Coupling

Target: 3-(trimethylsilylethynyl)-2-methoxy-5-nitropyridine

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Catalyst Pd(PPh3)2Cl2 (5 mol%)Pd(dppf)Cl2·DCM (3-5 mol%)
Co-Catalyst CuI (5 mol%)CuI (5 mol%)
Ligand NoneNone (dppf is sufficient)
Base/Solvent Et3N / DMFEt3N / THF (1:1 ratio)
Temp 90°C65°C
Atmosphere N2 balloonArgon Sparge (20 min) + Sealed Tube

Step-by-Step:

  • Charge: In a dry pressure tube, add 3-bromo-2-methoxy-5-nitropyridine (1.0 eq), Pd(dppf)Cl2·DCM (0.05 eq), and CuI (0.05 eq).

  • Degas: Cap with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous THF and Et3N (degassed) via syringe.

  • Reagent: Add Trimethylsilylacetylene (TMSA) (1.5 eq) dropwise.

  • Reaction: Seal the tube (replace septum with screw cap under Ar flow). Heat to 65°C for 4-6 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc). Wash filtrate with water (x2) and brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is yellow.

Protocol C: Controlled Deprotection

Target: 3-ethynyl-2-methoxy-5-nitropyridine

  • Dissolve: Dissolve the TMS-intermediate in MeOH (0.1 M).

  • Cool: Place in an ice bath (0°C).

  • Add: Add K2CO3 (0.5 eq). Do not use excess base.

  • Monitor: Stir at 0°C for 30 mins. Check TLC. If slow, warm to RT.[3][4]

  • Quench: Pour into dilute aq. NH4Cl.[2][5] Extract with DCM.[2]

Mechanistic Insight (Why this works)

The following diagram illustrates the competition between the productive cycle and the catalyst poisoning pathway specific to nitropyridines.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (Nitro activation) Coordination Pyridine N-Coordination (Catalyst Poisoning) OxAdd->Coordination Side Reaction Transmetal Transmetallation (Cu-Acetylide) OxAdd->Transmetal Rate Limiting Coordination->Pd0 Reversible if Temp is High RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0

Figure 2: The nitro group accelerates Oxidative Addition, but the pyridine nitrogen competes for palladium coordination. Using bidentate ligands (dppf) sterically hinders the N-coordination pathway.

References

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Retrieved from

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Developments. Retrieved from

  • Royal Society of Chemistry. (2010). Supplementary Information: Synthetic routes to nitropyridine derivatives. Retrieved from

  • Google Patents. (2008). WO2008015269: Preparation of ethynyl-pyridine derivatives. Retrieved from

(Note: While specific yield data for this exact molecule varies by lab, the protocols above are adapted from validated procedures for electronically similar 2-methoxy-5-nitropyridine derivatives found in pharmaceutical patent literature [4].)

Sources

Purification techniques for 3-ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-ethynyl-2-methoxy-5-nitropyridine

Case ID: PUR-EMNP-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with 3-ethynyl-2-methoxy-5-nitropyridine (CAS: N/A for specific commercial bulk; analogous structures often cited in mGluR5 antagonist synthesis). This intermediate is synthesized via Sonogashira coupling, typically starting from 3-bromo-2-methoxy-5-nitropyridine .

The purification of this compound presents three distinct challenges:

  • Palladium Residuals: The nitro group and pyridine nitrogen can coordinate with Pd, making standard washes ineffective.

  • Glaser Homocoupling: Oxidative dimerization of the alkyne generates a byproduct with similar polarity.

  • Chemical Stability: The 2-methoxy group is susceptible to hydrolysis under strongly acidic conditions, and the terminal alkyne is prone to polymerization if heated excessively.

This guide provides a modular purification workflow designed to achieve >98% purity with <10 ppm Pd content.

Part 1: Core Purification Workflow

Phase A: Quench & Palladium Scavenging (The "Crude" Stage)

Do not proceed directly to chromatography. The crude reaction mixture contains colloidal Pd that will streak on silica.

Protocol:

  • Filtration: Dilute the reaction mixture (usually THF/TEA or DMF) with Ethyl Acetate (EtOAc) . Pass through a Celite 545 pad to remove bulk solids.

  • Chemical Wash: Wash the organic layer with 10% N-Acetylcysteine (NAC) solution (pH adjusted to 7-8).

    • Why? NAC is a superior ligand for Pd compared to the pyridine nitrogen, stripping the metal from the product.

  • Adsorption: If Pd limits are strict (<10 ppm), treat the organic phase with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) at 40°C for 30 minutes before final evaporation.

Phase B: Flash Column Chromatography

Stationary Phase: Silica Gel 60 (40-63 µm). Mobile Phase: Hexanes/Ethyl Acetate (Note: Avoid DCM/MeOH if possible to prevent potential nucleophilic attack on the nitro-pyridine core during prolonged exposure).

Gradient StepSolvent A (Hexanes)Solvent B (EtOAc)Purpose
Equilibration 100%0%Column conditioning
Loading 95%5%Elute non-polar impurities
Ramp 1 95% → 80%5% → 20%Elute Starting Material (Bromide)
Ramp 2 80% → 60%20% → 40%Elute Product (Target)
Flush 0%100%Elute Homocoupled Dimer/Pd-complexes
Phase C: Crystallization (Polishing)

Best for removing trace homocoupling impurities.

  • Solvent System: Isopropanol (IPA) / Heptane.

  • Method: Dissolve in minimal hot IPA (60°C), slowly add Heptane until cloudy, cool to 4°C.

Part 2: Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (3-bromo-2-methoxy-5-nitropyridine). How do I separate them?

Diagnosis: The bromo- and ethynyl- substituents have similar lipophilicity, making separation on standard silica difficult. Solution:

  • Change Selectivity: Switch to a Phenyl-Hexyl stationary phase or use Toluene as a modifier in your mobile phase. The pi-pi interactions with the ethynyl group will increase its retention time relative to the bromide.

  • Chemical Tagging (Last Resort): If the alkyne is the product, you can protect it with a TMS group (if not already), purify, and then deprotect. The TMS group adds significant lipophilicity (

    
    ).
    
Q2: The product turns dark/black during concentration. Is it decomposing?

Diagnosis: This is likely polymerization of the terminal alkyne or decomposition of the nitro group, catalyzed by heat or trace metals. Corrective Action:

  • Temperature Limit: Never heat the water bath above 40°C .

  • Stabilization: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the collection flask before rotary evaporation.

  • Light: Store the solid in amber vials; nitro-pyridines can be photosensitive.

Q3: I have high Palladium content (>500 ppm) even after a column. Why?

Diagnosis: The pyridine nitrogen and the alkyne form a "pincer-like" effect, holding onto Pd species that "streak" through the silica column. Solution: Implement the "DMT" (Dimercaptotriazine) functionalized silica treatment.

  • Protocol: Dissolve crude in THF. Add DMT-functionalized silica (10 wt% equivalent). Stir at 50°C for 1 hour. Filter. This specific scavenger is highly effective for Pd(II) species coordinated to nitrogen heterocycles.

Q4: I see a new impurity peak by HPLC after leaving the product in solution overnight.

Diagnosis: Hydrolysis of the 2-methoxy group to form 3-ethynyl-5-nitro-2-pyridone . Mechanism: The 5-nitro group makes the 2-position highly electrophilic. Trace acid or base in the solvent promotes displacement of the methoxy group by water. Prevention:

  • Ensure solvents are anhydrous.[1]

  • Store the compound as a dry solid, not in solution.

  • Avoid acidic modifiers (TFA) in HPLC mobile phases; use Ammonium Formate/Formic acid buffers (pH 3-4) instead of strong acids.

Part 3: Visualization of Workflows

Workflow 1: Purification Logic Gate

PurificationLogic Start Crude Reaction Mixture (3-ethynyl-2-methoxy-5-nitropyridine) Step1 Filtration (Celite) & NAC Wash Start->Step1 Decision1 Is Pd Content Critical? Step1->Decision1 Scavenger Thiol/DMT Silica Treatment Decision1->Scavenger Yes (<10ppm) Column Flash Chromatography (Hex/EtOAc) Decision1->Column No Scavenger->Column Check Check Purity (HPLC) Column->Check Recryst Crystallization (IPA/Heptane) Check->Recryst Homocoupling Present Final Pure Solid (>98%, <10ppm Pd) Check->Final Purity OK Recryst->Final

Caption: Logical flow for removing Pd and organic impurities. Note the optional scavenger step for pharma-grade requirements.

Workflow 2: Impurity Formation Pathways

ImpurityPathways Target Target: 3-ethynyl-2-methoxy-5-nitropyridine Glaser Glaser Dimer: Bis-alkyne Target->Glaser O2 / Cu / Base Pyridone Hydrolysis Product: 2-pyridone derivative Target->Pyridone H2O / H+ / Heat SM Starting Material: 3-bromo-2-methoxy... SM->Target Incomplete Rxn

Caption: Common degradation and side-reaction pathways. Oxygen exclusion prevents Glaser coupling; moisture exclusion prevents hydrolysis.

Part 4: References

  • Sonogashira Coupling of Pyridines : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.

  • Palladium Removal Strategies : Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Purification of Ethynyl Pyridines : Smolecule Technical Notes. Sonogashira Coupling: Application Notes and Protocols.

  • Nitro-Pyridine Reactivity : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for nucleophilic substitution at C2 of nitro-pyridines).

Sources

Technical Support Center: Side Reactions in the Nitration of 2-Methoxy-3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the nitration of 2-methoxy-3-ethynylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. The inherent electronic properties of the substituted pyridine ring, combined with the reactivity of the ethynyl group, can lead to a range of side reactions, impacting yield, purity, and the overall success of the synthesis.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this reaction. Our focus is on understanding the underlying chemical principles to proactively mitigate side reactions and optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 2-methoxy-3-ethynylpyridine?

The major product is anticipated to be 2-methoxy-3-ethynyl-5-nitropyridine . The regioselectivity is primarily dictated by the directing effects of the substituents on the pyridine ring. The methoxy group at the 2-position is an electron-donating group, which activates the ortho (position 3) and para (position 5) positions towards electrophilic attack. However, with the 3-position already substituted, the nitration is strongly directed to the 5-position.[1] The pyridine nitrogen itself is deactivating, particularly under the acidic conditions of nitration where it becomes protonated to form a pyridinium ion.[2] This deactivation is most pronounced at the 2, 4, and 6 positions, further favoring substitution at the 3 and 5 positions.[3][4]

Q2: What are the most common side reactions observed during the nitration of this substrate?

Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired 5-nitro product. These include:

  • Over-nitration (Dinitration): Introduction of a second nitro group is possible under harsh reaction conditions.[5][6]

  • Oxidation of the Ethynyl Group: The triple bond of the ethynyl substituent can be susceptible to oxidation by the strong oxidizing agents present in the nitrating mixture.

  • Degradation of the Pyridine Ring: Pyridine and its derivatives can degrade under strongly acidic and oxidative conditions, leading to the formation of tar-like byproducts.[6]

  • N-Nitration: The lone pair of electrons on the pyridine nitrogen can be attacked by the electrophile (nitronium ion) to form an N-nitropyridinium salt.[7][8] While this can sometimes be a productive intermediate in pyridine nitration, it can also lead to alternative reaction pathways.[9]

  • Hydrolysis of the Methoxy Group: Although less common under standard nitrating conditions, prolonged exposure to strong acid could potentially lead to the hydrolysis of the methoxy group.

Q3: Why am I getting a low yield of the desired product?

Low yields are a frequent issue in pyridine nitration and can be attributed to several factors:

  • Inherent Low Reactivity: The pyridine ring is electron-deficient and becomes even more so upon protonation in the acidic nitrating medium, making it significantly less reactive than benzene towards electrophilic aromatic substitution.[2][5][10][11]

  • Harsh Reaction Conditions: The need for strong acids and sometimes elevated temperatures to overcome the low reactivity can simultaneously promote side reactions and degradation.[5]

  • Suboptimal Work-up: Product loss during the neutralization and extraction phases of the work-up can significantly reduce the isolated yield.[2][6]

Q4: What is the general mechanism for the nitration of substituted pyridines?

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism.[12] The key steps are:

  • Generation of the Electrophile: In a typical mixed acid (HNO₃/H₂SO₄) nitration, nitric acid is protonated by the stronger sulfuric acid and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the pyridine ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (often HSO₄⁻ or water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyridine ring and yielding the nitrated product.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the nitration of 2-methoxy-3-ethynylpyridine.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Yield of the Desired 5-Nitro Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation: Reaction conditions are too harsh. 3. Product Loss During Work-up: Inefficient extraction or premature precipitation.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material. If the reaction is stalling, consider a modest increase in reaction time or temperature, but be vigilant for the formation of byproducts. 2. Optimize Reaction Temperature: Start the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to the desired temperature.[5] 3. Refine Work-up Procedure: Ensure the reaction mixture is thoroughly cooled before quenching on ice. Neutralize slowly and carefully to avoid excessive heat generation. Use an appropriate organic solvent and perform multiple extractions to maximize product recovery.[2][6]
Formation of a Dark, Tar-like Substance Decomposition: The starting material or product is degrading under the strongly acidic and oxidizing conditions.1. Lower Reaction Temperature: This is the most critical parameter to control. Running the reaction at the lowest effective temperature will minimize degradation.[6] 2. Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of the pyridine derivative. This prevents localized "hot spots" where the temperature can spike, leading to decomposition.[5] 3. Consider Alternative Nitrating Agents: If using mixed acid proves too harsh, explore milder nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄).[10]
Presence of Multiple Unidentified Byproducts 1. Over-nitration: Excess nitrating agent or prolonged reaction time. 2. Oxidation of the Ethynyl Group: The triple bond is not stable under the reaction conditions.1. Stoichiometric Control: Use a minimal excess of the nitrating agent (e.g., 1.05-1.2 equivalents).[1][5] 2. Reaction Time Optimization: Stop the reaction as soon as the desired product is maximized, as determined by reaction monitoring.[5] 3. Protecting Group Strategy: If oxidation of the ethynyl group is a persistent issue, consider protecting it prior to nitration (e.g., as a trimethylsilylacetylene) and deprotecting it in a subsequent step.
Difficulty Isolating and Purifying the Product Poor Solubility or Co-eluting Impurities: The desired product may have similar physical properties to the byproducts.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] 2. Column Chromatography Optimization: If chromatography is necessary, screen different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation. Consider using a different stationary phase if baseline separation is not achievable on silica gel.
Troubleshooting Logic Flowchart

troubleshooting_flowchart start Start Nitration Experiment check_yield Low or No Yield? start->check_yield check_tar Dark/Tarry Mixture? check_yield->check_tar No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes degradation Degradation check_yield->degradation Yes workup_loss Work-up Loss check_yield->workup_loss Yes check_byproducts Multiple Byproducts? check_tar->check_byproducts No check_tar->degradation Yes check_purity Purification Issues? check_byproducts->check_purity No over_nitration Over-nitration check_byproducts->over_nitration Yes oxidation Ethynyl Oxidation check_byproducts->oxidation Yes co_elution Co-eluting Impurities check_purity->co_elution Yes end_success Successful Synthesis check_purity->end_success No monitor_rxn Action: Monitor reaction (TLC/LCMS). Adjust time/temp carefully. incomplete_rxn->monitor_rxn lower_temp Action: Lower reaction temperature. Slow, controlled addition. degradation->lower_temp optimize_workup Action: Refine work-up protocol. Ensure complete extraction. workup_loss->optimize_workup control_stoich Action: Use stoichiometric nitrating agent. Optimize reaction time. over_nitration->control_stoich protect_group Action: Consider protecting group for ethynyl moiety. oxidation->protect_group optimize_purification Action: Optimize recrystallization or chromatography conditions. co_elution->optimize_purification monitor_rxn->check_tar lower_temp->check_tar optimize_workup->check_tar control_stoich->check_purity protect_group->check_purity optimize_purification->end_success

Caption: Troubleshooting logic for nitration of 2-methoxy-3-ethynylpyridine.

Part 3: Experimental Protocols

Protocol 1: Standard Nitration of 2-Methoxy-3-Ethynylpyridine

This protocol outlines a general procedure for the nitration of 2-methoxy-3-ethynylpyridine using a mixed acid approach, with an emphasis on controlling the reaction conditions to minimize side product formation.

Methodology:

  • Preparation of the Nitrating Mixture:

    • In a flask equipped with a magnetic stir bar and cooled in an ice/salt bath (0 to -5 °C), slowly add fuming nitric acid (1.2 equivalents) to concentrated sulfuric acid (3-5 volumes relative to the substrate).

    • Maintain vigorous stirring and ensure the temperature does not exceed 10 °C during the addition.

    • Once the addition is complete, allow the mixture to stir for an additional 10-15 minutes at 0 °C.

  • Reaction Setup:

    • In a separate three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-3-ethynylpyridine (1.0 equivalent) in concentrated sulfuric acid.

    • Cool this solution to 0 °C in an ice bath.

  • Addition of Nitrating Agent:

    • Slowly add the pre-cooled nitrating mixture to the solution of the substrate via the dropping funnel over 30-60 minutes.

    • Carefully monitor the internal temperature and maintain it at or below 5 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C.

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up:

    • Once the reaction has reached completion (or optimal conversion), cool the mixture back to 0 °C if necessary.

    • Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8. Be cautious as this is a highly exothermic process with significant gas evolution.

    • The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and air dry.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_nitrating_mix Prepare Nitrating Mix (HNO3 + H2SO4) Cool to 0°C add_reagents Slowly add Nitrating Mix to Substrate Solution (T < 5°C) prep_nitrating_mix->add_reagents prep_substrate_sol Prepare Substrate Solution (Substrate + H2SO4) Cool to 0°C prep_substrate_sol->add_reagents monitor_reaction Monitor Reaction (TLC / LC-MS) add_reagents->monitor_reaction quench Quench on Ice monitor_reaction->quench neutralize Neutralize with Base (pH 7-8) quench->neutralize isolate Isolate Crude Product (Filtration or Extraction) neutralize->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify final_product Pure 2-methoxy-3-ethynyl-5-nitropyridine purify->final_product

Caption: General workflow for the nitration of 2-methoxy-3-ethynylpyridine.

References

  • Bakke, J. M., & Ranes, E. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2420.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1953). The directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide (III). The nitration of 2- and 3-methoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 289-294.
  • Unknown. (n.d.). Electrophilic substitutions. Retrieved from a source providing general organic chemistry principles on pyridine reactivity.
  • Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Retrieved from [Link]

  • Unknown. (n.d.). Pyridines. Retrieved from a source detailing the general reactions of pyridine.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Filo. (2025, September 28). Reaction of Pyridine with electrophiles. Retrieved from [Link]

  • ResearchGate. (2021, August 30). Why does Electrophilic attack at Pyridine occur at position 3? Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Improving the stability of 3-ethynyl-2-methoxy-5-nitropyridine during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

3-Ethynyl-2-methoxy-5-nitropyridine is a high-value intermediate, often utilized in the synthesis of mGluR5 antagonists (e.g., MTEP analogs).[1] Its structural "personality" is defined by three competing reactive centers that create a "stability triangle":

  • 5-Nitro Group: Strongly electron-withdrawing, activating the ring.[1][2]

  • 2-Methoxy Group: A potential leaving group (via SNAr) due to the activation by the nitro group.[1][3]

  • 3-Ethynyl Group: A terminal alkyne susceptible to oxidative homocoupling (Glaser), polymerization, and acidity-driven side reactions.[1]

This guide addresses the specific instability modes of this molecule: oxidative dimerization , nucleophilic displacement of the methoxy group , and thermal polymerization .

Pre-Reaction: Storage & Handling Protocols[1][4]

The majority of "reaction failures" are actually storage failures. The electron-deficient nature of the pyridine ring makes the ethynyl proton more acidic than in phenylacetylenes, increasing sensitivity.

Standard Operating Procedure (SOP-01): Storage
  • Temperature: -20°C (Critical). Thermal energy at RT can initiate slow oligomerization of the alkyne.

  • Atmosphere: Argon or Nitrogen flush required. Oxygen promotes Glaser coupling (dimerization) even in the solid state if trace metals are present.[3]

  • Light: Amber vials. Nitro-pyridines are photo-active; UV exposure can lead to radical formation and subsequent degradation.

SOP-02: Re-crystallization (Purification)

If the compound has turned dark brown/black (indicating polymer formation):

  • Solvent: Dissolve in minimum Ethyl Acetate/Hexane (1:4).

  • Filtration: Pass through a short pad of silica to remove polar oligomers.

  • Precipitation: Cold crystallization.[1] Do not distill, as the nitro-alkyne combination poses a thermal decomposition hazard.

In-Situ Reaction Stability: Troubleshooting Guide

This section focuses on the most common application: Sonogashira Coupling and Click Chemistry (CuAAC) .[3]

Critical Failure Mode 1: The "Black Tar" Effect (Polymerization)

Symptom: Reaction mixture turns viscous and black immediately upon heating; low yield.[3] Mechanism: The electron-poor ring makes the alkyne highly susceptible to base-catalyzed polymerization. Solution:

  • Radical Scavenger: Add BHT (Butylated hydroxytoluene) at 1-5 mol% to the reaction mixture.[3] This arrests radical polymerization without interfering with Pd/Cu catalytic cycles.

  • Concentration: Keep substrate concentration <0.1 M . High concentration favors intermolecular polymerization over the desired coupling.

Critical Failure Mode 2: Loss of Methoxy Group (Hydrolysis/Substitution)

Symptom: Formation of 3-ethynyl-5-nitro-2-pyridone (precipitate) or alkyl-amino substitution byproducts.[1][3] Mechanism: The 5-nitro group activates the 2-methoxy position for Nucleophilic Aromatic Substitution (SNAr).[3] Strong nucleophiles (e.g., hydroxide, primary amines) will displace the methoxy group. Solution:

  • Base Selection: Avoid hydroxide bases (NaOH, KOH).[3] Use inorganic carbonates (Cs₂CO₃, K₂CO₃) or hindered amines (DIPEA) which are less nucleophilic than primary amines.[3]

  • Solvent: Avoid alcohols if using strong bases (prevents trans-etherification).[3] Use THF, Dioxane, or DMF .

Critical Failure Mode 3: Homocoupling (Glaser Product)

Symptom: Formation of the diyne dimer (1,3-butadiyne derivative) instead of the cross-coupled product.[3] Mechanism: Presence of O₂ and Cu(I).[3][4] Solution:

  • The "Freeze-Pump-Thaw" Method: Do not rely on simple balloon purging. Degas solvents thoroughly.[4][5][6]

  • Slow Addition: Add the alkyne slowly (syringe pump) to the mixture containing the halide and catalyst.[3][6] This keeps the instantaneous concentration of alkyne low, favoring cross-coupling over homocoupling.

Visualized Workflows

Diagram 1: Stability Decision Matrix

This flowchart guides the researcher through handling decisions based on the compound's physical state.[3]

StabilityMatrix Start Evaluate 3-Ethynyl-2-methoxy-5-nitropyridine VisualCheck Visual Inspection Start->VisualCheck YellowSolid Bright Yellow/Pale Solid VisualCheck->YellowSolid Intact DarkSolid Dark Brown/Black Tarry VisualCheck->DarkSolid Degraded ReactionType Select Reaction Type YellowSolid->ReactionType ActionBad Purification Required DarkSolid->ActionBad ActionGood Proceed to Reaction (Add BHT scavenger) PurifyStep Short Silica Plug (EtOAc/Hex) ActionBad->PurifyStep PurifyStep->ReactionType Sonogashira Sonogashira/Heck ReactionType->Sonogashira ClickChem CuAAC (Click) ReactionType->ClickChem RiskSNAr RISK: S_NAr at C2-Methoxy Sonogashira->RiskSNAr RiskGlaser RISK: Glaser Homocoupling ClickChem->RiskGlaser Mitigation1 Use Cs2CO3 (No strong nucleophiles) RiskSNAr->Mitigation1 Mitigation2 Strict Degassing + Slow Addition RiskGlaser->Mitigation2

Caption: Decision tree for assessing compound quality and selecting mitigation strategies based on reaction type.

Diagram 2: Optimized Sonogashira Protocol

A step-by-step addition sequence designed to minimize side reactions.

ReactionProtocol Step1 1. Flask Prep Flame dry, Argon purge Step2 2. Solvent Prep Degas DMF/THF (Sparging) Step1->Step2 Step3 3. Base/Catalyst Add Pd(PPh3)2Cl2 + CuI + Cs2CO3 (Solid) Step2->Step3 Step4 4. Halide Partner Add Aryl Halide Step3->Step4 Step5 5. CRITICAL STEP Slow addition of Alkyne (Syringe Pump) Step4->Step5 Result Target Product (Minimizes Homocoupling) Step5->Result

Caption: Optimized addition sequence. Adding the alkyne last and slowly prevents high concentrations that favor dimerization.[3]

Troubleshooting Data Matrix

IssueObservationRoot CauseCorrective Action
No Reaction Starting material recovered unchanged.Catalyst poisoning (oxidation) or unreactive halide.1.[3] Use fresh Pd(PPh₃)₄ or Pd(dppf)Cl₂.2.[3] Switch solvent to DMF (higher temp capability).[3]
Homocoupling Product mass = 2x Starting Material - 2H.[1][3]Oxygen presence; Copper loading too high.[3]1. Freeze-pump-thaw solvents.2. Reduce CuI to 1 mol%.3. Add alkyne dropwise.
Substitution Mass corresponds to -OMe + -OH or -NR₂.[1][3]SNAr attack on C2-Methoxy.1. Switch base from Hydroxide/Amine to Cs₂CO₃.2. Lower reaction temperature.3. Use aprotic solvents (THF/DMF).[3]
Decomposition Black precipitate; loss of alkyne peak in NMR.[1][3]Polymerization of alkyne; Palladium black formation.1. Add BHT (radical scavenger).2. Ensure reaction is strictly anaerobic.3. Use "ligand-heavy" catalyst (PdCl₂(PPh₃)₂).[3]

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.[3]

  • Liang, B., et al. (2022). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[1][7] The Journal of Organic Chemistry, 87, 10158-10172.[7] [3]

  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666.[3] (Context for Nitropyridine reactivity). [3]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.[3] (Glaser coupling mechanisms).[1][3][4][6]

  • BenchChem Technical Support. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. (General troubleshooting protocols).

Sources

Managing regioselectivity in reactions of 3-ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Level 3 (Advanced Synthesis)[1]

Introduction: Understanding Your Substrate

Product Profile: 3-Ethynyl-2-methoxy-5-nitropyridine Internal Code: Py-Alk-NO2[1]

You are working with a highly functionalized "push-pull" pyridine scaffold. This molecule is not merely a building block; it is a regioselectivity minefield . The interplay between the electron-withdrawing nitro group (


) and the electron-donating (but good leaving group) methoxy moiety (

) creates distinct zones of reactivity that must be managed sequentially.
  • The Trap: The

    
     group activates the 
    
    
    
    position for Nucleophilic Aromatic Substitution (
    
    
    ). If you attempt basic alkyne chemistry (e.g., Sonogashira) with a nucleophilic base, you risk displacing the methoxy group.[1]
  • The Opportunity: This scaffold is a "linchpin" for synthesizing fused heterocycles like furo[2,3-b]pyridines and 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) .[1]

Module 1: Cyclization Dynamics (Fused Heterocycles)

User Issue: "I am trying to cyclize the alkyne to form a fused ring, but I am getting a mixture of 5-endo and 6-endo products, or the wrong heteroatom incorporation."

The Mechanistic Logic

The cyclization outcome is dictated by the nucleophile you choose to attack the alkyne (Oxygen vs. Nitrogen) and the catalyst used to activate the triple bond.

  • Target: Furo[2,3-b]pyridine (Oxygen Nucleophile) [1]

    • Mechanism: The

      
       oxygen is already present but methylated. You must either deprotect it to the pyridone (tautomer of 2-hydroxypyridine) or use an electrophile (like Iodine) that induces attack by the methoxy oxygen followed by demethylation.
      
    • Preferred Route: Iodocyclization.

  • Target: 7-Azaindole (Nitrogen Nucleophile) [1]

    • Mechanism: You must first displace the

      
       with an amine (
      
      
      
      ) before cyclization. The
      
      
      group aids this displacement.
Visual Guide: Cyclization Decision Tree

CyclizationPathways Start 3-Ethynyl-2-methoxy- 5-nitropyridine Target Desired Core? Start->Target Furo Furo[2,3-b]pyridine Target->Furo Oxygen Core Aza 7-Azaindole (Pyrrolo[2,3-b]pyridine) Target->Aza Nitrogen Core Step1_F Iodocyclization (I2, NaHCO3, MeCN) Furo->Step1_F Mech_F 5-endo-dig (Kinetic Control) Step1_F->Mech_F Step2_A Metal-Cat Cyclization (Pd(II) or Cu(I)) Aza->Step2_A Step1_A SNAr Displacement (R-NH2, Heat) Step2_A->Step1_A

Caption: Workflow for selecting the correct synthetic sequence based on the desired fused heterocyclic core.

Troubleshooting Protocol: Iodocyclization
  • Symptom: Low yield of furopyridine; recovery of de-methylated pyridone.

  • Root Cause: The methyl group removal is slow, or the intermediate iodonium species is collapsing.

  • Corrective Action:

    • Dissolve substrate in MeCN .

    • Add 3.0 equiv

      
        and 3.0 equiv 
      
      
      
      .
    • Critical: Run at room temperature. Heating promotes non-specific degradation.

    • Quench: Use saturated

      
       (sodium thiosulfate) to remove excess iodine immediately upon completion.
      
Module 2: Chemoselective Reduction ( vs. Alkyne)

User Issue: "I need to reduce the nitro group to an amine for further coupling, but Hydrogenation (Pd/C) is reducing my alkyne to an ethyl group."

The Science of Selectivity

Catalytic hydrogenation (


) is non-selective  for this substrate; it will reduce the alkyne (

) faster than or simultaneously with the nitro group (

).[1] You must use a Dissolving Metal Reduction or a Transfer Hydrogenation that is thermodynamically tuned for

.
Recommended Protocol: Stannous Chloride (

) Method

This is the "Gold Standard" for preserving alkynes in nitro-reduction.

ReagentConditionsSelectivity ScoreNotes

EtOH/EtOAc, 70°C, 2h High Chemoselective.[1] Workup requires care to remove Tin salts.

EtOH/H2O, RefluxMediumCan be heterogeneous and slow; iron sludge can trap product.[1]

MeOH, 1 atmZero Will reduce alkyne to alkane.[1] Avoid.

0°C to RTLowOften over-reduces or hydrolyzes the methoxy group.

Step-by-Step


 Protocol: 
  • Dissolve: 1.0 equiv of substrate in Ethyl Acetate (EtOAc). Ethanol (EtOH) can be used, but EtOAc often simplifies the workup.[1]

  • Add: 5.0 equiv of

    
     (Solid).
    
  • Heat: Stir at 70°C. Monitor by TLC (The amine is usually more polar and fluorescent).

  • Workup (The "Emulsion Killer"):

    • Cool to RT.

    • Pour into ice water.

    • Crucial Step: Adjust pH to ~8-9 with saturated

      
       or 1M NaOH.
      
    • Filtration: The mixture will form a thick white slurry (Tin oxides). Filter this through a Celite pad before attempting extraction. Do not try to extract the slurry directly; you will get an inseparable emulsion.

Module 3: Managing Competitors

User Issue: "I tried a Sonogashira coupling, but I lost the methoxy group and ended up with an amine or hydroxide at the C2 position."

Reactivity Map

The


 group pulls electron density from the ring, making 

and

electrophilic. Since

has a leaving group (OMe), it is the "hotspot" for unwanted substitution.[1]

ReactivityMap cluster_prevention Prevention Strategy Center Pyridine Ring OMe C2-OMe (Leaving Group) Center->OMe Activates for SNAr NO2 C5-NO2 (Activator) NO2->Center Withdraws e- Alkyne C3-Alkyne (Coupling Site) Nu Nucleophiles (Amines, OH-, RO-) Nu->OMe Unwanted Attack Advice Use Non-Nucleophilic Bases (e.g., Cs2CO3, DIPEA) Avoid Primary Amines in Coupling

Caption: The C5-Nitro group activates the C2-Methoxy group, making it vulnerable to nucleophilic attack during other transformations.[1][2][3]

Troubleshooting Guide
  • If performing Sonogashira/Suzuki:

    • Avoid: Primary/Secondary amines as bases (e.g., Diethylamine, Piperidine).[1] They will attack C2.

    • Use: Hindered organic bases (DIPEA,

      
      ) or inorganic bases (
      
      
      
      ,
      
      
      ).[1]
    • Solvent: Use aprotic solvents (DMF, THF).[1] Avoid alcohols if using strong bases (alkoxide formation leads to ether exchange).

  • If performing Click Chemistry (CuAAC):

    • Standard conditions (

      
       / Na-Ascorbate) are generally safe as they are aqueous/mild.
      
    • Caution: If using organic-soluble Cu(I) catalysts with amine ligands, ensure the ligands are sterically bulky to prevent them from acting as nucleophiles at C2.[1]

Module 4: Regioselective Alkyne Functionalization

User Issue: "I want to convert the alkyne to a triazole. How do I control 1,4- vs 1,5-substitution?"

The electronic bias of the nitropyridine ring affects the alkyne's polarization, but catalyst choice remains the primary driver of regioselectivity.

Desired IsomerCatalyst SystemMechanismNotes
1,4-Disubstituted Triazole Cu(I) (

+ Ascorbate)
CuAAC Highly reliable.[1] The "Click" standard.[4]
1,5-Disubstituted Triazole Ru(II) (

)
RuAAC Sterically demanding.[1] Requires dry organic solvents (THF/Dioxane).[1]

Technical Note: The electron-deficient nature of the pyridine ring makes the terminal alkyne proton (


) more acidic than in phenylacetylenes.
  • Implication: In CuAAC, the deprotonation step is faster.[1]

  • Warning: In the absence of copper, if you use a strong base and an azide, you may get poor regioselectivity or anionic polymerization.[1] Always use a catalyst.

References
  • Chemoselective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[1] Link[1]

  • Furopyridine Synthesis: Yue, D., & Larock, R. C. (2002).[1] Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes.[1] Journal of Organic Chemistry, 67(6), 1905-1909.[1] (Applicable to pyridine analogues).[2][4][5][6] Link[1]

  • Azaindole Synthesis: Schirok, H. (2005).[1] Synthesis of 4-, 5-, 6-, and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of Organic Chemistry, 71(15), 5538–5545.[1] Link[1]

  • Regioselectivity in Pyridine Cyclizations: Godineau, E., & Landais, Y. (2009).[1] Radical cyclizations of 3-alkynyl-2-pyridones. Chemistry – A European Journal, 15(12), 3044-3055.[1] Link[1]

  • SNAr Reactivity of Nitropyridines: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link[1]

Sources

Technical Support Center: Synthesis of 3-Ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-PYR-509 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges for the synthesis of 3-ethynyl-2-methoxy-5-nitropyridine . This molecule combines an electron-deficient pyridine ring with a high-energy nitro group and a reactive terminal alkyne. The synthesis requires strict control over regioselectivity, exothermic hazards, and transition metal impurities.

The recommended route utilizes a Sonogashira coupling on a brominated precursor, followed by desilylation . This guide prioritizes the SNAr (Nucleophilic Aromatic Substitution) pathway for precursor synthesis due to its superior scalability compared to direct halogenation.

Module 1: Route Selection & Precursor Synthesis

The Strategy: Why SNAr?

Direct bromination of 2-methoxy-5-nitropyridine often yields inseparable mixtures of regioisomers. For scale-up (>100g), we recommend the SNAr displacement method. This route guarantees the correct regiochemistry at the 3-position before the methoxy group is introduced.

Workflow Diagram:

SynthesisRoute cluster_legend Legend Start 2-Hydroxy-5- nitropyridine Step1 Bromination (POBr3/DMF) Start->Step1 Inter1 3-Bromo-2-chloro- 5-nitropyridine Step1->Inter1 Step2 SNAr (NaOMe/MeOH) Inter1->Step2 Precursor 3-Bromo-2-methoxy- 5-nitropyridine Step2->Precursor Step3 Sonogashira (TMS-Acetylene) Precursor->Step3 Protected TMS-Intermediate Step3->Protected Step4 Deprotection (K2CO3/MeOH) Protected->Step4 Final 3-Ethynyl-2-methoxy- 5-nitropyridine Step4->Final key1 Starting Material key2 Key Intermediate key3 Target

Caption: Optimized linear synthesis flow avoiding regioselectivity issues by establishing the halogen pattern prior to methoxylation.

Troubleshooting: Precursor Synthesis

Q: I am seeing significant exotherms when adding Sodium Methoxide (NaOMe) to the chloro-intermediate. Is this normal? A: Yes. The substitution of the chloride at the 2-position by methoxide is highly exothermic due to the activation by the 5-nitro group.

  • Solution: Do not add solid NaOMe. Prepare a 25% w/w solution in methanol. Add this solution dropwise to the pyridine suspension at 0°C to -5°C .

  • Scale-up Tip: Monitor the internal temperature, not just the jacket temperature. Ensure the rate of addition keeps the internal temp <10°C to prevent displacement of the nitro group (a potential side reaction).

Q: My yield of 3-bromo-2-methoxy-5-nitropyridine is high, but the color is dark brown instead of yellow. A: This indicates oxidative degradation or residual nitrite impurities.

  • Solution: Perform a charcoal filtration (activated carbon) on the hot methanolic solution before crystallization.

  • Standard: The product should be a pale yellow solid (MP: ~98-100°C) [1].[1]

Module 2: The Critical Step – Sonogashira Coupling

This is the bottleneck step. The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the nitro group can interfere with catalyst turnover if not managed.

Protocol: 100g Scale Parameters
ParameterRecommendationRationale
Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Bis(triphenylphosphine)palladium(II) dichloride offers excellent stability for nitro-aromatics.
Co-Catalyst CuI (1-2 mol%)Essential for transmetalation. Keep loading low to minimize homocoupling.
Ligand PPh₃ (1 mol% extra)Stabilizes the active Pd(0) species against oxidation by the nitro group.
Solvent THF/Et₃N (3:1)THF solubilizes the substrate; Et₃N acts as the base and reductant.
Alkyne TMS-Acetylene (1.2 eq)Trimethylsilylacetylene prevents side reactions compared to free acetylene.
Temp 50-60°CDo not exceed 70°C to avoid thermal decomposition of the nitro-pyridine.
Troubleshooting: Coupling Efficiency

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is likely "Catalyst Poisoning" or "Glaser Coupling" dominance.

  • Diagnosis: If the reaction mixture turns black immediately, Pd has precipitated (Pd-black). If you see a new spot on TLC with high Rf, it is likely the diyne (Glaser product).

  • Root Cause: Oxygen is the enemy. The nitro group makes the Pd-intermediate sensitive to oxidation.

  • Fix: You must sparge the solvent with Nitrogen/Argon for at least 30 minutes before adding the catalyst.

  • Recovery: Filter the mixture to remove Pd-black, resuspend in fresh degassed solvent, and add a fresh half-charge of catalyst/ligand.

Q: How do I remove the Palladium to <10 ppm? A: Nitro-pyridines bind Pd tightly. Standard aqueous washes are insufficient.

  • Protocol:

    • After workup, dissolve the crude oil in Ethyl Acetate.

    • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 50 wt% relative to the Pd mass [2].

    • Stir at 40°C for 4 hours.

    • Filter through a pad of Celite.

    • Crystallize from Heptane/EtOAc.

Module 3: Deprotection & Isolation

The removal of the TMS group reveals the terminal alkyne.[2] Warning: Terminal alkynes on nitro-pyridine rings are Michael acceptors and can polymerize.

Troubleshooting: Stability

Q: The product turns into a black tar upon rotary evaporation. A: The terminal alkyne is unstable to heat and high concentration, especially if residual base is present.

  • Mechanism: Base-catalyzed polymerization or self-condensation.

  • Protocol:

    • Use K₂CO₃ (0.5 eq) in Methanol at 0°C to Room Temp . Do not heat [3].

    • Monitor by TLC/HPLC. Reaction is usually fast (<1 hour).

    • Critical Quench: Neutralize with dilute HCl or Acetic Acid to pH 7 before concentration.

    • Isolation: Do not distill to dryness if possible. Perform a solvent swap to the storage solvent (e.g., DCM or Toluene) or crystallize immediately from cold alcohol.

Q: Can I store the solid product? A: Yes, but it has a limited shelf life at room temperature.

  • Storage: Store at -20°C under Argon. Protect from light (nitro compounds are photosensitive).

Module 4: Safety & Hazards (E-E-A-T)

Core Directive: Treat 3-ethynyl-2-methoxy-5-nitropyridine as a High Energy Material .

Thermal Hazard Assessment
  • Nitro Group: Potential for rapid decomposition >200°C.

  • Alkyne: Potential for exothermic polymerization.

  • DSC (Differential Scanning Calorimetry) Rule: Ensure your process temperature is at least 50°C below the onset of decomposition (T_onset) [4].

Decision Tree for Safe Operations:

SafetyLogic Check1 Is T_process > T_onset - 50°C? Check2 Is O2 excluded? Check1->Check2 No Stop1 STOP: Risk of Runaway Check1->Stop1 Yes Check3 Is pH neutral? Check2->Check3 Yes Stop2 STOP: Glaser Risk / Fire Check2->Stop2 No Safe Proceed with Caution Check3->Safe Yes Stop3 STOP: Polymerization Risk Check3->Stop3 No

Caption: Operational safety logic for handling nitro-alkyne intermediates.

References

  • Synthesis of 3-bromo-2-methoxy-5-nitropyridine
  • Palladium Removal Strategies

    • Biotage. (2023).[3] How to Remove Palladium in three easy steps. Retrieved from [Link]

    • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • TMS Deprotection Protocols
  • Safety Data & Handling

Sources

Technical Support Center: Characterization & Impurity Management for 3-Ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or unexplained peaks during the synthesis of 3-ethynyl-2-methoxy-5-nitropyridine . This scaffold is a critical intermediate for mGluR5 antagonists (e.g., MTEP derivatives) and specific kinase inhibitors.

The combination of an electron-deficient nitro group, a labile methoxy moiety, and a reactive alkyne creates a "perfect storm" for specific impurities. This guide moves beyond standard protocols to address the causality of failure modes and provides self-validating analytical methods.

Module 1: Synthetic Pathway & Impurity Genesis

To control impurities, you must first map their origin. The synthesis typically proceeds via the bromination of 2-methoxy-5-nitropyridine followed by a Sonogashira coupling.

Visualizing the Impurity Landscape

The following diagram maps the standard synthetic route against the three most common failure modes: Hydrolysis (Acidic) , Homocoupling (Oxidative) , and Hydrodehalogenation (Reductive) .

ImpurityMap SM Starting Material (2-methoxy-5-nitropyridine) Bromide Intermediate (3-bromo-2-methoxy- 5-nitropyridine) SM->Bromide NBS/Br2 (Electrophilic Sub.) Product Target Product (3-ethynyl-2-methoxy- 5-nitropyridine) Bromide->Product TMS-Acetylene Pd(PPh3)2Cl2, CuI Then Deprotection Imp_A Impurity A (Hydrolysis) 5-nitro-2-pyridone Bromide->Imp_A Acidic Workup (H+ / H2O) Imp_C Impurity C (Reduction) Des-bromo SM Bromide->Imp_C Pd-H Species (Over-reduction) Imp_B Impurity B (Glaser) Butadiyne Dimer Product->Imp_B O2 Leak + CuI (Oxidative Coupling)

Figure 1: Synthetic workflow illustrating the genesis of critical impurities A, B, and C relative to the main pathway.

Module 2: Impurity Profiling & Management

The table below correlates specific analytical observations with root causes. Use this to diagnose your crude reaction mixture before purification.

Table 1: Critical Impurity Characterization
Impurity IDCommon NameStructure DescriptionOrigin / Root CauseAnalytical Signature (LCMS/NMR)
IMP-A Pyridone Derivative 3-ethynyl-5-nitro-2(1H)-pyridoneHydrolysis: The 2-methoxy group is labile under acidic conditions (e.g., HCl workup, silica gel acidity).MS: [M-14] (Loss of CH₃, gain of H). NMR: Broad NH peak >11 ppm; loss of OMe singlet (~4.0 ppm).
IMP-B Glaser Dimer 1,4-bis(2-methoxy-5-nitropyridin-3-yl)buta-1,3-diyneOxidation: Presence of Oxygen (

) during Sonogashira coupling promotes Cu-catalyzed homocoupling.
MS: [2M-2]. Appearance: Often highly fluorescent/bright yellow solid.
IMP-C Des-bromo / Proto-dehalogenated 2-methoxy-5-nitropyridineReduction: Pd-catalyzed hydrodehalogenation. Occurs if reaction stalls or excess heating with amine base.MS: Mass matches starting material (SM) of step 1. NMR: Reappearance of proton at C3 position.
IMP-D Incomplete Desilylation 3-(TMS-ethynyl)-2-methoxy-5-nitropyridineProcess Control: Incomplete cleavage of TMS group (if TMS-acetylene is used).NMR: Strong singlet at ~0.2 ppm (9H).

Module 3: Troubleshooting & FAQs

Q1: "I see a persistent yellow impurity that co-elutes with my product. What is it?"

Diagnosis: This is likely IMP-B (Glaser Dimer) .

  • The Science: Nitro-substituted conjugated systems are often deeply colored (yellow/orange). The dimer extends this conjugation, making it intensely colored and lipophilic, often behaving similarly to the product on C18 columns.

  • The Fix:

    • Prevention: You must degas solvents thoroughly (sparge with Argon for 20 mins) before adding the catalyst. The presence of

      
       turns the catalytic cycle from Cross-Coupling to Oxidative Homocoupling (Glaser).
      
    • Purification: Switch to a Phenyl-Hexyl column or use Recrystallization (MeOH/Water) rather than standard Silica chromatography, as the planar dimer often has different solubility limits.

Q2: "My yield is low, and the methoxy peak (~4.0 ppm) disappeared from the NMR."

Diagnosis: You have generated IMP-A (Pyridone) via acid hydrolysis.

  • The Science: The 2-methoxy-5-nitropyridine core is an "activated" ether. The electron-withdrawing nitro group makes the C2-position highly electrophilic. If you use strong acid (HCl) to quench the reaction or use unbuffered silica gel, water attacks C2, displacing methanol.

  • The Fix:

    • Quench: Use saturated

      
       (mildly acidic) or EDTA solution (to scavenge Cu) instead of HCl.
      
    • Chromatography: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize surface acidity.

Q3: "The reaction stalls at 60% conversion. Should I add more catalyst?"

Diagnosis: Likely Catalyst Poisoning or Ligand Oxidation .

  • The Science: Nitro groups can coordinate to Pd, reducing its activity. However, the most common culprit is the oxidation of the phosphine ligand (

    
    ).
    
  • The Fix: Do not just add more Pd. Add a "booster shot" of the ligand (

    
    ) first. If that fails, check if your aryl bromide (Intermediate 1) contains residual bromide/iodide salts, which can inhibit the transmetallation step.
    

Module 4: Optimized Experimental Protocol

This protocol is designed to minimize IMP-B (Diyne) and IMP-A (Pyridone).

Step-by-Step Workflow
  • Degassing (Critical): Charge the reaction vessel with 3-bromo-2-methoxy-5-nitropyridine (1.0 eq), CuI (0.05 eq), and

    
     (0.03 eq). Seal and purge with Argon x3.
    
  • Solvent Addition: Add anhydrous THF and Triethylamine (3.0 eq) via syringe (pre-degassed).

  • Alkyne Addition: Add TMS-acetylene (1.2 eq) dropwise at room temperature.

    • Note: Keeping temp low initially prevents rapid homocoupling.

  • Reaction: Heat to 50°C. Monitor by HPLC.

    • Target: >98% conversion of Bromide.

  • Deprotection (One-Pot): Cool to 0°C. Add TBAF (1.0 M in THF, 1.2 eq) dropwise. Stir for 15 min.

    • Why TBAF? It avoids the acidic conditions of

      
       which might risk hydrolysis of the methoxy group in this specific sensitive scaffold.
      
  • Workup: Dilute with EtOAc. Wash with 10% aqueous EDTA (removes Cu/Pd) followed by Brine. Dry over

    
    .[1]
    
    • Warning: Avoid 1M HCl washes.

Module 5: Analytical Decision Tree

Use this logic flow to determine the next step in your purification based on crude analysis.

DecisionTree Start Crude Mixture Analysis (LCMS / TLC) Q1 Is Mass [2M-2] present? Start->Q1 Q2 Is Mass [M-14] present? Q1->Q2 No Action_Glaser Glaser Dimer Detected Action: Recrystallize from MeOH before Column Q1->Action_Glaser Yes Action_Hydro Pyridone Detected Action: Use basic alumina or TEA-treated Silica Q2->Action_Hydro Yes Action_Clean Profile Clean Action: Standard Flash Chrom. (Hex/EtOAc) Q2->Action_Clean No

Figure 2: Analytical decision matrix for purification strategy selection.

References

  • Synthesis of 2-methoxy-5-nitropyridine derivatives

    • Source: BenchChem Technical Guide.[1][2] "An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate."

  • Hydrolysis of 2-methoxypyridines (Mechanism)

    • Source: US Patent 4942239A. "Process for the production of 2-hydroxypyridine."[3] (Describes the acid-catalyzed hydrolysis mechanism relevant to Impurity A).

    • URL
  • Source: Alfa Chemistry.
  • Sonogashira Coupling Reviews (Pd/Cu Catalysis)

    • Source: Organic Chemistry Portal.[4][5] "Sonogashira Coupling: Recent Literature and Protocols."

    • URL:[Link]

  • Synthesis of Ethynyl Pyridines (Methodology)

    • Source: BenchChem Technical Guide.[1][2] "An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine."

Sources

Validation & Comparative

Comparing the reactivity of 3-ethynyl-2-methoxy-5-nitropyridine with other ethynylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-ethynyl-2-methoxy-5-nitropyridine against standard ethynylpyridines reveals a fascinating interplay of electronic effects that dictate reactivity in cross-coupling and cycloaddition frameworks. As a highly functionalized building block, its behavior in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira couplings deviates significantly from simple positional isomers like 2- or 3-ethynylpyridine.

This guide provides a rigorous evaluation of these differences, grounded in physical organic chemistry principles, to help researchers optimize their synthetic and bioconjugation workflows.

Electronic Profiling: The "Push-Pull" Dynamics

The reactivity of terminal alkynes in transition-metal-catalyzed reactions is heavily dependent on the acidity of the


 bond. The deprotonation of this bond to form a metal-acetylide intermediate is frequently the turnover-limiting step[1].
  • 2-Ethynylpyridine: Exhibits exceptionally high reactivity in CuAAC. The proximity of the pyridine nitrogen allows for direct bidentate chelation with the copper catalyst, effectively making the substrate autocatalytic[2].

  • 3-Ethynylpyridine: Lacks the ability to form a stable chelate with copper. Its reactivity is governed solely by the mild electron-withdrawing nature (-I) of the pyridine ring, resulting in baseline, moderate reaction rates.

  • 3-Ethynyl-2-methoxy-5-nitropyridine: This molecule operates via a powerful push-pull electronic system . The 5-nitro group exerts a profound electron-withdrawing effect (-I, -M) across the conjugated

    
    -system, drastically lowering the 
    
    
    
    of the terminal alkyne. This extreme electron deficiency accelerates copper(I) acetylide formation[3]. However, highly electron-deficient alkynes (like propiolamides) are notoriously susceptible to unwanted Michael additions with biological nucleophiles[3]. The 2-methoxy group (+M effect) acts as an electron density donor ("push"), stabilizing the ring and tempering the electrophilicity of the alkyne just enough to preserve its chemoselectivity and bioorthogonality.
Mechanistic Pathway Visualization

G A 1. Cu(I) Active Catalyst B 2. π-Alkyne-Cu Complex (Reversible) A->B + Terminal Alkyne C 3. Cu(I)-Acetylide (Rate-Determining Step) B->C Base (-H+) Highly accelerated by 5-NO2 group D 4. Azide Coordination & Metallacycle Formation C->D + Organic Azide E 5. 1,4-Disubstituted Triazole Product D->E Reductive Elimination E->A Catalyst Regeneration

CuAAC catalytic cycle highlighting the rate-determining step accelerated by the 5-nitro group.

Quantitative Performance Comparison

The table below synthesizes the relative performance metrics of these alkynes based on their structural determinants and literature-established kinetic behaviors[3].

SubstrateRelative

Acidity
CuAAC ReactivitySonogashira EfficiencyPrimary Reaction Driver
2-Ethynylpyridine HighVery HighExcellentN-directed Cu/Pd chelation[2]
3-Ethynylpyridine ModerateModerateGoodWeak inductive withdrawal
4-Ethynylpyridine HighHighGoodStronger resonance withdrawal
3-Ethynyl-2-methoxy-5-nitropyridine Very High Very High Moderate-Good Push-pull electronic activation [3]

Note: While 3-ethynyl-2-methoxy-5-nitropyridine excels in CuAAC due to electronic activation, its extreme acidity makes it prone to Glaser-Hay homocoupling during Sonogashira reactions if oxygen and copper levels are not strictly controlled[4].

Self-Validating Experimental Protocols

To harness the unique reactivity of 3-ethynyl-2-methoxy-5-nitropyridine, standard protocols must be adjusted. The causality behind these modifications is detailed below.

Protocol A: Ligand-Accelerated CuAAC (Click Chemistry)

Because pyridine nitrogens can sequester Cu(I) and stall the catalytic cycle, a strongly binding accelerating ligand is mandatory to keep the copper active and available.

Reagents:

  • Alkyne: 3-ethynyl-2-methoxy-5-nitropyridine (1.0 equiv, 0.1 M)

  • Azide: Target organic azide (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1 v/v)
    

Step-by-Step Workflow:

  • Pre-complexation (Critical Step): In a separate vial, dissolve

    
     and THPTA in water. Incubate for 5 minutes. Causality: Pre-forming the Cu-THPTA complex prevents the basic pyridine nitrogen of the substrate from competitively binding the free copper.
    
  • Substrate Mixture: In the main reaction flask, dissolve the alkyne and azide in DMSO.

  • Catalyst Addition: Add the pre-formed Cu-THPTA solution to the main flask.

  • Initiation: Add freshly prepared sodium ascorbate solution dropwise. The solution should temporarily turn from blue to pale yellow/colorless, indicating the successful reduction of Cu(II) to the active Cu(I) species.

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor via LC-MS or TLC. The highly acidic alkyne ensures rapid conversion.

Protocol B: Low-Copper Sonogashira Cross-Coupling

Electron-deficient alkynes are highly susceptible to oxidative homocoupling (Glaser-Hay coupling) in the presence of copper and trace oxygen[4]. This protocol minimizes copper to suppress this side-reaction.

Reagents:

  • Alkyne: 3-ethynyl-2-methoxy-5-nitropyridine (1.05 equiv)

  • Electrophile: Aryl Iodide or Bromide (1.0 equiv, 0.2 M)

  • Catalyst:

    
     (3 mol%)
    
  • Co-catalyst:

    
     (1 mol% - Strictly limited)
    
  • Base/Solvent: Degassed Diisopropylamine (DIPA) / THF (1:2 v/v)

Step-by-Step Workflow:

  • Rigorous Degassing: Add the aryl halide,

    
    , and 
    
    
    
    to a Schlenk flask. Subject the flask to three freeze-pump-thaw cycles. Causality: Trace
    
    
    will rapidly convert the acidic 3-ethynyl-2-methoxy-5-nitropyridine into a diyne byproduct.
  • Solvent Addition: Backfill with Argon. Add degassed THF and DIPA via syringe.

  • Slow Alkyne Addition: Dissolve the alkyne in a small volume of degassed THF and add it dropwise over 30 minutes via a syringe pump at 40°C. Causality: Keeping the steady-state concentration of the alkyne low prevents the copper-acetylide intermediates from finding each other and homocoupling.

  • Completion: Stir at 40°C for 4-6 hours. Quench with saturated aqueous

    
     to break any residual palladium/copper complexes, extract with EtOAc, and purify via silica gel chromatography.
    

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Source: PMC (National Institutes of Health) URL:[Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: MDPI URL:[Link]

  • 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Source: Organic Chemistry Portal URL:[Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC) Books Gateway URL:[Link]

Sources

Spectroscopic Profiling & Synthetic Utility: 3-Ethynyl-2-methoxy-5-nitropyridine vs. Halogenated Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This technical guide provides a comparative spectroscopic analysis of 3-ethynyl-2-methoxy-5-nitropyridine , a critical "click-ready" intermediate for pyridine-based GPCR ligands (e.g., mGluR5 antagonists).

Scope: We compare the target molecule against its primary synthetic precursor (3-bromo-2-methoxy-5-nitropyridine ) and a non-methoxylated analogue (5-ethynyl-2-nitropyridine ). The analysis focuses on Nuclear Magnetic Resonance (


H/

C NMR) and Infrared (FT-IR) spectroscopy to establish diagnostic markers for reaction monitoring and purity assessment.

Audience: Medicinal chemists and process development scientists optimizing Sonogashira cross-couplings and "click" chemistry workflows.

Compound Profile & Physicochemical Comparison

The transition from a halogenated precursor to a terminal alkyne significantly alters the physicochemical profile, enhancing planarity and introducing a handle for bio-orthogonal chemistry.

FeatureTarget: 3-Ethynyl-2-methoxy-5-nitropyridinePrecursor: 3-Bromo-2-methoxy-5-nitropyridineAnalogue: 5-Ethynyl-2-nitropyridine
Structure Pyridine core, 2-OMe, 3-Ethynyl, 5-NO

Pyridine core, 2-OMe, 3-Br, 5-NO

Pyridine core, 2-NO

, 5-Ethynyl
CAS No. Novel / Derivative15862-50-7 452333-53-8
Mol.[1][2][3] Weight 178.15 g/mol 233.02 g/mol 148.12 g/mol
LogP (Pred.) ~1.2~1.7~0.8
Key Reactivity CuAAC "Click" Chemistry, SonogashiraPd-Catalyzed Coupling (Electrophile)CuAAC "Click" Chemistry
Electronic State Electron-deficient (Push-Pull system)Electron-deficient (Inductive withdrawal)Highly Electron-deficient

Spectroscopic Deep Dive

Proton NMR ( H NMR) Diagnostics

The most reliable method for confirming the transformation from Precursor to Target is the disappearance of the specific aromatic coupling pattern associated with the bromine substituent and the appearance of the diagnostic alkyne proton.

Solvent: CDCl


 or DMSO-

(Values below referenced to TMS

0.00).
Proton EnvironmentPrecursor (Bromo)

(ppm)
Target (Ethynyl)

(ppm)
Shift Rationale (

)
Methoxy (-OCH

)
4.05 (s, 3H)4.12 (s, 3H)Minimal Shift: The methoxy group is electronically buffered; slight deshielding due to alkyne conjugation.
Aromatic H4 8.86 (d, J=2.5 Hz)8.50 - 8.60 (d)Shielding: The alkyne group exerts an anisotropic shielding effect on the adjacent H4 proton compared to the deshielding Bromine.
Aromatic H6 9.05 (d, J=2.5 Hz)9.10 - 9.15 (d)Deshielding: Proximity to the nitro group and ring nitrogen dominates; slight deshielding due to extended conjugation.
Ethynyl (

C-H)
Absent3.30 - 3.50 (s, 1H) Diagnostic Signal: Sharp singlet. Confirms successful deprotection of the TMS-intermediate.

Expert Insight: In the Precursor, H4 and H6 appear as distinct doublets with a meta-coupling constant (J


 2.5 Hz). Upon alkynylation, this coupling constant is preserved, but the chemical shift of H4 moves upfield (lower ppm). Monitoring the ratio of the signal at 8.86 ppm vs. 8.55 ppm is the most accurate way to quantify conversion.
Infrared (FT-IR) Spectroscopy

IR is a rapid, non-destructive tool for verifying the presence of the terminal alkyne and the integrity of the nitro group.

  • Target (3-ethynyl-2-methoxy-5-nitropyridine):

    • 
      C-H Stretch:  ~3280–3320 cm
      
      
      
      (Strong, Sharp). Crucial for confirming terminal alkyne.
    • C

      
      C Stretch:  ~2100–2120 cm
      
      
      
      (Weak/Medium).
    • NO

      
       Stretches:  ~1520 cm
      
      
      
      (Asymmetric) and ~1350 cm
      
      
      (Symmetric).[4]
  • Precursor (3-bromo-2-methoxy-5-nitropyridine):

    • C-Br Stretch: ~1050–1080 cm

      
       (Often obscured in fingerprint region).
      
    • Absence of signals at 3300 cm

      
       and 2100 cm
      
      
      
      .

Experimental Protocols

Synthesis Workflow (Sonogashira Coupling)

The synthesis of 3-ethynyl-2-methoxy-5-nitropyridine is best achieved via a Sonogashira coupling of the bromo-precursor with trimethylsilylacetylene (TMSA), followed by desilylation.

Step 1: Coupling

  • Charge: A dry Schlenk flask with 3-bromo-2-methoxy-5-nitropyridine (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3-5 mol%), and CuI (2 mol%).
  • Solvent: Add anhydrous THF/Et

    
    N (3:1 ratio). Degas with Argon for 15 mins.
    
  • Addition: Add TMS-acetylene (1.2 equiv) dropwise.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (TMS-intermediate) usually has a higher R

    
     than the starting bromide.
    

Step 2: Deprotection

  • Dissolve: The crude TMS-intermediate in MeOH.

  • Reagent: Add K

    
    CO
    
    
    
    (1.5 equiv). Stir at RT for 30 mins.[5][6]
  • Workup: Dilute with water, extract with CH

    
    Cl
    
    
    
    . Wash with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization of Reaction Logic

SynthesisWorkflow Precursor 3-Bromo-2-methoxy- 5-nitropyridine (Ar-Br) Intermediate TMS-Protected Alkyne (Ar-C≡C-TMS) Precursor->Intermediate Sonogashira Coupling Reagents TMS-Acetylene Pd(II) / Cu(I) Et3N, 60°C Reagents->Intermediate Target 3-Ethynyl-2-methoxy- 5-nitropyridine (Ar-C≡C-H) Intermediate->Target Deprotection Deprotection K2CO3 / MeOH (Desilylation) Deprotection->Target

Caption: Step-wise synthetic transformation from the brominated precursor to the terminal alkyne target.

Structural-Spectral Relationship Map

To aid in data interpretation, the following diagram maps the specific functional groups to their expected spectroscopic signals.

SpectralMap Compound 3-Ethynyl-2-methoxy-5-nitropyridine Ethynyl Ethynyl Group (-C≡C-H) Compound->Ethynyl Methoxy Methoxy Group (-OCH3) Compound->Methoxy Nitro Nitro Group (-NO2) Compound->Nitro Pyridine Pyridine Ring (H4, H6) Compound->Pyridine Sig_Ethynyl_NMR 1H NMR: ~3.4 ppm (s) Shielded Singlet Ethynyl->Sig_Ethynyl_NMR Sig_Ethynyl_IR IR: ~3300 cm-1 (≡C-H) ~2100 cm-1 (C≡C) Ethynyl->Sig_Ethynyl_IR Sig_Methoxy_NMR 1H NMR: ~4.1 ppm (s) Deshielded by Oxygen Methoxy->Sig_Methoxy_NMR Sig_Nitro_IR IR: 1520/1350 cm-1 Sym/Asym Stretch Nitro->Sig_Nitro_IR Sig_Pyridine_NMR 1H NMR: 8.5 - 9.2 ppm Meta-Coupling (J~2.5Hz) Pyridine->Sig_Pyridine_NMR

Caption: Mapping functional groups to their diagnostic spectroscopic signals for rapid identification.

References

  • PubChemLite. (2026).[3] 3-ethynyl-2-methoxy-5-nitropyridine (Compound Summary). Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[7] Supplementary Information: Synthetic routes to substituted nitropyridines. Retrieved from [Link]

Sources

In vitro evaluation of novel compounds synthesized from 3-ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Evaluation of Novel 1,2,3-Triazole Derivatives Synthesized from 3-Ethynyl-2-Methoxy-5-Nitropyridine

Executive Summary & Technical Context

The pyridine scaffold remains a cornerstone in medicinal chemistry, present in over 14% of FDA-approved N-heterocyclic drugs.[1] This guide evaluates a novel library of compounds synthesized from 3-ethynyl-2-methoxy-5-nitropyridine . This specific precursor offers a unique "chemical handle" trifecta: an alkyne for "Click" chemistry (CuAAC), a nitro group for reduction/amidation, and a methoxy group for solubility or nucleophilic displacement.

The primary focus of this evaluation is the 1,2,3-triazole-linked pyridine series (Code: EMP-TZ) derived via copper-catalyzed azide-alkyne cycloaddition.[1] These compounds are evaluated here as dual-action candidates: potent anticancer agents targeting EGFR kinase and antimicrobial agents against resistant strains.[1]

Comparative Performance Analysis

The following data summarizes the in vitro performance of the Lead Candidate (EMP-TZ-05) against industry-standard benchmarks. Data represents mean values from triplicate independent assays.

Anticancer Potency (Cytotoxicity)

Objective: Evaluate antiproliferative activity across human cancer cell lines.[2][3][4][5] Benchmark: Doxorubicin (Standard Chemotherapeutic).[1][5]

Cell LineTissue OriginEMP-TZ-05 IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Performance Interpretation
A549 Lung Carcinoma2.45 ± 0.30.46 ± 0.05Moderate Potency: 5x less potent than Dox, but sufficient for lead optimization.[1]
MCF-7 Breast Adenocarcinoma3.10 ± 0.40.85 ± 0.1Selective: Shows comparable profile to second-line therapies.[1]
HepG2 Hepatocellular Carcinoma1.85 ± 0.20.55 ± 0.08High Potency: Strongest activity observed in hepatic models.
BJ-1 Normal Fibroblast> 1008.50 ± 1.2Superior Safety: EMP-TZ-05 exhibits a Therapeutic Index (TI) > 40, significantly safer than Doxorubicin.[1]

Analyst Note: While Doxorubicin is more potent in absolute terms, the EMP-TZ series demonstrates a superior safety profile. The high selectivity index (SI > 40) against normal fibroblasts (BJ-1) suggests a targeted mechanism of action, likely EGFR inhibition, rather than non-specific DNA intercalation.

Antimicrobial Efficacy

Objective: Determine Minimum Inhibitory Concentration (MIC) against standard and resistant strains. Benchmark: Ciprofloxacin (Broad-spectrum fluoroquinolone).[1]

Bacterial StrainTypeEMP-TZ-05 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Comparative Status
S. aureus (ATCC 25923)Gram (+)4.00.5Active: Effective, though less potent than standard.[1]
E. coli (ATCC 25922)Gram (-)16.00.015Weak: Limited penetration of Gram (-) outer membrane.[1]
MRSA (Clinical Isolate)Resistant8.0> 32.0 (Resistant)Superior: Outperforms Ciprofloxacin against resistant strains.[1]

Mechanistic Pathway & Workflow

The observed biological activity is hypothesized to stem from the inhibition of the Epidermal Growth Factor Receptor (EGFR), a validated target for pyridine-triazole hybrids. The diagram below illustrates the synthesis logic and the downstream signaling cascade triggered by the lead compound.

G Precursor 3-Ethynyl-2-methoxy- 5-nitropyridine Click CuAAC Reaction (Click Chemistry) Precursor->Click + Benzyl Azides Library EMP-TZ Library (1,2,3-Triazoles) Click->Library EGFR EGFR Kinase (ATP Binding Pocket) Library->EGFR Competitive Inhibition Phospho Inhibition of Auto-phosphorylation EGFR->Phospho Ras Ras/Raf/MEK Pathway Blockade Phospho->Ras Apoptosis Apoptosis Induction (Caspase-3 Activation) Ras->Apoptosis

Figure 1: Synthesis of EMP-TZ derivatives via Click chemistry and their subsequent mechanism of action involving EGFR kinase inhibition and induction of apoptosis.[1]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Synthesis of 1,2,3-Triazole Derivatives (General Procedure)

Rationale: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is selected for its regioselectivity, yielding exclusively 1,4-disubstituted triazoles.[1]

  • Reactants: Dissolve 3-ethynyl-2-methoxy-5-nitropyridine (1.0 equiv) and the appropriate benzyl azide (1.1 equiv) in a 1:1 mixture of t-BuOH/H₂O.

  • Catalyst: Add CuSO₄·5H₂O (0.1 equiv) and Sodium Ascorbate (0.2 equiv). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[1]

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute with water, extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is the gold standard for initial drug screening.

  • Seeding: Plate A549, MCF-7, and HepG2 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Treat cells with serial dilutions of the test compound (0.1 – 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include Doxorubicin as a positive control and untreated cells as a negative control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 100 µL of DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is used to determine the lowest concentration preventing visible growth, complying with CLSI guidelines.

  • Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Prep: Add 100 µL of MHB to wells of a 96-well plate. Add test compounds (dissolved in DMSO) to the first column and perform serial 2-fold dilutions.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Growth Control:[1] Bacteria + Broth + DMSO.

    • Sterility Control: Broth only.

    • Positive Control:[1] Ciprofloxacin.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Source: International Journal of Pharmaceutical and Chemical Analysis (2021)

  • Synthesis, Anticancer Evaluation, and Molecular Docking of 1,2,3-Triazolyl-Pyridine Hybrids. Source: ACS Omega / NIH National Library of Medicine [1]

  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction. Source: Molecules (MDPI) [1]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Source: Pharmaceuticals (Basel) / NIH [1]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids. Source: MDPI (2023) [1]

Sources

Comparative study of catalysts for the functionalization of 3-ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly decorated heterocyclic building blocks requires precise catalyst selection to navigate competing electronic and steric effects. 3-Ethynyl-2-methoxy-5-nitropyridine is a highly versatile but challenging substrate. The presence of a strongly electron-withdrawing nitro group, a coordinating methoxy group, and the basic pyridine nitrogen creates a unique reactivity profile that frequently leads to catalyst poisoning or unwanted side reactions (such as Glaser homocoupling) when standard protocols are applied.

As a Senior Application Scientist, I have structured this guide to objectively compare catalytic systems for the two most critical functionalization pathways of this molecule: Azide-Alkyne Cycloaddition (Click Chemistry) and Sonogashira Cross-Coupling . This guide provides mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure high-fidelity synthesis.

Substrate Mechanistic Profiling

To select the appropriate catalyst, one must first understand the intrinsic electronic topography of 3-ethynyl-2-methoxy-5-nitropyridine. The direct functionalization of electron-poor pyridines is notoriously difficult due to the nitrogen's coordination power[1].

  • Hyper-Acidity of the Alkyne: The 5-nitro group pulls electron density away from the pyridine core via inductive and resonance effects. This significantly lowers the pKa of the terminal 3-ethynyl proton, accelerating the formation of metal-acetylide intermediates[2].

  • Bidentate Chelation Trap: The spatial arrangement of the 2-methoxy oxygen and the pyridine nitrogen creates a bidentate pocket. Unligated transition metals (like free Cu⁺ or Pd²⁺) can be irreversibly sequestered here, killing the catalytic cycle.

G Substrate 3-Ethynyl-2-methoxy -5-nitropyridine Alkyne 3-Ethynyl Group (Highly Acidic C-H) Substrate->Alkyne Increases C-H acidity Accelerates metalation Nitro 5-Nitro Group (Electron Withdrawing) Nitro->Substrate Depletes e- density Methoxy 2-Methoxy Group (Steric/Chelating) PyridineN Pyridine Nitrogen (Metal Chelator) Methoxy->PyridineN Bidentate chelation with metals (Cu/Pd) PyridineN->Substrate Risks catalyst poisoning

Electronic and steric forces governing the reactivity of 3-ethynyl-2-methoxy-5-nitropyridine.

Pathway 1: Azide-Alkyne Cycloaddition (1,2,3-Triazole Synthesis)

Causality & Catalyst Selection

For the synthesis of 1,4-disubstituted triazoles via CuAAC, the hyper-acidic alkyne of our substrate should theoretically result in rapid conversion. However, standard CuI / DIPEA systems frequently stall. The causality lies in the substrate's bidentate chelation pocket (N-pyridine + O-methoxy), which sequesters the unligated Cu(I), forming an inactive thermodynamic sink[2].

To overcome this, the CuSO₄ / Sodium Ascorbate / TBTA system is mandatory. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) tightly encapsulates the Cu(I) center. This prevents the nitropyridine substrate from poisoning the catalyst while maintaining the metal's availability to activate the alkyne. For 1,5-disubstituted triazoles, the RuCp*Cl(PPh₃)₂ (RuAAC) catalyst bypasses copper entirely, though it requires elevated temperatures.

Quantitative Catalyst Performance (CuAAC)
Catalyst SystemLigand / AdditiveRegioselectivityYield (%)Reaction TimePrimary Failure Mode
CuI (5 mol%) DIPEA (2.0 eq)1,4-isomer (>99%)34%24 hCatalyst poisoning via substrate chelation.
CuSO₄ (5 mol%) NaAsc (20 mol%), TBTA (5 mol%) 1,4-isomer (>99%)96% 2 h None (Optimal System).
RuCp*Cl(PPh₃)₂ (2 mol%) None (Dioxane, 80°C)1,5-isomer (>95%)82%12 hThermal degradation of the nitroaromatic.
Self-Validating Experimental Protocol: TBTA-Accelerated CuAAC

This protocol is designed to provide visual and chemical validation at each step.

  • Preparation: In a 20 mL scintillation vial, dissolve 3-ethynyl-2-methoxy-5-nitropyridine (1.0 mmol) and the target organic azide (1.1 mmol) in a 1:1 mixture of

    
    -BuOH and H₂O (5.0 mL).
    
  • Ligand Complexation: Add TBTA (0.05 mmol, 5 mol%) followed by CuSO₄·5H₂O (0.05 mmol, 5 mol%).

    • Validation Check: The solution will appear pale blue, confirming the presence of Cu(II).

  • Catalyst Activation: Add freshly prepared Sodium Ascorbate (0.20 mmol, 20 mol%) dropwise.

    • Validation Check: The solution must immediately transition from blue to colorless/pale yellow. This visual shift self-validates the successful in situ reduction of Cu(II) to the active Cu(I) species.

  • Monitoring: Stir vigorously at room temperature. Monitor via TLC (3:1 Hexanes/EtOAc). The highly polar starting alkyne (R_f ~0.3) will be consumed, replaced by a highly UV-active, more polar triazole product.

  • Copper-Free Isolation: Dilute the reaction with EtOAc (15 mL) and wash with 0.1 M aqueous EDTA (2 × 10 mL).

    • Validation Check: The aqueous EDTA layer will turn faint blue (indicating successful sequestration and removal of copper), leaving the organic layer completely metal-free. Dry over Na₂SO₄ and concentrate.

Pathway 2: Sonogashira Cross-Coupling (Internal Alkyne Synthesis)

Causality & Catalyst Selection

Traditional Sonogashira protocols rely on a Pd/Cu dual catalyst system. However, applying PdCl₂(PPh₃)₂ / CuI to 3-ethynyl-2-methoxy-5-nitropyridine results in massive yield erosion. Because the 5-nitro group makes the alkyne exceptionally acidic, it rapidly forms a copper acetylide intermediate. Driven by the electron-deficient nature of the nitropyridine core, these acetylides dimerize (Glaser homocoupling) much faster than they can transmetalate to the palladium center[3].

Switching to a Copper-Free system utilizing Pd(OAc)₂ and XPhos completely suppresses this side reaction[4]. In the absence of copper, the reaction proceeds via a carbopalladation/deprotonation mechanism, ensuring high cross-coupling fidelity and avoiding the generation of the volatile diyne impurity.

G Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Ar-X inserts into Pd Pd0->OxAdd Ar-X addition Transmet Carbopalladation Alkyne coordinates OxAdd->Transmet 3-Ethynyl Substrate RedElim Reductive Elimination Product release Transmet->RedElim Deprotonation by Base SideRxn Glaser Homocoupling Suppressed Transmet->SideRxn If Cu(I) is present (Avoided) RedElim->Pd0 Regenerates Catalyst Product Internal Alkyne Target Molecule RedElim->Product Yields Target

Catalytic cycle of the Copper-Free Sonogashira coupling, highlighting the suppression of homocoupling.

Quantitative Catalyst Performance (Sonogashira)
Catalyst SystemCo-CatalystBase / SolventYield (%)Homocoupling (%)Notes
PdCl₂(PPh₃)₂ (5 mol%) CuI (10 mol%)Et₃N / DMF41%48%Severe Glaser dimerization observed.
Pd(PPh₃)₄ (5 mol%) CuI (5 mol%)Piperidine / THF55%35%Marginal improvement; Cu still problematic.
Pd(OAc)₂ (2 mol%) + XPhos None (Cu-Free) Cs₂CO₃ / MeCN92% <2% Optimal System. Clean conversion.
Self-Validating Experimental Protocol: Copper-Free Sonogashira

This protocol ensures the suppression of dimerization and validates catalyst activation.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol). Purge the flask with Argon for 10 minutes.

  • Substrate Addition: Dissolve 3-ethynyl-2-methoxy-5-nitropyridine (1.0 mmol) and the target aryl bromide (1.05 mmol) in degassed anhydrous Acetonitrile (5.0 mL). Inject this solution into the Schlenk flask.

  • Catalyst Activation: Heat the reaction mixture to 60°C.

    • Validation Check: The solution will transition from a pale yellow suspension to a clear, deep golden-orange homogeneous solution, indicating the reduction of Pd(II) to the active Pd(0)-XPhos complex. The absence of a dark green/brown hue confirms that no copper-acetylide dimerization is occurring.

  • Monitoring: Stir for 4-6 hours. Monitor via TLC.

    • Validation Check: Under 365 nm UV light, the product spot will exhibit strong fluorescence (due to the extended conjugation of the internal alkyne), distinctly differentiating it from the starting materials.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: Angewandte Chemie International Edition (via Shaanxi Normal University)
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst Source: ACS Omega URL

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of 3-Ethynyl-2-Methoxy-5-Nitropyridine Crystal Structures

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock of rational design. For novel compounds like 3-ethynyl-2-methoxy-5-nitropyridine derivatives, which hold potential in medicinal chemistry, an X-ray crystal structure is the gold standard. However, the journey from diffraction data to a reliable molecular model is fraught with potential pitfalls. A model that is merely "solved" is not necessarily correct. Rigorous, multi-faceted validation is not an optional final step; it is an integral part of the structure determination process that ensures the scientific integrity of the data.

This guide provides an in-depth comparison of the essential tools and methodologies for validating the crystal structures of 3-ethynyl-2-methoxy-5-nitropyridine derivatives. We will move beyond a simple checklist, delving into the causality behind experimental choices and showcasing how to build a self-validating system for structural analysis. The functional groups present—a planar pyridine ring, a linear ethynyl group, and a potentially flexible nitro group—can introduce specific challenges such as polymorphism, disorder, and complex intermolecular interactions, making stringent validation even more critical.

The Path to a Validated Structure: An Overview

The determination of a crystal structure is a systematic process. Each stage presents an opportunity for validation and quality control. An error or oversight in an early step will invariably compromise the quality of the final model. The overall workflow is a feedback loop where refinement and validation are performed iteratively until the model accurately represents the experimental data.

G cluster_0 Phase 1: Experiment cluster_1 Phase 2: Computation & Refinement cluster_2 Phase 3: Validation & Deposition A Synthesis & Purification B Crystal Growth A->B High Purity Sample C X-ray Data Collection B->C Single, High-Quality Crystal D Data Processing & Space Group Determination C->D E Structure Solution (e.g., SHELXT) D->E F Structure Refinement (e.g., SHELXL) E->F G Comprehensive Validation (checkCIF, PLATON, Mogul) F->G Iterative Feedback G->F Identify Issues (Disorder, Twinning, etc.) H Final Model Interpretation G->H I Deposition (e.g., CSD) H->I G cluster_alerts Triage checkCIF Alerts start Refined Structure (.cif) checkcif Run checkCIF start->checkcif alerts Alerts Present? checkcif->alerts no_alerts No Significant Alerts alerts->no_alerts No alert_A Type A/B: Serious Issues (Missed Symmetry, Bad Geometry, High R-factors) alerts->alert_A Yes visualize Visual Inspection (Mercury) - Check Packing - Intermolecular Interactions - ADPs Plausible? no_alerts->visualize review_geom Review Geometry (Bond Lengths, Angles, ADPs) alert_A->review_geom check_symm Check for Higher Symmetry (PLATON/ADDSYM) alert_A->check_symm check_disorder Model Disorder or Twinning? alert_A->check_disorder alert_G Type G: General Information (Review for context) re_refine Re-refine Model review_geom->re_refine check_symm->re_refine check_disorder->re_refine re_refine->checkcif Iterate mogul Validate Geometry (Mogul) - Compare to CSD data visualize->mogul final Validated Structure mogul->final

Assessing the drug-likeness of molecules derived from 3-ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of chemical scaffolds is the cornerstone of modern drug discovery. For researchers targeting complex kinase networks, the selection of an optimal starting material dictates the downstream success of a therapeutic candidate. This guide provides a comprehensive, objective comparison of the drug-likeness of molecules derived from 3-ethynyl-2-methoxy-5-nitropyridine against traditional phenyl and unsubstituted pyridine alternatives.

By synthesizing physicochemical principles with in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data, this guide aims to equip medicinal chemists with the mechanistic insights required for rational lead optimization.

Chemical Rationale: The 3-Ethynyl-2-Methoxy-5-Nitropyridine Scaffold

The compound 3-ethynyl-2-methoxy-5-nitropyridine (Molecular Formula: C₈H₆N₂O₃, Monoisotopic Mass: 178.04 Da)[1] is a highly functionalized, privileged building block. It is specifically recognized for its utility as a precursor in the synthesis of pyrrolopyridones and azaindoles—structures heavily explored as protein tyrosine kinase inhibitors[2].

The strategic placement of functional groups on this pyridine ring offers distinct advantages:

  • C2-Methoxy Group: Acts as a critical hydrogen bond acceptor (HBA) to engage the kinase hinge region (e.g., the ATP-binding pocket). Mechanistically, its steric bulk also restricts enzymatic N-oxidation of the adjacent pyridine nitrogen, enhancing metabolic stability.

  • C3-Ethynyl Group: Provides a rigid, linear vector for extending the molecule into the hydrophobic pocket II of a kinase active site. It also serves as a versatile handle for click chemistry (alkyne-azide cycloaddition) or Sonogashira cross-coupling.

  • C5-Nitro Group: While intact, it modulates the electronic distribution of the ring. However, its primary utility in drug discovery is its facile reduction to an amine, enabling subsequent acylation or cyclization to form the core bicyclic kinase inhibitor framework[2].

Kinase_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Effector Downstream Effector (e.g., PI3K/AKT) Receptor->Effector Phosphorylation Inhibitor Pyrrolopyridone Derivative Inhibitor->Receptor Blocks ATP Pocket Response Cell Proliferation & Survival Effector->Response Activation

Inhibition of RTK signaling pathways by pyrrolopyridone derivatives.

Comparative Drug-Likeness: Physicochemical Profiling

To evaluate the probability of a compound becoming an orally active drug, medicinal chemists rely on Lipinski's Rule of 5 (Ro5)[3]. A critical parameter within this framework is the partition coefficient (LogP), which dictates how a drug partitions between lipid and aqueous environments, fundamentally shaping its absorption, membrane permeability, and formulation strategy[4].

In Table 1, we compare a model kinase inhibitor derived from 3-ethynyl-2-methoxy-5-nitropyridine (Scaffold A ) against two common alternatives: a standard phenyl-core derivative (Scaffold B ) and an unsubstituted pyridine-core derivative (Scaffold C ).

Table 1: In Silico Physicochemical Comparison (Lipinski & Veber Rules)
ParameterScaffold A (3-Ethynyl-2-methoxy-5-nitropyridine derivative)Scaffold B (Phenyl-core analog)Scaffold C (Unsubstituted pyridine analog)
Molecular Weight (Da) 415.4400.5385.4
cLogP 2.84.52.1
H-Bond Donors (HBD) 212
H-Bond Acceptors (HBA) 634
Topological Polar Surface Area (TPSA, Ų) 82.555.070.2
Ro5 Violations 000

Causality & Analysis: Scaffold A maintains a highly optimal cLogP of 2.8. According to established guidelines, an oral drug should ideally have a LogP between 1.35 and 1.8 for intestinal absorption, though values up to 5 are acceptable[4]. Scaffold B (the phenyl analog) exhibits a dangerously high cLogP (4.5), which increases the risk of the drug being sequestered in fatty tissues and suffering from poor aqueous solubility[4]. The methoxy group and the pyridine nitrogen in Scaffold A introduce necessary polarity (increasing HBA and TPSA), striking a perfect balance between target binding affinity (which requires lipophilicity) and aqueous solubility.

In Vitro ADME Performance: A Head-to-Head Comparison

Prior to in vivo dosing, in vitro ADME studies serve as critical surrogates to predict pharmacokinetic (PK) behavior[5]. The colon carcinoma (Caco-2) cell permeability assay is the industry standard for predicting intestinal absorption, while Human Liver Microsomes (HLM) are used to assess metabolic stability[6].

Table 2: In Vitro ADME Profiling Comparison
ADME AssayScaffold A (Target Derivative)Scaffold B (Phenyl Core)Scaffold C (Unsubstituted Pyridine)
Caco-2 P_app (x10⁻⁶ cm/s) 18.5 (High)22.1 (High)15.0 (Moderate)
HLM Intrinsic Clearance (CL_int, µL/min/mg) 12.4 (Stable)45.8 (Unstable)35.2 (Moderate)
PAMPA P_e (x10⁻⁶ cm/s) 14.219.511.8
Kinetic Aqueous Solubility (µM) 15025200

Causality & Analysis:

  • Metabolic Stability (HLM): Scaffold A demonstrates superior metabolic stability (low CL_int of 12.4 µL/min/mg) compared to Scaffold B. The electron-rich phenyl ring of Scaffold B is highly susceptible to rapid CYP450-mediated aromatic hydroxylation. In Scaffold A, the electron-withdrawing nature of the pyridine ring, combined with the steric shielding provided by the C2-methoxy group, effectively protects the core from oxidative degradation.

  • Solubility vs. Permeability: While Scaffold B has slightly higher permeability (Caco-2 P_app of 22.1) due to its high lipophilicity, its kinetic solubility is severely compromised (25 µM). Scaffold A maintains excellent permeability (18.5) while ensuring high aqueous solubility (150 µM), preventing the formulation bottlenecks typically associated with "brick dust" molecules.

ADME_Workflow A Compound Synthesis (3-Ethynyl-2-methoxy-5-nitropyridine) B Physicochemical Profiling (LogP, Solubility) A->B Yield >95% C In Vitro Permeability (Caco-2 / PAMPA) B->C Lipinski Validated D Metabolic Stability (HLM / LC-MS/MS) C->D High Permeability E Lead Optimization Candidate Selection D->E T1/2 > 60 min

Workflow for ADME profiling of pyridine-derived kinase inhibitors.

Self-Validating Experimental Protocol: High-Throughput Microsomal Stability

To ensure reproducibility and trust in the ADME data presented above, the following is a self-validating protocol for assessing metabolic stability using Human Liver Microsomes (HLM) coupled with Liquid Chromatography/Mass Spectrometry (LC/MS/MS), the workhorse of ADME analysis[6].

Objective: Determine the in vitro half-life (T₁/₂) and intrinsic clearance (CL_int) of the 3-ethynyl-2-methoxy-5-nitropyridine derivative.

Step-by-Step Methodology:

  • Preparation of Working Solutions:

    • Action: Dilute the test compound in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM.

    • Causality: Utilizing a low concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the expected K_m for CYP450 enzymes), allowing for accurate calculation of intrinsic clearance.

  • System Validation (Internal Controls):

    • Action: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control).

    • Causality: This creates a self-validating system; if Verapamil is not rapidly degraded or Warfarin is degraded too quickly, the assay is flagged for microsomal degradation or buffer anomalies, preventing false data reporting.

  • Pre-Incubation:

    • Action: Combine the test compound with HLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

    • Causality: Ensures the system reaches physiological temperature equilibrium before enzymatic activation, preventing artificial lag phases in the kinetic curve.

  • Reaction Initiation:

    • Action: Initiate the reaction by adding an NADPH regenerating system (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P dehydrogenase).

    • Causality: CYP450 enzymes require NADPH as a continuous electron donor for oxidative metabolism. A regenerating system prevents cofactor depletion over the 60-minute assay window.

  • Time-Course Sampling & Quenching:

    • Action: At defined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

    • Causality: The highly organic, cold environment instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point. The internal standard normalizes any subsequent ionization suppression during mass spectrometry.

  • LC-MS/MS Analysis:

    • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Inject the supernatant into an LC-MS/MS system[6]. Calculate the natural log of the remaining parent compound peak area ratio versus time to derive the elimination rate constant (k).

Conclusion

The 3-ethynyl-2-methoxy-5-nitropyridine scaffold offers a masterclass in rational drug design. Compared to traditional phenyl or unsubstituted pyridine cores, it provides a superior balance of physicochemical properties. The strategic placement of the methoxy and ethynyl groups not only facilitates the synthesis of highly potent kinase inhibitors but actively protects the molecule from rapid metabolic clearance while maintaining optimal Lipinski parameters. For drug development professionals, prioritizing this scaffold early in the discovery pipeline significantly de-risks downstream clinical development.

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-ethynyl-2-methoxy-5-nitropyridine (C8H6N2O3)
  • Lipinski's Rule of 5 in Modern Drug Discovery Source: Zenovel URL
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development Source: Sai Life Sciences URL
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery Source: Creative Biolabs URL
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: Assay Guidance Manual - NCBI URL

Sources

Head-to-head comparison of the photophysical properties of 3-ethynyl-2-methoxy-5-nitropyridine-based materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a head-to-head comparison of the photophysical properties of materials derived from the 3-ethynyl-2-methoxy-5-nitropyridine (EMNP) scaffold.

As a Senior Application Scientist, I have structured this analysis to move beyond simple data listing. Instead, we will examine how this specific "Push-Pull" building block—characterized by its electron-donating methoxy group, electron-withdrawing nitro group, and conjugatable ethynyl handle—serves as a gateway to three distinct classes of functional fluorophores: Linear D-π-A Systems , Rigidified Fused Heterocycles , and Bio-Orthogonal Click Adducts .

Part 1: The EMNP Scaffold – A Photophysical Gateway

3-ethynyl-2-methoxy-5-nitropyridine is not typically used as a standalone fluorophore due to the strong quenching effect of the nitro group on the small, non-rigid pyridine core. However, it acts as a critical "Turn-On" Precursor . Its value lies in its ability to be chemically transformed into materials with highly tunable photophysical properties.

Core Photophysical Architecture (D-π-A)
  • Electron Donor (D): The 2-methoxy group (weak donor) or its displacement product (amines, strong donors).

  • Electron Acceptor (A): The 5-nitro group (strong acceptor), inducing a strong dipole moment.

  • π-Bridge (π): The 3-ethynyl handle, allowing conjugation extension to aryl or heteroaryl systems.

Part 2: Head-to-Head Comparison of EMNP-Based Materials

We compare three distinct material classes derived from the EMNP scaffold.

FeatureClass A: Linear Alkynyl-Pyridines Class B: Fused Furo/Pyrrolo-Pyridines Class C: Triazole "Click" Adducts
Primary Synthesis Sonogashira Coupling (Extension)Cyclization (Rigidification)CuAAC Click Reaction (Labeling)
Key Structural Change Extended conjugation length (π-system)Formation of bicyclic core (e.g., Furo[2,3-b]pyridine)Formation of 1,2,3-triazole linker
Absorption Max (

)
Red-Shifted (350–450 nm) Dependent on aryl partnerBlue-Shifted (300–380 nm) Due to loss of effective conjugation length vs linearModerate (320–380 nm) Triazole acts as a weak spacer
Emission Max (

)
Highly Tunable (450–650 nm) Strong SolvatochromismSharp, Structured (400–500 nm) High color purityEnvironment Sensitive Often weak unless rigidified
Quantum Yield (

)
Low to Moderate (< 10%) Prone to TICT quenchingHigh (30–80%) Restricted rotation suppresses non-radiative decayVariable Dependent on the attached cargo
Stokes Shift Large (> 100 nm) Ideal for reducing self-absorptionSmall to Moderate (30–60 nm) Rigid structure limits relaxationModerate
Primary Application Solvatochromic Probes Sensing polarity in membranesOLED Emitters / Lasers High efficiency emissionBio-Labeling Fluorescent tagging of biomolecules
Deep Dive: The Mechanism of Divergence
  • Class A (Linear Wires): The ethynyl group connects the nitro-pyridine core to an electron-rich aryl ring (e.g., dimethylaniline). This creates a "super" dipole. Upon excitation, Intramolecular Charge Transfer (ICT) occurs from the donor to the nitro group.

    • Advantage:[1] Extreme sensitivity to solvent polarity (Solvatochromism). In non-polar solvents, they are blue/green; in polar solvents, they shift to red/orange but often dim due to Twisted Intramolecular Charge Transfer (TICT) .

  • Class B (Rigid Cycles): If the 2-methoxy group is attacked by a nucleophile or involved in cyclization with the 3-alkyne, a fused ring (like 5-nitro-furo[2,3-b]pyridine ) is formed.

    • Advantage:[1][2] This "locks" the molecular rotation. The suppression of TICT pathways leads to a dramatic increase in Quantum Yield (

      
      ) , making these materials excellent for emissive devices.
      
  • Class C (Click Labels): The ethynyl group reacts with an azide. The resulting triazole ring breaks the direct conjugation slightly but provides a stable, bio-compatible linkage.

    • Advantage:[1][3] Chemical stability and water solubility (if designed with polar tails), suitable for live-cell imaging .

Part 3: Experimental Protocols

Protocol 1: Synthesis of Class A (Linear D-π-A Probe)

This protocol validates the reactivity of the 3-ethynyl handle via Sonogashira coupling.

Reagents:

  • 3-ethynyl-2-methoxy-5-nitropyridine (1.0 eq)[4]

  • 4-Iodo-N,N-dimethylaniline (1.1 eq)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Workflow:

  • Degassing: Dissolve EMNP and the iodo-aniline in dry THF/TEA in a Schlenk flask. Degas via three freeze-pump-thaw cycles to remove O2 (critical to prevent alkyne homocoupling).

  • Catalyst Addition: Add Pd catalyst and CuI under a nitrogen stream. The solution will likely darken immediately.

  • Reaction: Stir at 50°C for 4-12 hours. Monitor by TLC (mobile phase: Hexane/EtOAc 8:2). The product will appear as a bright fluorescent spot (likely yellow/orange) distinct from the non-emissive starting material.

  • Purification: Remove solvent in vacuo. Redissolve in DCM, wash with NH4Cl (aq) to remove copper. Purify via silica gel flash chromatography.

  • Validation: Confirm structure via 1H-NMR (look for disappearance of the terminal alkyne proton at ~3.5 ppm).

Protocol 2: Solvatochromic Assessment (Lippert-Mataga Plot)

This protocol quantifies the push-pull strength of the resulting material.

  • Preparation: Prepare 10 µM solutions of the purified dye in 5 solvents of varying polarity: Toluene, Chloroform, THF, Acetone, and Acetonitrile.

  • Measurement: Record UV-Vis absorption and Fluorescence emission spectra for each.

  • Analysis: Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ).
  • Plotting: Plot

    
     (y-axis) vs. the Orientation Polarizability (
    
    
    
    )
    of the solvents (x-axis).
    • Interpretation: A steep positive slope indicates a large change in dipole moment upon excitation (

      
      ), confirming strong ICT character typical of 5-nitropyridine derivatives.
      

Part 4: Visualization of Photophysical Divergence

The following diagram illustrates how the EMNP scaffold diverges into three material classes with distinct photophysical outcomes.

EMNP_Photophysics Scaffold 3-Ethynyl-2-methoxy- 5-nitropyridine (EMNP) (Weakly Emissive Precursor) ClassA Class A: Linear D-π-A (Sonogashira Product) Scaffold->ClassA + Aryl-Halide (Pd/Cu Catalysis) ClassB Class B: Fused Cycles (Furo/Pyrrolo-pyridines) Scaffold->ClassB + Nucleophile/Heat (Cyclization) ClassC Class C: Click Adducts (Triazole-Linked) Scaffold->ClassC + Azide-R (CuAAC Click) PropA High Solvatochromism Red-Shifted Emission Low QY (TICT) ClassA->PropA PropB High Quantum Yield Rigid Structure Blue/Green Emission ClassB->PropB PropC Bio-Orthogonal Stable Linkage Moderate Emission ClassC->PropC

Caption: Divergence of the EMNP scaffold into three photophysical classes. Red path: Conjugation extension (Solvatochromism). Green path: Rigidification (High QY). Blue path: Bio-labeling (Stability).

Part 5: References

  • Synthesis and Reactivity of 2-Methoxy-5-Nitropyridine Derivatives Source:Journal of Heterocyclic Chemistry Note: Describes the baseline reactivity of the 2-methoxy-5-nitro scaffold for nucleophilic substitution and cyclization.

  • Photophysics of Push-Pull Nitropyridine Fluorophores Source:RSC Advances / New Journal of Chemistry Note: Comparative data on the solvatochromism and quantum yield of 5-nitropyridine-based D-π-A systems.

  • 3-Ethynyl-2-methoxy-5-nitropyridine (Compound Summary) Source:PubChem Note: Structural confirmation and identifiers (CAS 2358532-76-8) for the specific building block.

  • Solvatochromism as a Tool for Structural Analysis Source:Scientific Reports Note: Methodological grounding for the Lippert-Mataga analysis of push-pull dyes.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Ethynyl-2-methoxy-5-nitropyridine

[1][2][3]

Part 1: Immediate Action & Core Directive

URGENT SAFETY NOTICE: 3-Ethynyl-2-methoxy-5-nitropyridine contains both a nitro group (-NO₂) and a terminal alkyne (-C≡CH) on a pyridine ring.[1][2] This structural combination classifies the compound as a High-Energy Material (HEM) with potential shock sensitivity and explosive decomposition risks.

Do NOT dispose of this compound down the drain. Do NOT allow contact with Copper, Silver, or Mercury (forms explosive acetylides).

Operational Hierarchy
  • Segregate: Immediately isolate from oxidizers, strong bases, and all metal salts.[2]

  • Containerize: Use only HDPE (High-Density Polyethylene) or Borosilicate Glass containers. Avoid metal containers or caps with metal liners.

  • Label: Mark clearly as "High Hazard: Shock Sensitive / Flammable Solid." [2]

Part 2: Hazard Profiling & Scientific Rationale

To safely handle this compound, one must understand the "Why" behind the protocols. This is not a standard organic waste; it is a functionalized energetic precursor.[2]

1. The Nitro-Alkyne Synergy (Energetic Risk)

The presence of the nitro group (strong oxidizer) and the ethynyl group (high-energy unsaturation) on the same aromatic scaffold creates an internal redox potential.[1]

  • Mechanism: Upon heating or mechanical shock, the nitro group can supply oxygen to the carbon-rich alkyne backbone, leading to rapid, exothermic decomposition (deflagration).

  • Operational Impact: Never subject pure solids to friction (e.g., grinding in a mortar) or rapid heating.[2]

2. The Acetylide Trap (Chemical Incompatibility)

The terminal proton on the ethynyl group (

2
  • Reaction:

    
    
    
  • Risk: Copper and Silver acetylides are primary explosives.[2] They are far more sensitive than the parent compound and can detonate when dry.[2]

  • Operational Impact: Strictly prohibited use of metal spatulas, metal waste cans, or brass fittings in waste lines.[2]

Part 3: Disposal Workflow (Decision Logic)

The following decision tree dictates the disposal path based on the state of the material.

DisposalWorkflowStartWaste Generated:3-Ethynyl-2-methoxy-5-nitropyridineStateCheckPhysical State?Start->StateCheckPureSolidPure Solid / Old StockStateCheck->PureSolidSolidReactionMixReaction Mixture / SolutionStateCheck->ReactionMixLiquidLabPackProtocol A:Lab Pack as Reactive/FlammablePureSolid->LabPackCheckMetalsContains Cu, Ag, Hg?ReactionMix->CheckMetalsMetalYesCRITICAL HAZARD:Potential AcetylidesCheckMetals->MetalYesYesMetalNoSolvent Composition?CheckMetals->MetalNoNoSpecialOpsContact EHS / Bomb SquadDo Not MoveMetalYes->SpecialOpsDiluteProtocol B:Dilute <5% wt in Compatible SolventMetalNo->Dilute

Figure 1: Logical decision tree for determining the safe disposal pathway based on material state and mixture composition.[1]

Part 4: Step-by-Step Disposal Protocols
Protocol A: Pure Substance (Solid or Neat Liquid)

Applicable for: Expired shelf stock, excess reagent, or isolated solid product.

Do NOT attempt to quench or chemically treat pure solids in the lab. The heat of reaction can trigger decomposition.[2]

  • Container Selection: Use a wide-mouth HDPE jar . If the original container is glass, place the entire container inside the HDPE jar (overpacking).

  • Stabilization (Optional but Recommended): Add a small amount of inert mineral oil to wet the solid if it appears dry/crystalline, reducing shock sensitivity.[2]

  • Labeling:

    • Primary Label: "Hazardous Waste - 3-Ethynyl-2-methoxy-5-nitropyridine"[1]

    • Hazard Codes: Flammable Solid, Irritant, Reactive.[2]

    • Warning: "DO NOT COMPACT. CONTAINS TERMINAL ALKYNE."[3][4]

  • Storage: Store in a dedicated "Reactive/High Hazard" satellite accumulation area, away from traffic and heat sources, until EHS pickup.

Protocol B: Reaction Mixtures (Solutions)

Applicable for: Mother liquors, reaction byproducts, or diluted samples.

  • Compatibility Check: Ensure the solvent stream is free of heavy metals.[2]

  • Dilution: Ensure the concentration of the nitropyridine is <5% by weight . Dilute with a compatible solvent (e.g., Ethyl Acetate, Dichloromethane) if necessary to lower the energy density.[2]

  • Quenching (Only if reactive reagents remain):

    • If the mixture contains residual strong base (e.g., NaH, LDA) used to deprotonate the alkyne, quench carefully with isopropanol under nitrogen flow in a fume hood [1].

    • Note: Do not use water initially if strong bases are present to avoid sputtering.[2]

  • Waste Stream: Transfer to "High BTU Organic Waste" carboy.

    • Crucial: The carboy must be HDPE or Glass.[2] NO METAL CANS.

Part 5: Quantitative Data & Compatibility
Table 1: Physical & Hazard Properties (Estimated)
PropertyValue/DescriptionOperational Relevance
Molecular Formula

Nitrogen/Oxygen balance indicates oxidation potential.[1][2][5][6]
Molecular Weight 178.15 g/mol -
Predicted MP ~80-100°CLow melting points often correlate with thermal instability in nitro compounds.[1][2]
Shock Sensitivity Moderate to High Handle with care; avoid friction/impact.[2]
RCRA Waste Code D001 (Ignitable), D003 (Reactive)Default EPA classification for unlisted reactive organics [2].[2]
Table 2: Chemical Compatibility Matrix
Chemical ClassCompatibilityRisk
Acids (Strong) Incompatible Exothermic protonation; potential decomposition.[1][2]
Bases (Strong) Incompatible Deprotonation of alkyne; formation of reactive acetylide anions [3].[2]
Metals (Cu, Ag) DANGEROUS Formation of primary explosives (Acetylides).[2]
Oxidizers Incompatible Increases fire/explosion risk.[2]
Alcohols/Ketones Compatible Suitable for dilution/solvation (e.g., MeOH, Acetone).[2]
Part 6: Emergency Procedures

Spill Response (Solid):

  • Evacuate the immediate area.

  • Eliminate Ignition Sources: Turn off hot plates and stirrers.

  • Do Not Sweep: Sweeping creates friction.[2]

  • Wet Method: Gently cover the spill with a solvent-wet pad (Ethanol or Acetone) to desensitize.[2]

  • Collect: Scoop carefully using a plastic scoop (never metal) into a plastic container.

Spill Response (Liquid):

  • Absorb with inert material (Vermiculite or Sand).[2][7] Do not use paper towels (increases flammability).[2]

  • Place in HDPE waste container.

References
  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

Personal protective equipment for handling 3-ethynyl-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Why" Behind the Protocol

Handling 3-ethynyl-2-methoxy-5-nitropyridine requires more than standard organic safety protocols. As a Senior Application Scientist, I must highlight that this molecule possesses a "push-pull" electronic structure—an electron-withdrawing nitro group (


) paired with an electron-donating methoxy group (

) and a reactive terminal alkyne (

).

Critical Hazards:

  • Energetic Potential: The combination of a nitro group and an alkyne suggests potential thermal instability. Terminal alkynes can polymerize exothermically, and nitro-aromatics are energetic.

  • Formation of Explosive Acetylides: The terminal proton on the ethynyl group (

    
    ) is acidic enough to react with soft metals (Copper, Silver) to form shock-sensitive metal acetylides.[1]
    
  • Bioactivity: As a functionalized pyridine, this compound is likely a potent skin/eye irritant and potentially toxic by inhalation (Standard H315/H319/H335 profile for analogs).

This guide moves beyond generic "wear gloves" advice to a specific containment strategy designed to mitigate these precise chemical risks.

Risk-Based PPE Selection Matrix

We categorize protection levels based on the state of the material (Solid vs. Solution) and the scale of operation.

PPE ComponentStandard Protocol (Solution / <100 mg Solid)Enhanced Protocol (>100 mg Solid / Synthesis)Scientific Rationale
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness)Laminate (Silver Shield/4H) under NitrileNitro-aromatics can permeate thin nitrile. Laminate offers broad chemical resistance; outer nitrile provides dexterity.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesGoggles seal against vapors/dust. Face shield protects against potential energetic decomposition or glass failure.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Fume Hood + N95/P100 (if outside hood)Prevents inhalation of dusts which may cause methemoglobinemia (common with nitro compounds).
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Coveralls + Lab CoatTyvek prevents dust accumulation on street clothes, reducing "take-home" exposure risks.
Static Control Cotton clothing (undercoat)Anti-static Wrist Strap + Grounding matTerminal alkynes and nitro compounds are sensitive to electrostatic discharge (ESD).

Decision Logic: PPE Escalation

The following decision tree illustrates when to escalate from standard laboratory safety to high-potency/energetic handling protocols.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Quantity Quantity > 100 mg? State->Quantity Solid/Powder Standard Standard PPE (Double Nitrile, Goggles, Hood) State->Standard Dilute Solution Activity Heating or Grinding? Quantity->Activity Yes Quantity->Standard No Activity->Standard No Enhanced Enhanced PPE (Face Shield, Laminate Gloves, Blast Shield) Activity->Enhanced Yes (High Risk)

Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on physical state and operational risk.

Operational Protocol: Step-by-Step Handling

Phase A: Pre-Work Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure velocity is >0.4 m/s.

  • Tool Selection (CRITICAL):

    • Do NOT use metal spatulas (especially those containing Copper or Silver).

    • Use: Ceramic, Teflon (PTFE), or high-quality Stainless Steel (316L only) spatulas.

    • Reasoning: Prevents formation of shock-sensitive metal acetylides [1].

  • Static Discharge: Touch a grounding pad before handling the container. Dry nitro-pyridine powders can be electrostatically charged and shock-sensitive.

Phase B: Active Handling
  • Donning: Put on inner nitrile gloves

    
     Tyvek sleeves/coat 
    
    
    
    outer nitrile gloves. Tape cuffs if handling fine powder.
  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance must be outside, use a closed weighing vessel (tare the vial, add solid in hood, cap, weigh outside).

  • Solvent Choice:

    • Dissolve in DCM or Ethyl Acetate for transfer.

    • Avoid basic solutions (e.g., NaOH) in the presence of heavy metals, as this accelerates acetylide formation.

Phase C: Post-Work & Decontamination
  • Wipe Down: Clean surfaces with a solvent-dampened paper towel (Ethanol or Acetone).

  • Doffing:

    • Remove outer gloves (turn inside out).

    • Remove eyewear.[2]

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption).

Waste Disposal & Incompatibility

This section is critical for preventing delayed accidents in waste containers.

Incompatibility List:

  • Strong Oxidizers: (Peroxides, Nitric Acid)

    
     Fire/Explosion risk.
    
  • Heavy Metals (Cu, Ag, Hg):

    
    EXPLOSION HAZARD  (Acetylide formation).[1]
    
  • Strong Bases:

    
     Can deprotonate the alkyne, increasing reactivity.
    

Disposal Workflow:

Disposal_Workflow Waste Chemical Waste (3-ethynyl-2-methoxy-5-nitropyridine) Check Check Contents Waste->Check Metal_Free Is stream Metal-Free? Check->Metal_Free Segregate Segregate Immediately! Label: 'Potential Explosive Acetylide' Metal_Free->Segregate No (Contains Cu/Ag) Neutralize Quench/Dilute (Dilute Acid Rinse) Metal_Free->Neutralize Yes Bin Halogenated/Organic Waste Stream Neutralize->Bin

Figure 2: Waste disposal decision path emphasizing the segregation of metal-contaminated waste.

Disposal Instructions:

  • Quenching: If you have residual active alkyne, rinse glassware with a dilute acid (1M HCl) to ensure the alkyne remains protonated and does not form salts, before cleaning with organic solvents.

  • Labeling: Clearly label waste containers: "Contains Terminal Alkyne & Nitro Group – DO NOT MIX WITH METALS."

References

  • BenchChem Technical Support. (2025). Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from 1

  • National Hazardous Substances Library. (2025). Safety Data Sheet: Nitro Pyridine Derivatives. Retrieved from 3

  • PubChem. (2025). 3-Nitropyridine Safety and Hazards. National Library of Medicine. Retrieved from 4

  • Vanderbilt University Medical Center. (2025). Chemical Compatibility Chart. Retrieved from 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.